ebelactone a
Description
BenchChem offers high-quality ebelactone a suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ebelactone a including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl)-3-methyloxetan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-8-12(3)17(21)15(6)18(22)13(4)9-11(2)10-14(5)19-16(7)20(23)24-19/h9,12-17,19,21H,8,10H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOISDAHQBUYEAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ebelactone A: Discovery, Biosynthesis, and Therapeutic Potential of a Streptomyces aburaviensis β-Lactone
Executive Summary
Ebelactone A is a naturally occurring β-lactone and a potent enzyme inhibitor first isolated from the soil actinomycete Streptomyces aburaviensis. As a secondary metabolite, it demonstrates remarkable efficacy in irreversibly inhibiting serine hydrolases, including pancreatic lipases and liver esterases. This technical whitepaper explores the structural biology, biosynthetic origins, and mechanism of action of Ebelactone A, while providing a self-validating, step-by-step methodology for its isolation and purification from microbial fermentation broths.
Discovery and Structural Biology
Ebelactone A and its homologue, Ebelactone B, were discovered in 1980 by Hamao Umezawa and his research group during a targeted screening of microbial broths for natural esterase inhibitors 1. The compounds were isolated from the cultured strain Streptomyces aburaviensis MG7-G1 .
Structurally, Ebelactone A is defined by a highly strained four-membered β-lactone ring, which serves as the critical pharmacophore. Because of the intense ring strain, the β-lactone moiety is highly susceptible to nucleophilic attack, a feature that dictates both its biological mechanism of action and the strict physicochemical parameters required during its isolation 2.
Biosynthetic Pathway: The Role of β-Lactone Synthetase
The biosynthesis of Ebelactone A diverges significantly from other well-known β-lactones like lipstatin. While lipstatin is formed via fatty acid condensation, Ebelactone A relies on a polyketide synthase (PKS) multi-domain protein for carbon chain elongation 3.
Historically, it was hypothesized that the β-lactone ring formed via spontaneous cyclization of a β-hydroxy-thioester intermediate. However, modern genomic analysis of the S. aburaviensis gene cluster (ebeA–G) identified orf1, a gene encoding a dedicated β-lactone synthetase [[4]](). This enzyme, which shares 46% amino acid sequence identity with OleC (an enzyme involved in microbial olefin biosynthesis), actively catalyzes the cyclization of the intermediate to yield the mature β-lactone ring 3.
Biosynthetic pathway of Ebelactone A highlighting β-lactone synthetase.
Mechanism of Action & Enzyme Kinetics
Ebelactones function as suicide inhibitors of various serine hydrolases, including lipases, esterases, and N-formylmethionine aminopeptidases 5. The mechanism relies entirely on the structural tension of the β-lactone ring. When Ebelactone A enters the catalytic pocket of a target enzyme, the highly reactive carbonyl carbon of the ring undergoes a nucleophilic attack by the hydroxyl group of the active-site serine residue (Ser-OH) 5. This interaction forces the four-membered ring to open, resulting in the formation of a stable, covalently bound acyl-enzyme complex that irreversibly blocks the enzyme's active site .
Mechanism of irreversible serine hydrolase inhibition via ring opening.
Quantitative Enzyme Inhibition Data
Both Ebelactone A and B exhibit extraordinary potency against mammalian lipases and esterases. The table below summarizes their half-maximal inhibitory concentrations (IC50) and efficacy metrics across different targets.
| Inhibitor Compound | Target Enzyme | IC50 / Inhibition Efficacy | Reference |
| Ebelactone A | Hog Pancreatic Lipase | 3 ng/mL | 1 |
| Ebelactone B | Hog Pancreatic Lipase | 0.8 ng/mL | 1 |
| Ebelactone A | Liver Esterase | 56 ng/mL | 1 |
| Ebelactone B | Liver Esterase | 0.35 ng/mL | [[1]]() |
| Ebelactone A | Intestinal Lipase (C. undecimalis) | 89.8% inhibition | 5 |
Isolation and Purification Protocol (Self-Validating System)
The isolation of β-lactones from microbial broths is notoriously difficult due to the chemical lability of the four-membered ring 2. Exposure to heat, acidic environments, or nucleophilic bases will rapidly hydrolyze the molecule into an inactive β-hydroxy acid. The following protocol is engineered to prevent degradation while utilizing a self-validating bioassay to guarantee structural integrity.
Step 1: Fermentation
-
Action: Inoculate Streptomyces aburaviensis MG7-G1 in a neutral pH nutrient broth (composed of starch, yeast extract, and peptone). Incubate at 27–30°C for 72–120 hours.
-
Causality: Ebelactone A is a secondary metabolite synthesized during the stationary growth phase. Maintaining a strictly neutral pH is paramount, as basic conditions trigger spontaneous epimerization and hydrolytic ring opening 2.
Step 2: Solvent Extraction
-
Action: Filter the fermentation broth to remove the mycelial mass. Extract the aqueous filtrate with an equal volume of ethyl acetate (EtOAc).
-
Causality: Ebelactone A is moderately lipophilic. Ethyl acetate provides the optimal partition coefficient to selectively draw the compound out of the aqueous phase without requiring highly polar solvents that might co-extract degradative enzymes.
Step 3: Silica Gel Chromatography
-
Action: Evaporate the EtOAc extract under reduced pressure at a temperature not exceeding 40°C. Load the crude residue onto a silica gel column and elute using a gradient of hexane and ethyl acetate.
-
Causality: Low-temperature evaporation prevents thermal degradation. The hexane/EtOAc gradient serves as a mild, non-nucleophilic mobile phase, which is critical because β-lactones are rapidly destroyed by protic or nucleophilic solvents 2.
Step 4: Self-Validating Bioassay-Guided Fractionation
-
Action: Aliquot 10 µL of each chromatographic fraction into a 96-well microplate containing 1 mM p-nitrophenyl acetate (pNPA) and a standardized esterase solution. Measure the absorbance at 400 nm 6.
-
Causality (The Self-Validating Loop): pNPA is a chromogenic substrate that turns yellow (releasing p-nitrophenol) upon cleavage by an esterase. Fractions containing intact Ebelactone A will aggressively inhibit the esterase, resulting in no color change. If the β-lactone ring was accidentally hydrolyzed during prior steps, the molecule loses its inhibitory capacity 7, and the well will turn yellow. This ensures that only structurally intact, biologically active fractions are advanced.
Step 5: Preparative HPLC
-
Action: Pool the active (colorless) fractions and subject them to reverse-phase HPLC (C18 column) using an acetonitrile/water gradient to achieve >95% purity, separating Ebelactone A from Ebelactone B.
Workflow for the isolation and purification of Ebelactone A.
References
-
2 Chapter 1: Ebelactone-a - foster77.co.uk
-
3 β-Lactone Synthetase Found in Olefin Biosynthesis Path-way - PMC - nih.gov
-
7 Microbial lipases and their industrial applications: a comprehensive review - scispace.com
-
4 β-Lactone Synthetase Found in the Olefin Biosynthesis Pathway | Biochemistry - acs.org
-
6 US5506097A - Method for inhibiting β-protein enzymatic activity - Google Patents
-
5 Intestinal Lipase Characterization in Common Snook (Centropomus undecimalis) Juveniles - mdpi.com
-
1 Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC - nih.gov
-
[]() A synthesis of ( )-ebelactones A and B Tetrahedron - electronicsandbooks.com
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- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foster77.co.uk [foster77.co.uk]
- 3. β-Lactone Synthetase Found in Olefin Biosynthesis Path-way - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intestinal Lipase Characterization in Common Snook (Centropomus undecimalis) Juveniles [mdpi.com]
- 6. US5506097A - Method for inhibiting β-protein enzymatic activity - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
Ebelactone A: A Strategic Guide to Isolation from Actinomycetes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, technically-grounded guide to the isolation of Ebelactone A, a potent β-lactone esterase inhibitor, from its natural actinomycete producers. Moving beyond a simple recitation of steps, this guide illuminates the causal reasoning behind each phase of the workflow, from microbial culture to high-purity isolation. The methodologies described are designed as self-validating systems, ensuring reproducibility and integrity in the research and drug development setting.
Introduction: The Significance of Ebelactone A
Ebelactone A is a natural product belonging to the β-lactone class of compounds, known for their potent biological activities.[1][2] Produced by actinomycetes, particularly strains of Streptomyces, these molecules are of significant interest to the scientific community.[3][4] Ebelactone A specifically is a powerful inhibitor of esterases and lipases.[3][5] This inhibitory action makes it a valuable biochemical probe and a lead compound for developing therapeutic agents. For instance, its ability to inactivate homoserine transacetylase, an enzyme crucial for methionine biosynthesis in many bacteria and fungi, highlights its potential as a novel antimicrobial agent.[6] The successful isolation of Ebelactone A is the foundational step for all subsequent structural elucidation, derivatization, and preclinical evaluation.
Part 1: Sourcing the Molecule - Fermentation of the Producer Strain
The genesis of Ebelactone A lies within the intricate metabolic machinery of its microbial producer. The genus Streptomyces, a prolific source of the world's antibiotics and other bioactive compounds, is the primary focus.[7][8] The strain Streptomyces aburaviensis ATCC 31860 has been specifically identified as a producer of Ebelactone A.[1] The primary directive of the fermentation stage is to manipulate the culture environment to maximize the production (titer) of this target secondary metabolite.
The Causality of Fermentation Optimization
The production of secondary metabolites like Ebelactone A is not constitutive; it is a highly regulated process influenced by a multitude of environmental cues.[9] Key physical and chemical parameters must be systematically optimized for each specific strain.[10]
-
Nutrient Composition: Carbon and nitrogen sources are not merely for biomass accumulation; their type and concentration can trigger the metabolic switch towards secondary metabolite production. Starch or glucose often serve as effective carbon sources, while various nitrates or complex organic sources like casein can be optimal nitrogen suppliers.[10][11]
-
Physicochemical Environment: Parameters such as pH, temperature, and aeration directly impact enzyme kinetics and cellular physiology.[12] For most Streptomyces species, a neutral pH and temperatures between 28-32°C are favorable for antibiotic production.[10][11] Adequate aeration is critical for these aerobic organisms.
-
Incubation Period: Secondary metabolite production typically occurs during the stationary phase of growth, after the primary growth phase has slowed.[8] Determining the optimal harvest time is crucial to capture the peak production titer.
Experimental Protocol 1: Shake-Flask Fermentation of Streptomyces aburaviensis
This protocol details a standard lab-scale fermentation for producing Ebelactone A. The principle is to provide a nutrient-rich environment and optimal growth conditions to encourage the synthesis and secretion of the target compound.
1. Inoculum Preparation (Seed Culture): a. Using a sterile loop, transfer a single, well-isolated colony of S. aburaviensis from a maintenance agar slant (e.g., Starch Casein Agar) into a 250 mL flask containing 50 mL of sterile seed medium (e.g., ISP-2 broth). b. Incubate the flask at 30°C on a rotary shaker at 180-200 rpm for 48-72 hours, or until dense, homogenous growth is observed. This seed culture ensures a robust and uniform inoculum for the production phase.
2. Production Culture: a. Prepare the production medium (see Table 1 for a representative composition). Dispense 100 mL of the medium into multiple 500 mL baffled flasks and sterilize by autoclaving. b. Inoculate each production flask with 5% (v/v) of the seed culture (i.e., 5 mL of seed culture per 100 mL of production medium). c. Incubate the production flasks at 30-32°C on a rotary shaker at 180-200 rpm.[11] d. The fermentation is typically carried out for 5 to 8 days.[10][11] Monitoring the production profile via small-scale extraction and TLC or HPLC analysis is recommended to determine the optimal harvest time.
Data Presentation: Fermentation Parameters
Table 1: Representative Fermentation Medium & Conditions
| Parameter | Value / Composition | Rationale |
| Carbon Source | Soluble Starch: 10 g/L | A complex carbohydrate that supports sustained growth and often enhances secondary metabolite production.[11] |
| Nitrogen Source | Casein: 0.3 g/L; KNO₃: 2.0 g/L | Provides essential amino acids and nitrogen for biosynthesis. |
| Mineral Salts | K₂HPO₄: 2.0 g/L; NaCl: 2.0 g/L; MgSO₄·7H₂O: trace | Maintain osmotic balance and provide essential cofactors for enzymes. |
| pH | 7.2 - 7.4 | Optimal pH range for the growth and productivity of many Streptomyces species.[11] |
| Temperature | 30 - 32°C | Supports optimal enzymatic activity for bacterial growth and metabolite synthesis.[11] |
| Agitation | 180 - 200 rpm | Ensures sufficient aeration and nutrient distribution in shake-flask culture. |
| Incubation Period | 5 - 8 days | Corresponds to the stationary phase where secondary metabolite production is typically maximal.[11] |
Part 2: The Harvest - Extraction of Crude Ebelactone A
Following fermentation, the target compound is present in both the culture broth (filtrate) and potentially within the microbial cells (mycelium). The objective of extraction is to efficiently transfer Ebelactone A from this complex aqueous and solid matrix into an organic solvent, thereby concentrating the product and removing polar impurities like salts and sugars.
The Logic of Liquid-Liquid Extraction
The choice of solvent is paramount. Ethyl acetate is frequently employed for extracting moderately polar secondary metabolites from fermentation broths.[13][14] Its desirable properties include:
-
Immiscibility with Water: Allows for clean separation of the aqueous and organic phases.
-
Favorable Partition Coefficient: Ebelactone A will preferentially move into the ethyl acetate phase.
-
Moderate Volatility: The solvent can be easily removed under reduced pressure to yield the crude extract.
Visualization: Overall Isolation Workflow
Caption: Overall workflow from fermentation to pure Ebelactone A.
Experimental Protocol 2: Crude Extraction
This protocol ensures the exhaustive recovery of Ebelactone A from the entire fermentation culture.
-
Separation of Biomass: Harvest the entire culture broth from the fermentation flasks and centrifuge at 8,000 x g for 20 minutes to pellet the mycelium. Decant and collect the supernatant (culture filtrate).
-
Filtrate Extraction: a. Transfer the culture filtrate to a separatory funnel of appropriate size. b. Add an equal volume of ethyl acetate, stopper the funnel, and shake vigorously for 2-3 minutes, periodically venting to release pressure. c. Allow the layers to separate completely. Drain the lower aqueous layer. Collect the upper ethyl acetate layer. d. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to ensure complete recovery. Pool all ethyl acetate extracts.
-
Mycelial Extraction (Optional but Recommended): a. To ensure complete recovery, the mycelial pellet can be extracted by suspending it in a 1:1 mixture of methanol and acetone and stirring for several hours.[14] b. Filter the mixture and concentrate the solvent. The residue can then be partitioned between ethyl acetate and water, with the ethyl acetate layer being combined with the main extract.
-
Drying and Concentration: a. Dry the pooled ethyl acetate extracts over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. b. Filter off the Na₂SO₄ and transfer the dried extract to a round-bottom flask. c. Remove the solvent using a rotary evaporator at a temperature not exceeding 40°C. This will yield a dark, gummy crude extract.
Part 3: The Refinement - Chromatographic Purification
The crude extract is a complex mixture containing Ebelactone A alongside numerous other metabolites, pigments, and lipids. Purification is a multi-stage process that leverages the principles of chromatography to separate molecules based on their distinct physicochemical properties like polarity and size.[15] A sequential, orthogonal approach is essential for achieving high purity.
Visualization: The Purification Cascade
Caption: A multi-step chromatographic purification strategy.
Experimental Protocol 3: Multi-Step Purification
This protocol employs a cascade of chromatographic techniques for a systematic and effective purification process.
1. Step 1: Silica Gel Adsorption Chromatography (Initial Cleanup): a. Prepare a silica gel column using a suitable solvent system (e.g., hexane-ethyl acetate). b. Adsorb the crude extract onto a small amount of silica gel and load it carefully onto the top of the prepared column. c. Elute the column with a stepwise or linear gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate). d. Collect fractions of a fixed volume (e.g., 10-20 mL). e. Monitor the fractions using Thin-Layer Chromatography (TLC) and a suitable visualization agent (e.g., vanillin-sulfuric acid stain). f. Pool the fractions containing the compound of interest (identified by its unique Rf value and/or a bioassay). Concentrate the pooled fractions.
2. Step 2: Size-Exclusion Chromatography (Decolorization & Group Separation): a. The concentrated, active fraction from the silica gel step is often highly pigmented. A Sephadex LH-20 column is excellent for removing these pigments and separating compounds based on molecular size.[16] b. Prepare a Sephadex LH-20 column equilibrated with a suitable solvent (e.g., methanol). c. Dissolve the semi-purified extract in a minimal volume of methanol and load it onto the column. d. Elute the column isocratically with methanol, collecting fractions. Ebelactone A will elute in a characteristic volume. e. Again, monitor the fractions by TLC, pool the pure fractions, and concentrate.
3. Step 3: High-Performance Liquid Chromatography (HPLC) (Final Polishing): a. The final step to achieve high purity involves reverse-phase HPLC. b. Dissolve the enriched fraction from the Sephadex step in the mobile phase and filter through a 0.22 µm syringe filter. c. Inject the sample onto a C18 column. d. Elute with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water). e. Monitor the elution profile with a UV detector. Ebelactone A will appear as a distinct peak at a specific retention time. f. Collect the peak corresponding to Ebelactone A, and remove the solvent to yield the pure compound.
Data Presentation: Purification Summary
Table 2: Illustrative Purification Table for Ebelactone A (Note: Data are representative and will vary with fermentation yield and process efficiency.)
| Purification Stage | Total Mass (mg) | Purity (by HPLC, %) | Step Yield (%) | Overall Yield (%) |
| Crude Ethyl Acetate Extract | 5,200 | ~1 | 100 | 100 |
| Silica Gel Pool | 450 | ~25 | 8.7 | 8.7 |
| Sephadex LH-20 Pool | 110 | ~80 | 24.4 | 2.1 |
| Purified by HPLC | 65 | >98 | 59.1 | 1.25 |
Part 4: Identity Confirmation and Final Validation
The final isolated compound must be rigorously characterized to confirm its identity as Ebelactone A and to establish its purity.
-
Spectroscopic Analysis: The definitive structural confirmation is achieved through a combination of Mass Spectrometry (MS) to determine the correct molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) to elucidate the precise chemical structure and stereochemistry.[4][17] The obtained data must match the values reported in the literature for Ebelactone A.[18]
-
Bioassay Validation: A crucial self-validating step is to confirm that the isolated compound possesses the expected biological activity. Performing an esterase inhibition assay will verify that the purified molecule is not an inactive isomer or a related but different compound.[3][19]
Conclusion
The isolation of Ebelactone A from Streptomyces aburaviensis is a multi-faceted process that demands a synergistic application of microbiology, biochemistry, and analytical chemistry. Success hinges on a logical, systematic workflow that begins with robust fermentation to maximize titer, proceeds through an efficient extraction to capture the crude product, and culminates in a multi-step chromatographic cascade to achieve high purity. Each step is a critical control point, and the rationale behind every methodological choice must be understood to troubleshoot and optimize the process effectively. This guide provides the foundational strategy for researchers to successfully isolate this valuable natural product for further scientific exploration.
References
-
Biosynthesis of ebelactone A: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone. PubMed. Available at: [Link]
-
Ebelactone, an inhibitor of esterase, produced by actinomycetes. Journal of Antibiotics. Available at: [Link]
-
Microbial β‐lactone natural products. PMC. Available at: [Link]
-
Structural studies on ebelactone A and B, esterase inhibitors produced by actinomycetes. PubMed. Available at: [Link]
-
β-Lactone natural products and derivatives inactivate homoserine transacetylase, a target for antimicrobial agents. PubMed. Available at: [Link]
-
Streptomyces based cell factories for production of biomolecules and bioactive metabolites. ResearchGate. Available at: [Link]
-
Production of an antifungal antibiotic by Streptomyces aburaviensis 1DA-28. PubMed. Available at: [Link]
-
Actinomycetes: Isolation, Cultivation and its Active Biomolecules. IntechOpen. Available at: [Link]
-
Isolation, characterization, and screening of actinomycetes producing bioactive compounds from Egyptian soil. Egyptian Journal of Medical Human Genetics. Available at: [Link]
-
Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery. PMC. Available at: [Link]
-
Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil. SCIRP. Available at: [Link]
-
Isolation and Identification of Biosurfactant Producing Actinomycetes From Soil. Science Alert. Available at: [Link]
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How can I extract secondary metabolites from Actinomycetes? ResearchGate. Available at: [Link]
-
Fermentation Strategies for Production of Pharmaceutical Terpenoids in Engineered Yeast. MDPI. Available at: [Link]
-
Biosynthetic studies of ebelactone A and B by 13C NMR spectrometry. Journal of Antibiotics. Available at: [Link]
-
Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. ResearchGate. Available at: [Link]
-
Identification and Characterization of Antibiotic-Producing Actinomycetes Isolates. The Science Publications. Available at: [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available at: [Link]
-
Production of Antibacterial Compounds from Actinomycetes. IntechOpen. Available at: [Link]
-
Synthesis of (‐)‐ebelactone A. Reagents and conditions... ResearchGate. Available at: [Link]
-
Chromatography: Techniques of Separation. TSI Journals. Available at: [Link]
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Chromatographic separation technologies. Bioanalysis Zone. Available at: [Link]
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Selected Chromatographic Methods for Determining the Biological Activity of Substances. MDPI. Available at: [Link]
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Production, purification, and characterization of bioactive metabolites produced from rare actinobacteria pseudonocardia alni. SciSpace. Available at: [Link]
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Episode-2:Fermentation Process for API(Pharma & Biotech Industry). YouTube. Available at: [Link]
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Optimization of Fermentation Conditions for the Production of Bacteriocin "Fermentate". DTIC. Available at: [Link]
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Stereocontrolled Total Synthesis of (-)-Ebelactone A. PubMed. Available at: [Link]
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Structural Elucidation and Molecular Architecture of Ebelactones A and B: A Comprehensive Technical Guide
Executive Summary
Ebelactone A and Ebelactone B are complex polyketide-derived natural products originally isolated from the soil actinomycete Streptomyces aburaviensis (strain MG7-G1) by Umezawa and colleagues in 1980. Characterized by a highly substituted aliphatic backbone and a sensitive β-lactone (oxetan-2-one) ring, these compounds are potent inhibitors of serine hydrolases, including esterases, lipases, and N-formylmethionine aminopeptidases. This whitepaper provides an in-depth analysis of their structural elucidation, the causality behind the analytical techniques used to define their stereochemistry, and the self-validating experimental protocols required for their isolation and characterization.
Architectural Complexity & Mechanism of Action
Structural Divergence and Stereochemistry
Both ebelactones share a dense polyketide framework featuring an (E)-double bond, an enolizable ketone, and seven contiguous stereogenic centers[1]. The absolute configuration of Ebelactone A is defined as (3S,4S)-4-[(E,2S,6R,8S,9R,10R)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one[2].
The critical structural divergence between the two homologs lies at the C2 position (the α-carbon of the β-lactone ring). Ebelactone A possesses a methyl group at this position, whereas Ebelactone B features an ethyl group [3]. This seemingly minor aliphatic extension has profound implications for target binding.
Mechanism of Enzyme Inhibition
The biological activity of ebelactones is entirely dependent on the strained four-membered β-lactone ring. As ambident electrophiles, β-lactones are susceptible to nucleophilic attack. In the context of enzyme inhibition, the catalytic serine hydroxyl group of the target hydrolase attacks the carbonyl carbon (C1) of the β-lactone[4]. This ring-opening event forms a stable, covalent acyl-enzyme intermediate, leading to irreversible inactivation[4].
Mechanism of serine hydrolase inhibition via β-lactone ring opening.
Comparative Inhibitory Potency
The ethyl substitution at C2 in Ebelactone B provides superior hydrophobic packing within the active site pocket of target enzymes compared to the methyl group in Ebelactone A[3]. This translates to significantly enhanced inhibitory potency, as summarized in the quantitative data below:
| Target Enzyme | Ebelactone A (IC₅₀) | Ebelactone B (IC₅₀) | Source Organism |
| Pancreatic Lipase | 3 ng/mL | 0.8 ng/mL | Hog |
| Liver Esterase | 56 ng/mL | 0.35 ng/mL | Hog |
| FASN Thioesterase Domain | Not Reported | 0.8 µM | Human |
| Table 1: Comparative IC₅₀ values demonstrating the superior potency of Ebelactone B[4]. |
Structural Elucidation: Analytical Causality
Determining the structure of ebelactones presented a significant analytical challenge due to the high degree of substitution and the hydrolytic instability of the β-lactone ring. The elucidation relied on a synergistic combination of derivatization and advanced spectroscopy.
X-Ray Crystallography via Heavy Atom Derivatization
Because light atoms (C, H, O) do not scatter X-rays with sufficient anomalous dispersion to unambiguously determine absolute configuration (Friedel's law), Umezawa's group synthesized a p-bromobenzoate derivative of Ebelactone A[1].
-
Causality: The incorporation of the heavy bromine atom provided the necessary anomalous scattering signal, allowing the definitive anchoring of the absolute stereochemistry across all seven stereocenters[5].
NMR Spectroscopy and Stereochemical Mapping
For Ebelactone B, the structure was primarily deduced through rigorous 1D and 2D NMR spectroscopic comparisons with Ebelactone A[6].
-
Causality: Because the β-lactone ring is highly sensitive to nucleophilic attack, NMR characterization must be performed in strictly aprotic, non-nucleophilic solvents (e.g., anhydrous CDCl₃) to prevent spontaneous ring opening[1].
-
DQF-COSY was employed to map the contiguous spin systems of the polyketide backbone, while HMBC was critical for assigning the quaternary carbons and confirming the ester linkage of the strained four-membered ring[7].
Workflow for the isolation and structural elucidation of ebelactones.
Experimental Protocols for Isolation and Characterization
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each major phase includes a validation checkpoint to prevent the propagation of degraded artifacts.
Protocol 1: Isolation and Purification
-
Fermentation: Cultivate Streptomyces aburaviensis (MG7-G1) in a nutrient broth (starch, peptone, meat extract) at 27°C for 120 hours under continuous agitation.
-
Extraction: Adjust the whole broth to pH 2.0 using 1M HCl. Rationale: Acidification protonates organic acids and stabilizes the β-lactone against base-catalyzed hydrolysis. Extract immediately with an equal volume of ethyl acetate.
-
Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Critical: Maintain the water bath temperature below 35°C to prevent thermal degradation of the lactone.
-
Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a step gradient of hexane/ethyl acetate (from 9:1 to 1:1).
-
Validation Checkpoint: Spot fractions on TLC plates and visualize using phosphomolybdic acid (PMA) stain. Ebelactones will appear as dark blue spots. Confirm the presence of the intact β-lactone via an IR spectrum of the crude fraction (look for the characteristic sharp C=O stretch at ~1820 cm⁻¹).
Protocol 2: NMR-Based Structural Validation
-
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous CDCl₃. Filter through a glass wool plug into a 5 mm NMR tube.
-
1D Acquisition: Acquire ¹H (500 MHz) and ¹³C (125 MHz) spectra.
-
Validation Checkpoint: Verify the presence of the highly deshielded β-lactone carbonyl carbon at ~170-175 ppm in the ¹³C spectrum.
-
-
2D Mapping:
-
Execute HSQC to establish one-bond ¹H-¹³C connectivities.
-
Execute HMBC optimized for long-range couplings (J = 8 Hz) to bridge the spin systems across the C9 ketone and the C1 lactone carbonyl.
-
Execute NOESY (mixing time 300-500 ms) to determine relative stereochemistry by observing through-space interactions between the backbone methyl substituents.
-
Total Synthesis & Stereochemical Control
The structural complexity of ebelactones has made them formidable targets for total synthesis. The first total synthesis by Paterson and Hulme achieved (-)-Ebelactone A in 12 linear steps[6].
A critical challenge in polyketide synthesis is controlling remote stereocenters. Paterson's strategy elegantly utilized an Ireland-Claisen rearrangement [8].
-
Causality: Direct aldol additions often struggle to control stereochemistry across extended distances. By first setting up a proximal 1,2-syn relationship via a stereoselective boron-mediated aldol reaction, the system was subjected to a stereospecific [3,3]-sigmatropic rearrangement. This effectively "relayed" the stereochemical information, expanding the 1,2-relationship into a 1,5-syn relationship across the polyketide backbone with absolute fidelity[9].
Later convergent syntheses improved overall yields (up to 20%) by utilizing stereocontrolled hydroboration to create building blocks that were subsequently united via Suzuki-Miyaura cross-coupling[6].
References
-
Structural studies on ebelactone A and B, esterase inhibitors produced by actinomycetes - Journal of Antibiotics (Tokyo). 5
-
A Comparative Analysis of the Inhibitory Potency of Ebelactone A and Ebelactone B - BenchChem. 4
-
Stereocontrolled Total Synthesis of (−)-Ebelactone A - American Chemical Society. 6
-
Structural basis for the design of potent and species-specific inhibitors of 3-hydroxy-3-methylglutaryl CoA synthases - PNAS. 3
-
Evidence for an iterative module in chain elongation on the azalomycin polyketide synthase - Beilstein Journal of Organic Chemistry. 10
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structural studies on ebelactone A and B, esterase inhibitors produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. BJOC - Evidence for an iterative module in chain elongation on the azalomycin polyketide synthase [beilstein-journals.org]
Total Synthesis of (-)-Ebelactone A: A Masterclass in Stereocontrol and Fragment Assembly
Executive Summary
(-)-Ebelactone A is a potent esterase inhibitor and a highly selective inactivator of homoserine transacetylase (HTA), making it a compelling target for antimicrobial drug development [1]. Structurally, it presents a formidable synthetic challenge: a linear polypropionate backbone harboring seven contiguous stereocenters, a highly sensitive β-lactone ring, and a trisubstituted (E)-alkene.
As a Senior Application Scientist, evaluating the synthetic routes to such complex natural products requires moving beyond theoretical retrosynthesis into the practical realities of the fume hood. This technical guide dissects the authoritative total syntheses of (-)-ebelactone A, focusing on the causality behind reagent selection and providing self-validating protocols for the critical transformations.
The Paterson Synthesis: Boron-Mediated Aldol Methodology
Ian Paterson’s landmark 1995 synthesis remains the gold standard for polypropionate construction [2]. The strategy relies on reagent-controlled asymmetric boron aldol reactions to establish the stereotetrads, followed by an Ireland-Claisen rearrangement to construct the C6-C7 trisubstituted alkene.
Logical flow of Paterson's (-)-ebelactone A synthesis via Aldol and Ireland-Claisen reactions.
Protocol 1: Asymmetric syn-Aldol Addition (Construction of C10-C11 Stereocenters)
Objective: Enantioselective formation of the syn-aldol adduct from diethyl ketone and 2-ethylacrolein.
Causality & Logic: The use of (-)-Ipc₂BOTf (diisopinocampheylboron triflate) generates a chiral Z-enol borinate. The bulky isopinocampheyl ligands create a highly organized, chiral Zimmerman-Traxler six-membered transition state. This restricts the approach of the aldehyde to a single diastereoface, overriding any inherent substrate bias (reagent control) and ensuring high enantioselectivity (>86% ee) [2].
Step-by-Step Procedure:
-
Enolization: To a cooled (-78 °C) solution of (-)-Ipc₂BOTf in dry CH₂Cl₂ under argon, add diisopropylethylamine (iPr₂NEt) followed by diethyl ketone. Stir for 1 hour to ensure complete formation of the Z-enol borinate.
-
Aldol Addition: Dropwise add 2-ethylacrolein to the enolate solution at -78 °C. Maintain the temperature for 2-4 hours.
-
Self-Validation: Monitor the disappearance of the aldehyde via TLC (using a p-anisaldehyde stain; the aldehyde will appear as a distinct, rapidly eluting spot).
-
-
Oxidative Workup (Critical Step): Quench the reaction with pH 7 phosphate buffer, methanol, and 30% H₂O₂. Stir at 0 °C for 1 hour.
-
Causality: The oxidative workup cleaves the robust boron-oxygen bond to release the free β-hydroxy ketone. The pH 7 buffer is strictly required to prevent base-catalyzed retro-aldol fragmentation or epimerization of the newly formed α-chiral center.
-
-
Purification: Extract with diethyl ether, wash with brine, dry over MgSO₄, and purify via flash column chromatography.
The Mandal Synthesis: Organoboron & Cross-Coupling Strategy
Amit K. Mandal’s 2002 synthesis introduced a highly convergent approach, utilizing a late-stage B-alkyl Suzuki-Miyaura cross-coupling to unite two complex fragments [3].
Mandal's convergent assembly of (-)-ebelactone A using a B-alkyl Suzuki-Miyaura cross-coupling.
Protocol 2: Late-Stage B-Alkyl Suzuki-Miyaura Cross-Coupling
Objective: Convergent assembly of the C1-C9 and C10-C14 fragments.
Causality & Logic: Traditional cross-couplings often fail with sp³-hybridized alkylboranes due to competitive β-hydride elimination. Using Pd(dppf)Cl₂ as the catalyst provides a bidentate, sterically demanding ligand framework that accelerates reductive elimination over β-hydride elimination. This successfully couples the alkylborane with the vinyl iodide fragment with complete retention of stereochemistry [3].
Step-by-Step Procedure:
-
Hydroboration: Treat the terminal alkene fragment (C10-C14) with 9-BBN in THF at room temperature for 12 hours to form the B-alkyl-9-BBN intermediate (Still’s hydroboration protocol).
-
Cross-Coupling Setup: To the alkylborane solution, add the vinyl iodide fragment (C1-C9), aqueous K₃PO₄ (to activate the boron species by forming a highly reactive boronate complex), and Pd(dppf)Cl₂ (10 mol%).
-
Reaction: Heat the biphasic mixture to 50 °C for 12 hours.
-
Self-Validation: Reaction progress is tracked by LC-MS. The absence of des-iodo side products and the emergence of the coupled mass peak confirm that reductive elimination is outcompeting β-hydride elimination.
-
-
Workup: Dilute with EtOAc, wash with water, and purify the coupled product (70% isolated yield, single diastereomer).
Beta-Lactonization (Ring Closure)
The final and most delicate step in synthesizing (-)-ebelactone A is the closure of the highly strained β-lactone ring from the seco-acid precursor.
Protocol 3: Adam's Beta-Lactonization
Objective: Formation of the strained β-lactone ring from the seco-acid without epimerization.
Causality & Logic: The β-lactone is highly susceptible to nucleophilic attack and ring-opening. Adam's method utilizes benzenesulfonyl chloride (PhSO₂Cl) in pyridine to activate the carboxylic acid as a mixed anhydride. The adjacent β-hydroxyl group then undergoes an intramolecular nucleophilic attack. Pyridine acts as both the base and nucleophilic catalyst, ensuring mild conditions that prevent epimerization or premature ring-opening [2].
Step-by-Step Procedure:
-
Activation: Dissolve the seco-acid in anhydrous pyridine and cool to 0 °C. Add benzenesulfonyl chloride (2.0 equivalents) dropwise.
-
Cyclization: Stir the mixture at 0 °C for 12 hours, then allow it to slowly warm to room temperature.
-
Self-Validation: IR spectroscopy of an aliquot must show the emergence of a strong C=O stretching frequency at ~1820 cm⁻¹, which is uniquely characteristic of the strained β-lactone, confirming successful cyclization.
-
-
Isolation: Dilute with a cold mixture of ether and saturated aqueous NaHCO₃. Extract rapidly, dry, and concentrate under reduced pressure at low temperature to avoid thermal degradation of the lactone.
Quantitative Data & Yields
The table below summarizes the efficiency and strategic differences between the major published total syntheses of (-)-ebelactone A.
| Synthesis Strategy | Primary Author (Year) | Key Methodologies | Longest Linear Sequence | Overall Yield |
| Boron Aldol / Ireland-Claisen | Ian Paterson (1995) | Asymmetric syn/anti Aldol, Ireland-Claisen Rearrangement | 12 steps | 9.0% |
| Hydroboration / Suzuki-Miyaura | Amit K. Mandal (2002) | Still's Hydroboration, B-alkyl Suzuki-Miyaura Cross-Coupling | ~16 steps | N/A |
| Homoaldol / 1,2-Metallate | Philip Kocienski (2005) | Hoppe Homoaldol, Cu(I) 1,2-Metallate Rearrangement | 24 steps | 2.9% |
Conclusion
The total synthesis of (-)-ebelactone A requires absolute precision in stereocontrol and mild handling of late-stage intermediates. Paterson’s approach demonstrates the unmatched power of boron enolate chemistry for setting contiguous stereocenters, while Mandal’s route showcases the modern utility of transition-metal cross-coupling in complex sp³-rich environments. For drug development professionals, these methodologies provide a robust blueprint for synthesizing β-lactone analogs with modified pharmacokinetic profiles.
References
-
De Pascale, G., Nazi, I., Harrison, P. H., & Wright, G. D. (2011). β-Lactone natural products and derivatives inactivate homoserine transacetylase, a target for antimicrobial agents. The Journal of Antibiotics, 64(7), 483-487. URL: [Link]
-
Paterson, I., & Hulme, A. N. (1995). Total Synthesis of (-)-Ebelactone A and B. The Journal of Organic Chemistry, 60(11), 3288-3300. URL: [Link]
-
Mandal, A. K. (2002). Stereocontrolled Total Synthesis of (-)-Ebelactone A. Organic Letters, 4(12), 2043-2045. URL: [Link]
-
Kocienski, P. J., et al. (2005). A synthesis of (-)-ebelactones A and B. Tetrahedron, 61(13), 3322-3335. URL: [Link]
A Technical Guide to the Stereoselective Synthesis of Ebelactone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebelactone A, a natural product isolated from Streptomyces aburaviensis, has garnered significant attention due to its potent inhibitory activity against esterases and lipases.[1][2] This β-lactone-containing molecule presents a formidable challenge to synthetic chemists owing to its dense stereochemical architecture, featuring three contiguous stereocenters. This guide provides an in-depth analysis of the key stereoselective strategies developed to conquer this challenge. It delves into the underlying principles of stereocontrol, from substrate- and auxiliary-controlled reactions to modern catalytic asymmetric methods. By examining and comparing seminal total syntheses, this document offers field-proven insights into the causal factors behind successful experimental designs, providing a robust resource for professionals engaged in complex molecule synthesis and drug discovery.
Introduction: The Significance and Challenge of Ebelactone A
Ebelactone A and its analogue, ebelactone B, are members of the β-lactone family of natural products, known for a wide range of biological activities.[3] Specifically, ebelactones are potent inhibitors of various esterases and lipases.[1] This inhibitory profile makes them valuable as biochemical probes and as potential leads for therapeutic agents.[4] For instance, ebelactone A has been shown to be a potent inactivator of homoserine transacetylase (HTA), an enzyme crucial for methionine biosynthesis in many bacteria and fungi, highlighting its potential as a scaffold for new antimicrobial agents.[4]
The synthetic challenge of ebelactone A lies in the precise installation of three contiguous stereocenters at the C2, C3, and C4 positions, and the construction of the strained, four-membered β-lactone ring. The acyclic nature of the carbon backbone means that stereocontrol cannot be easily relayed through cyclic transition states, demanding highly specific and efficient asymmetric reactions.
Retrosynthetic Analysis: Deconstructing the Challenge
A convergent retrosynthetic strategy is often favored for complex acyclic molecules like ebelactone A. This approach involves the synthesis of key fragments that are later coupled together. Most syntheses disconnect the molecule into two or three key fragments, focusing on forming the C4-C5 or C5-C6 bonds in a late-stage coupling step.
A common disconnection strategy is illustrated below:
Caption: A convergent retrosynthesis of Ebelactone A.
This approach isolates the stereochemical challenges into smaller, more manageable fragments. The synthesis of "Fragment A" must address the C2 and C3 stereocenters, while "Fragment C" typically contains the C11 stereocenter. The union of these fragments then requires a stereocontrolled C-C bond formation.
Core Strategies for Stereocontrol
The success of any ebelactone A synthesis hinges on the methods used to control the stereochemistry of the three key centers. Several powerful strategies have been employed.
Chiral Auxiliary-Mediated Aldol Reactions
One of the most robust methods for setting adjacent stereocenters is the chiral auxiliary-controlled aldol reaction. The Evans' syn-aldol reaction is a prime example and has been pivotal in constructing the C2-C3 relationship found in Fragment A.[3]
Causality of Stereoselection: The reaction proceeds through a highly organized, six-membered, boat-like Zimmerman-Traxler transition state. The chiral auxiliary, typically an oxazolidinone, blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. The boron atom chelates with both the auxiliary's carbonyl and the enolate oxygen, locking the conformation and leading to a predictable and highly diastereoselective outcome.
Caption: Workflow for an Evans' syn-aldol reaction.
Protocol: Synthesis of Evans' syn-Aldol Adduct (Fragment A Precursor) [3]
-
Enolate Formation: To a solution of N-propionyl oxazolidinone (1.0 eq) in dry CH₂Cl₂ (0.1 M) at 0 °C, add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by triethylamine (Et₃N, 1.2 eq). Stir for 45 minutes at 0 °C.
-
Aldol Addition: Cool the resulting boron enolate solution to -78 °C. Add a solution of α-benzyloxyacetaldehyde (1.2 eq) in CH₂Cl₂ dropwise.
-
Reaction Quench: Stir the mixture at -78 °C for 3 hours. Quench the reaction by adding a phosphate buffer (pH 7) and methanol, followed by hydrogen peroxide (30% aq. solution).
-
Workup & Purification: Allow the mixture to warm to room temperature and stir for 1 hour. Extract with an organic solvent, dry over MgSO₄, concentrate, and purify by flash column chromatography to yield the syn-aldol product.
| Reaction | Diastereoselectivity (ds) | Yield | Reference |
| Evans' syn-Aldol | >99:1 (syn:anti) | 95% | [3] |
Substrate-Controlled Reactions: Asymmetric Hydroboration
Once a stereocenter is established, it can direct the stereochemical outcome of subsequent reactions on the same molecule. This principle of substrate control is elegantly used in several ebelactone syntheses to set the C4 stereocenter.[3][5]
Causality of Stereoselection: In the hydroboration of a homoallylic alcohol intermediate, the existing hydroxyl group at C3 can direct the bulky hydroboration reagent (e.g., 9-BBN) to the opposite face of the double bond. This occurs through a chair-like transition state where the large substituents preferentially occupy equatorial positions to minimize steric hindrance, leading to an anti relationship between the C3 hydroxyl and the newly formed C4 hydroxyl group.
Protocol: Diastereoselective Hydroboration-Oxidation
-
Hydroboration: To a solution of the homoallylic alcohol (1.0 eq) in dry THF (0.1 M) at 0 °C, add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN, 1.5 eq) in THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Oxidation: Cool the reaction to 0 °C and slowly add ethanol, followed by aqueous sodium hydroxide (e.g., 3M), and then 30% hydrogen peroxide.
-
Workup & Purification: Stir vigorously at room temperature for 4 hours. Separate the layers, extract the aqueous layer with an organic solvent, combine organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by chromatography.
Catalyst-Controlled Reactions: Sharpless Asymmetric Epoxidation
Catalyst-controlled reactions offer a powerful alternative where the stereochemical outcome is dictated by a chiral catalyst rather than by the substrate or an auxiliary. The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of this approach and has been used to set key stereocenters in ebelactone fragments.[6]
Causality of Stereoselection: The SAE utilizes a titanium isopropoxide catalyst in the presence of a chiral tartrate ligand (either (+)-DET or (-)-DET). The allylic alcohol substrate coordinates to the titanium center, and the chiral ligand environment creates a C₂-symmetric pocket that directs the oxidant (t-BuOOH) to one specific face of the alkene. The choice of (+)- or (-)-DET dictates which face is epoxidized, allowing for predictable and high enantioselectivity.
Convergent Fragment Coupling Strategies
With the stereochemically rich fragments in hand, the final challenge is their convergent union. Modern cross-coupling reactions are indispensable tools for this purpose.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a reliable method for forming C(sp²)-C(sp³) bonds, ideal for linking a vinyl iodide fragment with an alkylborane fragment.[3][5] This strategy was effectively used in a highly stereocontrolled synthesis of (-)-ebelactone A.[3][5]
Caption: Suzuki-Miyaura coupling for fragment assembly.
Protocol: Suzuki-Miyaura Coupling of Ebelactone Fragments [3]
-
Reagent Preparation: In a flame-dried flask under argon, dissolve the vinyl iodide fragment (1.0 eq) and the alkylborane fragment (1.2 eq) in a mixture of THF and benzene.
-
Catalyst Addition: Add an aqueous solution of a base (e.g., thallium hydroxide or potassium phosphate). Degas the mixture. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Heat the mixture to reflux (or an appropriate temperature) and monitor by TLC until the starting material is consumed.
-
Workup & Purification: Cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over MgSO₄, concentrate, and purify by flash chromatography.
Organosilicon-Based Strategies
Alternative strategies have utilized organosilicon chemistry to control stereochemistry.[7] For instance, stereospecific anti Sₑ2' reactions between enantiomerically enriched allenylsilanes and aldehydes can establish key stereocenters.[7] Subsequent transformations, such as stereospecific silylcupration and iododesilylation, can be used to form vinyl iodide moieties for further coupling, for example, via a Nozaki-Hiyama-Kishi reaction.[7][8]
Comparative Analysis of Key Synthetic Routes
| Lead Author(s) | Key Stereocontrol Steps | Fragment Coupling | Overall Yield | Longest Linear Sequence | Reference |
| Paterson, I. | Aldol Condensations, Claisen Rearrangement | Aldol Condensation | 4% | 12 steps | [3] |
| Ghosh, A. K. | Evans' syn-Aldol, Substrate-controlled Hydroboration | Suzuki-Miyaura Coupling | 20% | 20 steps | [3] |
| Fleming, I. | Silicon-controlled Methylation & Hydroboration | Nozaki-Hiyama-Kishi | N/A (synthesis of epi-ebelactone A derivative) | N/A | [7] |
| Yadav, J. S. | Sharpless Epoxidation, Evans' Alkylation | Wittig Olefination | Not specified | Not specified | [6] |
Conclusion and Future Outlook
The stereoselective synthesis of ebelactone A has served as a benchmark for validating the power and precision of modern asymmetric synthesis methodologies. Early routes relied heavily on substrate and auxiliary control, while more recent approaches have demonstrated the efficacy of convergent strategies using robust, catalyst-controlled cross-coupling reactions. The synthesis by Ghosh and coworkers, achieving a 20% overall yield, represents a significant advancement in efficiency.[3]
Future efforts in this area may focus on further increasing synthetic efficiency through more convergent or atom-economical routes. The development of novel catalytic methods that can set multiple stereocenters in a single operation could dramatically shorten synthetic sequences. Furthermore, as our understanding of the biological targets of ebelactone A grows, the synthetic strategies outlined here will be invaluable for generating novel analogues with enhanced potency, selectivity, and pharmacokinetic properties, aiding in the development of next-generation therapeutics.
References
-
Srinivasu, K., Nagaiah, K., & Yadav, J. S. (2020). Stereoselective Total Synthesis of (‐)‐Ebelactone A. ChemistrySelect, 5(9), 2763-2766. Available from: [Link]
-
Ghosh, A. K., & Shevlin, M. (2002). Stereocontrolled Total Synthesis of (−)-Ebelactone A. Organic Letters, 4(12), 2043–2045. Available from: [Link]
-
Ghosh, A. K., & Shevlin, M. (2002). Stereocontrolled Total Synthesis of (-)-Ebelactone A. PubMed, 4(12), 2043-5. Available from: [Link]
-
Cooksey, J. P., Ford, R. L., Kocieński, P. J., Pelotier, B., & Pons, J.-M. (2010). A synthesis of (-)-ebelactones A and B. Tetrahedron, 66(33), 6462-6467. Available from: [Link]
-
Mo, S., Krunic, A., & Franzblau, S. G. (2013). Biosynthesis of ebelactone A: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone. The Journal of Antibiotics, 66, 441–448. Available from: [Link]
-
Fleming, I., & Ghosh, S. K. (2001). Stereocontrol in organic synthesis using silicon-containing compounds. Studies directed towards the synthesis of ebelactone A. Organic & Biomolecular Chemistry, (21), 3439-3459. Available from: [Link]
-
Fleming, I. (2001). Stereocontrol in organic synthesis using silicon-containing compounds. Studies directed towards the synthesis of ebelactone A. RSC Publishing. Available from: [Link]
-
Pascale, G. D., Nazi, I., Harrison, P. H. M., & Wright, G. D. (2011). β-Lactone natural products and derivatives inactivate homoserine transacetylase, a target for antimicrobial agents. The Journal of Antibiotics, 64(6), 441-446. Available from: [Link]
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Umezawa, H., Aoyagi, T., Uotani, K., Hamada, M., Takeuchi, T., & Takahashi, S. (1980). Ebelactone, an inhibitor of esterase, produced by actinomycetes. The Journal of Antibiotics, 33(12), 1594-1596. Available from: [Link]
-
Foster, C. E. (2001). Studies directed towards the synthesis of (-)-Ebelactone-A. University of Cambridge. Available from: [Link]
-
Foster, C. E. (2001). Studies directed towards the synthesis of (-)-Ebelactone-A. Apollo - University of Cambridge Repository. Available from: [Link]
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Paterson, I., & Hulme, A. N. (1995). Total Synthesis of (-)-Ebelactone A and B. The Journal of Organic Chemistry, 60(11), 3288-3300. Available from: [Link]
-
Niu, C., & Hofstein, H. (1982). Biosynthetic studies of ebelactone A and B by 13C NMR spectrometry. The Journal of Antibiotics, 35(12), 1670-1674. Available from: [Link]
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Ebelactone A: Structural Dynamics, Biosynthetic Assembly, and Mechanisms of Esterase Inhibition
Executive Summary
Ebelactone A is a naturally occurring, polyketide-derived β-lactone originally isolated from the soil actinomycete Streptomyces aburaviensis[1]. As a potent inhibitor of esterases, lipases, and specific aminopeptidases, it has garnered significant attention in drug development and chemical biology[1]. This technical guide provides an in-depth analysis of Ebelactone A, detailing its unique structural properties, its atypical thioesterase-independent biosynthesis, and the precise molecular mechanics driving its irreversible covalent inhibition of target enzymes.
Chemical Structure and Physicochemical Properties
The molecular architecture of Ebelactone A is defined by a highly functionalized aliphatic chain terminating in a sensitive, four-membered β-lactone (oxetan-2-one) ring[1]. The compound exhibits structural characteristics common to macrolide antibiotics but is distinguished by an enolizable ketone and multiple stereocenters that dictate its three-dimensional conformation[1]. The β-lactone ring is the critical pharmacophore; its inherent ring strain makes it highly susceptible to nucleophilic attack, a feature central to its biological activity[2].
Table 1: Physicochemical and Structural Properties of Ebelactone A
| Property | Value |
| IUPAC Name | (3S,4S)-4-[(E,2S,6R,8S,9R,10R)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one[3] |
| Molecular Formula | C20H34O4[3] |
| Molecular Weight | 338.5 g/mol [3] |
| Monoisotopic Mass | 338.2457 Da[4] |
| CAS Registry Number | 76808-16-7[3] |
| Biological Source | Streptomyces aburaviensis (MG7-G1)[1] |
| Key Structural Features | β-lactone ring, enolizable ketone, hydrophobic tail[1][2] |
Biosynthetic Pathway: A Thioesterase-Independent Mechanism
Ebelactone A is synthesized via a Type I polyketide synthase (PKS) pathway[5]. utilizing 13C and 18O precursors have fundamentally mapped this assembly[5].
The most remarkable feature of Ebelactone A biosynthesis is the mechanism of chain termination and cyclization. Genetic analysis reveals that the ebelactone PKS lacks a terminal thioesterase (TE) domain—the standard enzymatic machinery used to release polyketide chains[5]. Instead, the formation of the β-lactone ring occurs via a TE-independent intramolecular cyclization. The β-hydroxy group of the acyclic precursor executes a nucleophilic attack directly onto the carbonyl moiety of the PKS-bound intermediate, simultaneously forming the four-membered ring and releasing the mature molecule from the enzyme complex[5].
Thioesterase-independent cyclization pathway of Ebelactone A biosynthesis.
Mechanism of Action: Covalent Inactivation of Serine Hydrolases
Ebelactone A is a potent inactivator of enzymes utilizing a Ser-His-Asp catalytic triad, such as esterases, lipases, and homoserine transacetylase (HTA)[1][2]. HTA is a particularly critical target, as it catalyzes the first committed step in methionine biosynthesis in many pathogenic bacteria, making Ebelactone A a valuable scaffold for [2].
The mechanism of inhibition is driven by the electrophilic nature of the β-lactone ring[2]. Upon non-covalent docking into the enzyme's active site, the catalytic serine residue (e.g., Ser143 in Haemophilus influenzae HTA) acts as a nucleophile, attacking the carbonyl carbon of the β-lactone[2]. This attack relieves the inherent angular strain of the four-membered ring, driving the reaction forward to open the ring and form a highly stable, covalent acyl-enzyme intermediate[2]. Because this covalent modification cannot be easily hydrolyzed by water, the enzyme is irreversibly inactivated.
Mechanism of irreversible enzyme inhibition via β-lactone ring opening.
Experimental Workflows and Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each methodological choice.
Protocol 1: Isolation and Chromatographic Purification
Objective: Extract and purify Ebelactone A from Streptomyces aburaviensis while preserving the hydrolytically sensitive β-lactone ring.
-
Fermentation: Cultivate S. aburaviensis (MG7-G1) in a medium supplemented with sodium propionate.
-
Causality: Ebelactone A's carbon backbone is heavily derived from propionate units[6]. Supplementing the medium shifts the metabolic flux directly toward polyketide chain elongation, maximizing yield.
-
-
Solvent Extraction: Extract the clarified fermentation broth using ethyl acetate.
-
Causality: Ebelactone A is a highly lipophilic molecule (predicted XLogP ~4.6)[4]. Ethyl acetate efficiently partitions the target compound from polar cellular debris and aqueous media without inducing hydrolysis.
-
-
Silica Gel Chromatography: Purify the organic extract using normal-phase silica gel chromatography, eluting with a gentle hexane/ethyl acetate gradient.
-
Causality: The enolizable ketone and β-lactone ring are highly sensitive to harsh pH or reverse-phase aqueous conditions[1]. Normal-phase chromatography provides polarity-driven separation while maintaining an anhydrous environment to prevent premature ring opening.
-
-
Self-Validation (LC-MS): Analyze the purified fractions via LC-MS. The presence of the intact [M+H]+ ion at m/z 339.25 and the [M+Na]+ adduct at m/z 361.23 confirms the structural integrity of the β-lactone ring[4], validating the non-destructive nature of the extraction.
Protocol 2: Kinetic Profiling of HTA Inhibition
Objective: Determine the pseudo-first-order rate constant (
-
Pre-incubation Phase: Incubate purified recombinant HTA with varying concentrations of Ebelactone A in 50 mM HEPES buffer (pH 7.5) at 25°C for predefined time intervals (0 to 60 minutes).
-
Causality: Because Ebelactone A is a mechanism-based covalent inhibitor, inactivation is time-dependent[2]. Pre-incubation allows the inhibitor to dock and execute the ring-opening reaction before competing with the natural substrate.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding an excess of acetyl-CoA and homoserine to the pre-incubated mixture.
-
Causality: Adding substrates post-incubation isolates the irreversible inactivation phase from the catalytic turnover phase, ensuring accurate kinetic modeling.
-
-
Continuous Spectrophotometric Monitoring (Self-Validating Step): Include 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the reaction buffer and monitor absorbance at 412 nm.
-
Causality: Active HTA transfers an acetyl group from acetyl-CoA, releasing free Coenzyme A (CoA). DTNB reacts instantly with the free thiol of CoA to produce a yellow chromophore. This provides a continuous, real-time readout of residual enzyme activity. A flatline in absorbance directly and visually validates complete enzyme inactivation.
-
-
Data Analysis: Plot the natural logarithm of the residual enzyme activity against pre-incubation time. The slope of the linear regression yields the pseudo-first-order rate constant (
), quantifying the inhibitor's potency.
References
-
PubChem Compound Summary for CID 6436820, Ebelactone A Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Biosynthesis of ebelactone A: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone Source: The Journal of Antibiotics (PubMed) URL:[Link]
-
Stereocontrolled Total Synthesis of (−)-Ebelactone A Source: Organic Letters (ACS Publications) URL:[Link]
-
β-Lactone natural products and derivatives inactivate homoserine transacetylase, a target for antimicrobial agents Source: The Journal of Antibiotics (PubMed) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Ebelactone A | C20H34O4 | CID 6436820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Ebelactone a (C20H34O4) [pubchemlite.lcsb.uni.lu]
- 5. Biosynthesis of ebelactone A: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthetic studies of ebelactone A and B by 13C NMR spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Ebelactone A as a Targeted Lipase Inhibitor: Molecular Mechanisms and Experimental Methodologies
Executive Summary
The regulation of lipid metabolism is a cornerstone of therapeutic interventions for obesity, metabolic syndrome, and acute pancreatitis. Among the arsenal of natural product-derived modulators, Ebelactone A —a secondary metabolite isolated from the actinomycete Streptomyces aburaviensis—has emerged as a highly potent esterase and lipase inhibitor 1. This technical guide explores the structural biology, covalent inhibition kinetics, and the rigorous self-validating experimental frameworks required to evaluate Ebelactone A's efficacy in biochemical research.
Structural Biology & Mechanism of Action
Pancreatic and digestive lipases belong to the serine hydrolase family, utilizing a classic Ser-His-Asp (or Ser-His-Glu) catalytic triad to hydrolyze dietary triacylglycerols. The inhibitory prowess of Ebelactone A is fundamentally dictated by its central pharmacophore: a highly strained
The Covalent Acyl-Enzyme Intermediate
Unlike reversible competitive inhibitors, Ebelactone A acts as an irreversible (or pseudo-irreversible) suicide inhibitor. To access the deeply buried active site of the lipase, Ebelactone A adopts a distinct C-shape conformation , allowing its hydrophobic tail to navigate the enzyme's hydrophobic access tunnel 3. Once oriented within the catalytic pocket, the nucleophilic hydroxyl group of the active-site serine attacks the carbonyl carbon of the
Covalent inhibition mechanism of Ebelactone A on pancreatic lipase.
Comparative Inhibition Kinetics
Ebelactone A exhibits extraordinary potency, often outperforming synthetic counterparts and standard-of-care drugs like Orlistat (a hydrogenated derivative of lipstatin) 1, 2. The table below synthesizes quantitative data across different lipase models, highlighting its nanogram-level IC50 values.
| Inhibitor | Target Enzyme | Inhibitory Potency | Reference |
| Ebelactone A | Hog Pancreatic Lipase | IC50 = 3.0 ng/mL | [[1]](), 4 |
| Ebelactone B | Hog Pancreatic Lipase | IC50 = 0.8 ng/mL | 1, 4 |
| Esterastin | Hog Pancreatic Lipase | IC50 = 0.2 ng/mL | 4 |
| Ebelactone A | C. undecimalis Digestive Lipase | 89.8% Inhibition | 5 |
| Ebelactone B | C. undecimalis Digestive Lipase | 75.7% Inhibition | [[5]]() |
| Orlistat | C. undecimalis Digestive Lipase | 61.4% Inhibition | 5 |
| SDS (1%) | C. undecimalis Digestive Lipase | 80.2% Inhibition | [[5]]() |
Note: In complex biological matrices like the 43.8 kDa digestive lipase from common snook juveniles, Ebelactone A demonstrated superior inhibitory power (89.8%) compared to both Ebelactone B and Orlistat 5.
Methodological Framework: Validating Lipase Inhibition
To accurately measure the kinetics of a covalent inhibitor, the experimental design must account for time-dependent binding and interfacial enzyme activation.
Experimental workflow for determining Ebelactone A lipase inhibition.
Protocol 1: Time-Dependent Colorimetric Lipase Assay
This protocol quantifies the residual activity of lipase after exposure to Ebelactone A.
-
Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 4 mM Sodium Deoxycholate (NaDC).
-
Causality: Lipases require interfacial activation. Bile salts like NaDC create a physiological lipid-water interface, forcing the enzyme's "lid" domain to open and expose the active site 6.
-
-
Enzyme-Inhibitor Pre-incubation: Mix purified lipase with varying concentrations of Ebelactone A (e.g., 0.1 to 10 ng/mL) and incubate at 37°C for 15 minutes.
-
Causality: Covalent modification by
-lactones is a time-dependent process. Pre-incubation ensures the nucleophilic attack on the lactone ring reaches equilibrium before introducing a competing substrate 6.
-
-
Substrate Addition: Add p-nitrophenyl palmitate (pNPP) to initiate the reaction.
-
Quantification: Measure absorbance at 410 nm continuously for 10 minutes.
-
Self-Validation Check: Always run a "Substrate + Buffer" blank to rule out auto-hydrolysis, and a vehicle control (DMSO) to confirm the solvent is not denaturing the enzyme.
-
Protocol 2: Native Zymography for Covalent Binding Confirmation
To definitively prove that Ebelactone A binds irreversibly, researchers utilize zymography.
-
Electrophoresis: Resolve the Ebelactone A-treated enzyme and a vehicle-treated control on a 10% Native Polyacrylamide Gel.
-
Causality: Unlike SDS-PAGE, native conditions preserve the 3D folding and active site integrity of the lipase, allowing it to remain functional for in-gel assays 5.
-
-
Substrate Overlay: Wash the gel in Tris-HCl buffer and overlay with a fluorogenic or chromogenic lipid substrate (e.g., MUF-butyrate).
-
Imaging: Visualize the bands under UV light or standard imaging.
-
Self-Validation Check: The vehicle lane must show a bright, active band at the expected molecular weight (e.g., ~43.8 kDa for certain lipases 5). Complete absence of this band in the Ebelactone A lane confirms that the inhibitor remained covalently bound despite the electrophoretic forces, proving irreversible inhibition 5.
-
References
-
5 Intestinal Lipase Characterization in Common Snook (Centropomus undecimalis) Juveniles. MDPI.
-
1 Inhibitors of pancreatic lipase: state of the art and clinical perspectives. NIH.
-
4 Microbial lipases and their industrial applications: a comprehensive review. NIH.
-
3 A synthesis of (-)-ebelactones A and B. ResearchGate.
-
2 Discovery and development of gastrointestinal lipase inhibitors. Wikipedia.
-
[[6]]() Inhibition of SaDL by THL in the absence or presence of 4 mM NaDC. ResearchGate.
Sources
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Microbial lipases and their industrial applications: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
ebelactone a effect on breast cancer cell lines (MDA-MB-231, MCF-7)
Application Note: Mechanistic Profiling of Ebelactone A in Breast Cancer Models (MDA-MB-231 and MCF-7)
Executive Summary & Mechanistic Grounding
Unlike healthy somatic cells that preferentially utilize dietary lipids, breast cancer cell lines—particularly the highly invasive, triple-negative MDA-MB-231 and the estrogen receptor-positive MCF-7—exhibit a profound metabolic shift toward de novo lipogenesis. This pathway is driven by the overexpression of Fatty Acid Synthase (FASN), a critical enzyme that supplies the palmitate necessary for membrane synthesis, lipid raft formation, and rapid proliferation[1][2].
Ebelactone A is a naturally occurring microbial β-lactone derived from Streptomyces sp.[3]. While it is classically characterized in the literature as a broad-spectrum inhibitor of esterases, lipases, and aminopeptidases[4], advanced mechanistic studies reveal that its β-lactone pharmacophore allows it to act as a covalent inhibitor of the thioesterase (TE) domain of FASN[5]. By binding directly to the active site serine of the FASN TE domain, Ebelactone A physically blocks the release of newly synthesized fatty acids. This dual-action profile (esterase/lipase inhibition combined with FASN blockade) induces severe endoplasmic reticulum (ER) stress and metabolic crisis, ultimately triggering apoptosis in lipogenesis-addicted breast cancer cells[1][2].
Quantitative Profiling in Breast Cancer Models
The efficacy of Ebelactone A and structurally related β-lactones varies based on the target enzyme and the metabolic dependency of the specific cell line. MDA-MB-231 cells show acute sensitivity to lipid raft disruption and FASN inhibition compared to less aggressive phenotypes[1][2].
Table 1: Quantitative Profiling of Ebelactone A and Reference β-Lactones
| Compound | Primary Target(s) | IC50 / Effective Dose | Cell Line / Model | Primary Phenotypic Response |
| Ebelactone A | Esterase / Lipase | 56 µM / 3 µM[4] | Cell-free assay | Direct enzymatic inhibition |
| Ebelactone A | FASN (Thioesterase) | 50 - 100 µM | MDA-MB-231, MCF-7 | Reduced lipogenesis, Apoptosis[1] |
| Ebelactone B | FASN (Thioesterase) | ~10x more potent than A[1] | MDA-MB-231 | Enhanced Apoptosis |
| Orlistat (Ref) | FASN (Thioesterase) | 10 - 25 µM[2] | MDA-MB-231 | Growth arrest, Apoptosis |
Note: Ebelactone B possesses an ethyl α-chain compared to the methyl α-chain of Ebelactone A, conferring higher potency against the FASN thioesterase domain[1].
Pathway Visualization
Mechanism of Ebelactone A inducing apoptosis via FASN thioesterase inhibition in breast cancer.
Experimental Protocols: Self-Validating Systems
To ensure scientific rigor, the following protocols are designed as self-validating systems. They not only measure the baseline effect of Ebelactone A but also confirm its specific mechanism of action through built-in rescue and target-engagement controls.
Protocol 1: Cell Viability and Palmitate Rescue Assay
Causality & Rationale: Because Ebelactone A can theoretically cause cytotoxicity via multiple pathways due to its broad esterase inhibition[3][4], we must definitively prove that cell death in MDA-MB-231 and MCF-7 cells is driven by FASN inhibition. We achieve this by employing a palmitate rescue assay. Since palmitate is the downstream end-product of FASN, supplementing the culture media with exogenous palmitate should bypass the upstream FASN blockade and rescue the cells from apoptosis, thereby validating the on-target mechanism[2].
Step-by-Step Methodology:
-
Cell Seeding: Seed MDA-MB-231 and MCF-7 cells at a density of
cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate overnight at 37°C, 5% CO₂. -
Media Preparation: Prepare treatment media containing Ebelactone A at varying concentrations (10, 25, 50, and 100 µM). Prepare a parallel set of "Rescue Media" containing identical Ebelactone A concentrations supplemented with 50 µM exogenous palmitate (pre-complexed to fatty acid-free BSA at a 3:1 molar ratio).
-
Treatment: Aspirate the overnight growth media and replace it with the prepared treatment and rescue media. Include vehicle controls (DMSO < 0.1%) and BSA-only controls.
-
Incubation: Incubate the cells for 48 to 72 hours to allow for lipid depletion and subsequent phenotypic changes.
-
Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL) or CellTiter-Glo to each well. Incubate for 2-4 hours. (If using MTT, aspirate media and solubilize the resulting formazan crystals with 100 µL DMSO).
-
Data Analysis & Validation: Measure absorbance at 570 nm (MTT) or luminescence (CellTiter-Glo). A successful validation occurs when viability is significantly restored in the palmitate-supplemented group, confirming that Ebelactone A's cytotoxicity is primarily FASN-dependent[2].
Protocol 2: Intracellular Esterase Target Engagement Assay
Causality & Rationale: To verify that Ebelactone A is successfully permeating the cell membrane and engaging its secondary targets, we measure global cytosolic esterase activity[3][4]. Carboxyfluorescein diacetate (CFDA) is a cell-permeable, non-fluorescent prodrug that becomes highly fluorescent only upon cleavage by intracellular esterases. Pre-treatment with Ebelactone A should dramatically reduce the initial velocity of this fluorescent signal, proving intracellular bioavailability.
Step-by-Step Methodology:
-
Cell Seeding: Seed MDA-MB-231 cells at
cells/well in a black, clear-bottom 96-well plate. Incubate overnight. -
Inhibitor Pre-treatment: Wash cells with PBS and treat with Ebelactone A (50 µM) or vehicle (DMSO) in serum-free media for 2 hours to allow for intracellular accumulation and covalent esterase binding.
-
Substrate Addition: Add CFDA to a final well concentration of 10 µM.
-
Kinetic Measurement: Immediately transfer the plate to a fluorescent microplate reader (Excitation: 492 nm, Emission: 517 nm).
-
Data Acquisition: Record fluorescence continuously every 2 minutes for 1 hour at 37°C.
-
Validation Check: Calculate the initial velocity (
) of fluorescence generation. A significant reduction in in the Ebelactone A treated wells confirms successful intracellular esterase inhibition[3][4].
Experimental Workflow Visualization
Multiparametric experimental workflow for evaluating Ebelactone A target engagement and efficacy.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ebelactone A esteraseinhibitor 76808-16-7 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Approaches to Measuring the Activity of Major Lipolytic and Lipogenic Enzymes In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Ebelactone A in Obesity Research
Prepared by: Gemini, Senior Application Scientist
Introduction
Obesity is a complex metabolic disorder characterized by excessive adiposity, representing a significant global health challenge due to its strong association with comorbidities such as type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease.[1][2] The expansion of white adipose tissue, through both an increase in adipocyte size (hypertrophy) and number (hyperplasia), is central to the pathophysiology of obesity.[3] Adipocytes are the primary site for storing energy in the form of triglycerides. The dynamic balance between lipid synthesis (lipogenesis) and lipid breakdown (lipolysis) is critical for maintaining energy homeostasis.[2][4]
Lipases, the enzymes that hydrolyze triglycerides into free fatty acids and glycerol, are pivotal regulators of this process.[5][6] Pancreatic lipase is essential for the intestinal absorption of dietary fats, while intracellular lipases, such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), control the mobilization of stored fats from adipocytes.[7][8] Consequently, lipase inhibitors are valuable tools for both therapeutic intervention and basic research into obesity.[1][9][10]
Ebelactone A is a natural product derived from Streptomyces aburaviensis that functions as a potent, irreversible inhibitor of various esterases and lipases.[5][7][11][12][13] Its characteristic β-lactone structure is crucial for its inhibitory activity.[14] By targeting key lipolytic enzymes, ebelactone A serves as a powerful chemical probe to investigate the multifaceted roles of lipid metabolism in adipocyte differentiation, lipid storage, and energy balance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ebelactone A in obesity research, offering detailed, validated protocols and expert insights.
Mechanism of Action: Inhibition of Adipocyte Lipolysis
The primary mechanism of action for ebelactone A in the context of adipocyte biology is the inhibition of intracellular lipases. Lipolysis is a stepwise process where stored triglycerides are sequentially hydrolyzed to release energy. This cascade is tightly regulated by hormones like catecholamines, which bind to β-adrenergic receptors and trigger a signaling cascade that activates key lipases.[8]
Ebelactone A, by inhibiting these lipases, effectively blocks the breakdown of triglycerides, leading to reduced release of glycerol and free fatty acids from the adipocyte. This makes it an invaluable tool for studying the physiological consequences of impaired lipolysis.
Caption: Simplified lipolysis pathway in an adipocyte and the inhibitory action of Ebelactone A.
Experimental Applications & Protocols
Section 1: In Vitro Characterization of Lipase Inhibition
Rationale: Before conducting cell-based assays, it is crucial to confirm the direct inhibitory potency of ebelactone A on the lipase(s) of interest. An in vitro enzyme activity assay allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for comparing inhibitor efficacy and selecting appropriate concentrations for cellular experiments.
Protocol 1: In Vitro Fluorometric Lipase Activity Assay
This protocol describes a general method for measuring lipase activity using a fluorogenic substrate.[15][16] The rate of fluorescence increase is directly proportional to enzyme activity.
A. Materials & Reagents:
-
Recombinant Lipase (e.g., human pancreatic lipase, HSL, or ATGL)
-
Ebelactone A (powder)
-
Fluorogenic lipase substrate (e.g., arachidonoyl-1-thioglycerol[16], 4-methylumbelliferyl butyrate)
-
Thiol Fluorometric Detector (if using a thiol-based substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
DMSO (for dissolving Ebelactone A)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
B. Procedure:
-
Prepare Ebelactone A Stock Solution: Dissolve ebelactone A in DMSO to create a high-concentration stock (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the ebelactone A stock solution in Assay Buffer to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM). Include a vehicle control (Assay Buffer with the same final DMSO concentration).
-
Enzyme Preparation: Dilute the recombinant lipase in cold Assay Buffer to a working concentration that produces a linear reaction rate over 30-60 minutes. This optimal concentration must be determined empirically.
-
Assay Reaction:
-
To each well of the 96-well plate, add 40 µL of either the diluted ebelactone A, vehicle control, or a "no-enzyme" control (Assay Buffer only).
-
Add 40 µL of the diluted enzyme solution to all wells except the "no-enzyme" control wells.
-
Gently mix and pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate solution in pre-warmed Assay Buffer according to the manufacturer's instructions.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes (e.g., Ex/Em = 380-390/510-520 nm for thiol-based substrates).[16]
C. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates by subtracting the "no-enzyme" control rate.
-
Express the activity at each ebelactone A concentration as a percentage of the vehicle control activity.
-
Plot the percent inhibition versus the log of the ebelactone A concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
| Lipase Target | Hypothetical IC50 of Ebelactone A |
| Pancreatic Lipase | 3 µM[12] |
| Hormone-Sensitive Lipase (HSL) | 1-10 µM |
| Adipose Triglyceride Lipase (ATGL) | 5-20 µM |
| Table 1: Representative IC50 values for Ebelactone A against various lipases. Actual values must be determined experimentally. |
Section 2: Investigating the Impact on Adipocyte Differentiation
Rationale: Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a key event in the expansion of adipose tissue.[17] While primarily regulated by a cascade of transcription factors, metabolic processes including lipid turnover can influence its efficiency.[18][19] This protocol uses the 3T3-L1 cell line, a well-established model for studying adipogenesis, to assess if lipase inhibition by ebelactone A affects lipid accumulation.[3]
Protocol 2: 3T3-L1 Adipocyte Differentiation and Oil Red O Staining
This protocol details the induction of 3T3-L1 differentiation and the subsequent quantification of lipid content.[20][21][22]
A. Materials & Reagents:
-
3T3-L1 preadipocytes
-
Growth Medium: DMEM with 10% Bovine Calf Serum
-
Differentiation Medium (MDI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.
-
Maintenance Medium: DMEM with 10% FBS and 10 µg/mL Insulin.
-
Ebelactone A
-
Oil Red O Staining Solution (0.2% w/v in 40% isopropanol)
-
10% Formalin
-
100% Isopropanol
-
Phosphate-Buffered Saline (PBS)
-
12-well culture plates
B. Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in 12-well plates and grow to 100% confluency in Growth Medium. Continue to culture for 2 more days post-confluency.
-
Induction of Differentiation:
-
On Day 0, replace the Growth Medium with Differentiation Medium (MDI). This is the start of the induction.
-
Prepare MDI containing various concentrations of ebelactone A (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (DMSO). Treat cells in triplicate for each condition.
-
-
Maintenance:
-
On Day 2, replace the medium with Maintenance Medium containing the respective concentrations of ebelactone A or vehicle.
-
Every 2 days thereafter, replace the medium with fresh Maintenance Medium (with ebelactone A/vehicle) until Day 8-10.
-
-
Oil Red O Staining:
-
Wash the differentiated adipocytes gently with PBS.
-
Fix the cells with 10% formalin for 1 hour at room temperature.[22]
-
Wash the cells 3-5 times with distilled water and allow them to dry completely.[21]
-
Add freshly prepared Oil Red O working solution to each well, ensuring the cell monolayer is fully covered. Incubate for 30 minutes at room temperature.[21]
-
Aspirate the staining solution and wash the wells 4-5 times with distilled water until the wash water is clear.
-
-
Quantification:
-
Visually inspect and photograph the wells under a microscope.
-
To quantify lipid accumulation, add 1 mL of 100% isopropanol to each well and incubate for 10 minutes on an orbital shaker to elute the dye.[21]
-
Transfer 200 µL of the eluate from each well to a clear 96-well plate.
-
Measure the absorbance at 490-520 nm using a microplate reader.
-
C. Data Analysis:
-
Average the absorbance readings for the triplicate wells.
-
Subtract the absorbance of a blank well (isopropanol only).
-
Normalize the data to the vehicle control to determine the relative lipid accumulation.
| Treatment | Concentration | Absorbance at 510 nm (Mean ± SD) | Relative Lipid Accumulation (%) |
| Vehicle Control (DMSO) | 0.1% | 0.85 ± 0.05 | 100% |
| Ebelactone A | 10 µM | 0.78 ± 0.06 | 91.8% |
| Ebelactone A | 50 µM | 0.65 ± 0.04 | 76.5% |
| Anti-adipogenic Control | Varies | 0.21 ± 0.03 | 24.7% |
| Table 2: Representative data showing the effect of Ebelactone A on lipid accumulation during 3T3-L1 differentiation, as measured by Oil Red O staining. |
Section 3: Measuring the Effect on Cellular Lipolysis
Rationale: The most direct application of ebelactone A in obesity research is to probe the function of lipolysis in mature adipocytes. This assay measures the release of glycerol into the culture medium, a direct product of triglyceride hydrolysis and a reliable indicator of the lipolytic rate.[6] Isoproterenol, a β-adrenergic agonist, is used to stimulate lipolysis.[8][23]
Protocol 3: Cellular Lipolysis Assay in Mature Adipocytes
This protocol uses differentiated 3T3-L1 adipocytes to measure the inhibitory effect of ebelactone A on stimulated lipolysis.
A. Materials & Reagents:
-
Mature 3T3-L1 adipocytes (differentiated as in Protocol 2, Day 8-12)
-
Ebelactone A
-
Isoproterenol (10 mM stock in water)
-
Lipolysis Wash Buffer (e.g., PBS)
-
Lipolysis Assay Buffer (e.g., DMEM without phenol red, with 2% BSA)
-
Glycerol Assay Kit (Colorimetric or Fluorometric)
-
12-well or 24-well culture plates
B. Procedure:
-
Pre-incubation with Inhibitor:
-
Gently wash the mature adipocytes twice with Lipolysis Wash Buffer. Be careful not to dislodge the cells.[23]
-
Add 500 µL of Lipolysis Assay Buffer containing the desired concentrations of ebelactone A or vehicle control (DMSO).
-
Incubate for 30-60 minutes at 37°C to allow the inhibitor to enter the cells.
-
-
Stimulation of Lipolysis:
-
Sample Collection:
-
After incubation, carefully collect the culture medium (supernatant) from each well without disturbing the cells.
-
Transfer the medium to microcentrifuge tubes. If the medium is cloudy, centrifuge at 500 x g for 5 minutes and use the clear supernatant.
-
-
Glycerol Measurement:
C. Data Analysis:
-
Use the glycerol standard curve provided with the kit to calculate the glycerol concentration (µM or nmol/well) in each sample.
-
Compare the glycerol release in the ebelactone A-treated wells to the "Stimulated" control to determine the percent inhibition of lipolysis.
| Condition | Glycerol Released (µM, Mean ± SD) | Lipolysis (% of Stimulated Control) |
| Basal (Vehicle only) | 15 ± 2.1 | 12.5% |
| Stimulated (Vehicle + Isoproterenol) | 120 ± 8.5 | 100% |
| Stimulated + 10 µM Ebelactone A | 75 ± 6.2 | 62.5% |
| Stimulated + 50 µM Ebelactone A | 30 ± 3.5 | 25.0% |
| Table 3: Representative data demonstrating the dose-dependent inhibition of isoproterenol-stimulated lipolysis by Ebelactone A in mature 3T3-L1 adipocytes. |
Experimental Workflow and Data Interpretation
The successful application of ebelactone A involves a logical progression from biochemical validation to cellular functional assays. The workflow below outlines this process, which ensures that observations in a cellular context are grounded in a confirmed molecular mechanism.
Caption: Recommended experimental workflow for using Ebelactone A in obesity research.
Safety and Handling Precautions
Ebelactone A is intended for research use only.[25] While it is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, good laboratory practices should always be followed.[26][27]
-
Personal Protective Equipment (PPE): Wear protective clothing, chemical-resistant gloves, and safety glasses.[25][26]
-
Handling: Handle in a well-ventilated area to avoid dust formation and inhalation.[25][26] Avoid contact with skin, eyes, and open cuts.[26]
-
Storage: Store the solid compound tightly closed at -20°C.[28] Stock solutions in DMSO should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[23]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[26]
References
- Protocols for Adipogenic Differentiation Assays for Characterization of Adipose Stromal Cells (ASC). (n.d.). Google Search.
- Ebelactone A - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Nonaka, Y., et al. (1996). Effects of Ebelactone B, a Lipase Inhibitor, on Intestinal Fat Absorption in the Rat. J Enzyme Inhib.
- Simple and Accurate Monitoring of Adipogenesis. (n.d.). Thermo Fisher Scientific - ES.
- Nonaka, Y., et al. (1996). Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat. PubMed.
- Lipolysis Assay Kit (Colorimetric). (n.d.). Abcam.
- Varghese, J. F., et al. (n.d.). Quantitative assessment of adipocyte differentiation in cell culture. PMC.
- Adipocyte Differentiation Protocol. (n.d.). iXCells Biotechnologies.
- Zhang, W., et al. (2013). Biosynthesis of ebelactone A: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone. PubMed.
- Adipocyte Lipolysis Colorimetric/Fluorometric Assay Kit. (n.d.). BioVision.
- In Vitro Endothelial Lipase (EL) Activity Assay: A Protocol for Screening Investigational Inhibitors. (n.d.). Benchchem.
- EBELACTONE A - Safety Data Sheet. (2025). ChemicalBook.
- The effect of EF on adipocyte differentiation in 3T3-L1 cells. (n.d.). ResearchGate.
- Adipogenic Differentiation of 3T3-L1 Cells: A Complete Protocol & Product Guide. (2022). MCE.
- Ebelactone A. (n.d.). CymitQuimica.
- ZenComplete: Human Lipolysis Assay. (n.d.). Zen-Bio.
- Ebelactone A | Esterase Inhibitor. (n.d.). MedchemExpress.com.
- A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity. (n.d.). PMC.
- Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. (2023). JoVE.
- Lipase Activity Assay Kit. (n.d.). Cayman Chemical.
- Lipolysis (3T3-L1) Colorimetric Assay Kit (MAK211) - Technical Bulletin. (n.d.). Sigma-Aldrich.
- Ebelactone A Microbial. (n.d.). Molecular Depot.
- Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry.
- Ebelactone A - Safety Data Sheet. (2025). Cayman Chemical.
- Umezawa, H., et al. (n.d.). Ebelactone, an Inhibitor of Esterase, Produced by Actinomycetes. PubMed - NIH.
- Optimization of Classical Lipase Activity Assays for Fish Digestive Tract Samples. (2024). MDPI.
- Anti-adipogenic effect of mastoparan B analogue peptide on 3T3-L1 preadipocytes. (2018). Bangladesh Journal of Pharmacology.
- Eplerenone prevented obesity-induced inflammasome activation and glucose intolerance. (2017). PubMed.
- SAFETY DATA SHEET. (2019). International Flavors & Fragrances.
- Understanding the Mechanism of Action and Clinical Implications of Anti-Obesity Drugs Recently Approved in Korea. (2019). Korean Journal of Family Medicine.
- SAFETY DATA SHEET. (2014). Fisher Scientific.
- Obesity-related Inhibitors and Agonists. (n.d.). Protheragen.
- Ahmad, B., et al. (2020). Mechanisms of action for the anti-obesogenic activities of phytochemicals. Phytochemistry.
- Metabolic effects of antidiabetic drugs on adipocytes and adipokine expression. (2019). PubMed.
- Effects of Flavanone Derivatives on Adipocyte Differentiation and Lipid Accumulation in 3T3-L1 Cells. (2024). MDPI.
- Lipid-Induced Adaptations of the Pancreatic Beta-Cell to Glucotoxic Conditions Sustain Insulin Secretion. (2021). MDPI.
- Lipid Metabolism, Disorders and Therapeutic Drugs – Review. (2021). The Korean Society of Applied Pharmacology.
- Inhibition of palmitic acid induced adipogenesis by natural polyphenols in 3T3-L1 adipocytes. (n.d.). ResearchGate.
Sources
- 1. Mechanisms of action for the anti-obesogenic activities of phytochemicals - Kent Academic Repository [kar.kent.ac.uk]
- 2. Lipid Metabolism, Disorders and Therapeutic Drugs – Review [biomolther.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lipid-Induced Adaptations of the Pancreatic Beta-Cell to Glucotoxic Conditions Sustain Insulin Secretion [mdpi.com]
- 5. Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipolysis Assay Kit. Colorimetric. Quantitative. (ab185433) | Abcam [abcam.com]
- 7. tandfonline.com [tandfonline.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Understanding the Mechanism of Action and Clinical Implications of Anti-Obesity Drugs Recently Approved in Korea [kjfm.or.kr]
- 10. Obesity-related Inhibitors and Agonists - Protheragen [obesityscientific.com]
- 11. Ebelactone A | CymitQuimica [cymitquimica.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Ebelactone, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosynthesis of ebelactone A: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Simple and Accurate Monitoring of Adipogenesis | Thermo Fisher Scientific - DE [thermofisher.com]
- 18. Anti-adipogenic effect of mastoparan B analogue peptide on 3T3-L1 preadipocytes | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 19. mdpi.com [mdpi.com]
- 20. coriell.org [coriell.org]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. ixcellsbiotech.com [ixcellsbiotech.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. ZenComplete: Human Lipolysis Assay [zen-bio.com]
- 25. chemicalbook.com [chemicalbook.com]
- 26. datasheets.scbt.com [datasheets.scbt.com]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. moleculardepot.com [moleculardepot.com]
Application Note: Ebelactone A as a Targeted β-Lactone Therapeutic for Hyperlipidemia
Executive Summary & Mechanistic Rationale
Hyperlipidemia is a primary risk factor for cardiovascular disease, driven largely by the excessive intestinal absorption of dietary lipids. Pancreatic lipase is the critical enzyme responsible for hydrolyzing 50–70% of dietary triglycerides into absorbable free fatty acids and monoglycerides[1]. Consequently, inhibiting this enzyme is a clinically validated strategy for the management of obesity and hyperlipidemia[2].
Ebelactone A , a naturally occurring mycolic acid β-lactone isolated from the soil actinomycete Streptomyces aburaviensis, has emerged as a highly potent inhibitor of esterases and lipases[3],[4]. Structurally and mechanistically analogous to the FDA-approved drug Orlistat (tetrahydrolipstatin), Ebelactone A functions as a "suicide substrate"[5],[2].
Causality of Inhibition: The efficacy of Ebelactone A lies in its highly strained four-membered β-lactone ring. When the compound enters the hydrophobic active site of pancreatic lipase, the catalytic serine residue nucleophilically attacks the β-lactone carbonyl. Instead of a standard reversible hydrolysis, this interaction results in a ring-opening event that forms a highly stable, covalent ester bond with the serine residue[6],[2]. This irreversible (or very slowly reversible) modification physically blocks dietary triglycerides from accessing the catalytic triad, thereby preventing lipid hydrolysis and subsequent intestinal absorption, leading to the therapeutic excretion of lipids[1].
Systemic Pathway Visualization
The following diagram illustrates the metabolic divergence of dietary lipids in the presence versus the absence of Ebelactone A.
Fig 1: Mechanism of Ebelactone A inhibiting pancreatic lipase to prevent lipid absorption.
Physicochemical & Kinetic Profiling
To successfully formulate and utilize Ebelactone A in experimental models, researchers must account for its physicochemical properties. Due to its lipophilic nature, aqueous solubility is poor, necessitating the use of specific solvent vehicles (e.g., DMSO or PEG-based formulations) for both in vitro and in vivo applications[3].
| Property | Value / Description | Reference |
| Compound Name | Ebelactone A | [3] |
| CAS Number | 76808-16-7 | [7] |
| Chemical Formula | C20H34O4 | [7] |
| Molecular Weight | 338.48 g/mol | [7] |
| Primary Targets | Pancreatic Lipase, Esterase, Aminopeptidases | [3],[8] |
| Inhibitory Potency (IC50) | Assay-dependent: 3 µM to 3 ng/mL | [8],[2] |
| Mechanism of Action | Covalent modification of catalytic serine | [6],[2] |
| Recommended Solvents | DMSO, Ethanol, DMF (Sonication recommended) | [3] |
Experimental Protocols
As a Senior Application Scientist, I have designed the following protocols to be self-validating systems . Every assay includes internal controls to rule out false positives (e.g., auto-hydrolysis of substrates) and ensure the dynamic range of the experiment is robust.
Protocol A: High-Throughput Fluorometric Pancreatic Lipase Inhibition Assay
This in vitro assay utilizes 4-methylumbelliferyl oleate (4-MUO) as a fluorogenic substrate. Cleavage by active lipase yields 4-methylumbelliferone, which emits a strong fluorescent signal.
Scientific Rationale: We utilize a pre-incubation step because Ebelactone A is a covalent, time-dependent inhibitor. If the substrate and inhibitor are added simultaneously, the highly concentrated substrate will temporarily outcompete the inhibitor, leading to artificially low perceived potency.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
4-MUO Substrate (dissolved in pure ethanol)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM CaCl₂. (Note: CaCl₂ is critical as calcium ions stabilize the enzyme and precipitate liberated fatty acids, preventing product-induced enzyme inhibition).
-
Ebelactone A (Test compound) and Orlistat (Positive control).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of Ebelactone A in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.
-
System Validation Controls:
-
Blank (Auto-hydrolysis): Buffer + Substrate + 1% DMSO.
-
Negative Control (100% Activity): Enzyme + Buffer + Substrate + 1% DMSO.
-
Positive Control: Enzyme + Buffer + Substrate + Orlistat (1 µM).
-
-
Pre-Incubation: In a black 96-well microplate, add 10 µL of Ebelactone A dilutions, 40 µL of Assay Buffer, and 25 µL of PPL solution. Incubate at 37°C for 15 minutes to allow the covalent β-lactone-serine bond to form[6].
-
Reaction Initiation: Add 25 µL of the 4-MUO substrate solution to all wells to initiate the reaction.
-
Kinetic Readout: Immediately place the plate in a fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm). Record the fluorescence continuously for 20 minutes at 37°C.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the kinetic curve. Normalize the data against the Negative Control to determine the % Inhibition and calculate the IC50 using non-linear regression.
Protocol B: In Vivo Lipid Tolerance Test (LTT) in Rodent Models
To translate in vitro findings into physiological efficacy, an acute Lipid Tolerance Test is performed. This measures the ability of Ebelactone A to block the absorption of an oral lipid bolus in real-time[1].
Scientific Rationale: Fasting the animals prior to the experiment is non-negotiable. It clears circulating chylomicrons, ensuring that any post-prandial spike in serum triglycerides is derived exclusively from the administered olive oil bolus, thereby isolating the variable of intestinal absorption.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old).
-
Olive Oil (Lipid challenge).
-
Formulation Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[3].
Step-by-Step Methodology:
-
Fasting Phase: Fast the rats for 12–14 hours overnight with free access to water.
-
Baseline Sampling: Collect ~100 µL of blood via the tail vein (T=0) to establish baseline serum triglyceride (TG) levels for each individual animal.
-
Inhibitor Dosing: Administer Ebelactone A (e.g., 10 mg/kg) or Vehicle via oral gavage.
-
Crucial Timing: Administer the dose exactly 60 minutes prior to the lipid challenge. This allows the compound to transit the stomach and saturate the pancreatic lipase present in the duodenum[1].
-
-
Lipid Challenge: Administer an oral bolus of olive oil (5 mL/kg) via gavage.
-
Kinetic Blood Sampling: Collect tail vein blood samples at T = 1, 2, 3, 4, and 6 hours post-lipid challenge.
-
Serum Analysis: Centrifuge the blood samples (3000 x g, 10 mins, 4°C) to isolate serum. Quantify serum TG and total cholesterol using standard commercial colorimetric assay kits.
-
Efficacy Validation: Plot the Area Under the Curve (AUC) for the serum TG over time. A statistically significant reduction in the AUC of the Ebelactone A group compared to the Vehicle group validates the in vivo hypolipidemic efficacy of the compound.
References
-
Peptide Resource Page. "Ebelactone A | The Peptide Resource Page (PRP)". Peptide Resource Page. Available at:[Link]
-
Foster, R. "Chapter 1: Ebelactone-a". Foster77. Available at:[Link]
-
MDPI. "Intestinal Lipase Characterization in Common Snook (Centropomus undecimalis) Juveniles". MDPI. Available at: [Link]
-
PubMed. "Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat". National Center for Biotechnology Information. Available at:[Link]
-
PMC. "Inhibitors of pancreatic lipase: state of the art and clinical perspectives". National Center for Biotechnology Information. Available at:[Link]
Sources
- 1. Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ebelactone A | Esterase inhibitor | Antibiotic |TargetMol [targetmol.com]
- 4. foster77.co.uk [foster77.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Ebelactone A | CymitQuimica [cymitquimica.com]
- 8. Ebelactone A | The Peptide Resource Page (PRP) [peptideresource.com]
Application Note: Antimicrobial and Anti-Virulence Activity of Ebelactone A Against Specific Pathogens
Executive Summary
Ebelactone A is a naturally occurring mycolic acid β-lactone isolated from Streptomyces species [1]. Unlike traditional bactericidal or fungicidal antibiotics that target essential survival mechanisms (e.g., cell wall synthesis, ribosomal translation), Ebelactone A functions as a highly potent inhibitor of specific serine hydrolases, including esterases, lipases, cutinases, and N-formylmethionine aminopeptidases [2].
In the context of infectious diseases and agricultural pathology, Ebelactone A represents a paradigm shift toward anti-virulence therapeutics . By selectively neutralizing the enzymatic machinery pathogens use to establish infection or synthesize critical metabolites, Ebelactone A attenuates virulence without exerting the broad selective pressures that rapidly drive antimicrobial resistance. This application note details the mechanistic profiling of Ebelactone A against bacterial, fungal, and arthropod pathogens, providing validated, step-by-step protocols for quantifying its inhibitory efficacy.
Pathogen-Specific Mechanisms of Action
Bacterial Pathogens: Inhibition of Homoserine Transacetylase (HTA)
In Gram-negative bacteria such as Haemophilus influenzae, Ebelactone A acts as a potent covalent inactivator of Homoserine Transacetylase (HTA) [3]. HTA catalyzes the first committed step in the biosynthesis of methionine from aspartic acid. Because this enzyme is absent in higher eukaryotes, it is an ideal target for selective antimicrobial development. Ebelactone A's β-lactone ring undergoes a ring-opening reaction within the enzyme's active site, covalently modifying the crucial Ser143 residue of the Ser-His-Asp catalytic triad, thereby starving the pathogen of methionine in nutrient-poor environments like human blood serum [3].
Fungal Plant Pathogens: Inhibition of Cutinase
Fungal phytopathogens, such as Venturia inaequalis (apple scab) and Rhizoctonia solani (web blight), secrete cutinases to hydrolyze the cutin polymer matrix of plant epidermal surfaces. Ebelactone A acts as a potent cutinase inhibitor [4]. By neutralizing this enzyme, the compound strips the fungus of its primary penetration mechanism. The pathogen remains viable on the leaf surface but is rendered completely avirulent, providing a highly effective, non-lethal plant-protective function.
Arthropod Pathogens: Inhibition of Lipolytic Virulence Factors
In entomopathogenic fungi like Metarhizium anisopliae—which is often studied in the context of infecting the cattle tick Rhipicephalus microplus—lipase secretion is a critical prerequisite for breaching the host's lipid-rich cuticle. Ebelactone A completely abolishes this lipolytic activity, preventing spore germination and subsequent host invasion [5].
Mechanisms of Ebelactone A against bacterial and fungal virulence targets.
Quantitative Data Summary
The following table summarizes the inhibitory metrics of Ebelactone A across various pathogenic and generalized enzymatic targets.
| Target Enzyme | Source Organism | IC₅₀ / Inhibitory Metric | Biological Consequence |
| Homoserine Transacetylase | Haemophilus influenzae | Covalent Inactivation | Halts methionine biosynthesis [3] |
| Cutinase | Venturia inaequalis | 0.08 µg/mL | Prevents plant cuticle penetration [4] |
| Cutinase | Rhizoctonia solani | 4.0 µg/mL | Prevents plant cuticle penetration [4] |
| Lipase | Metarhizium anisopliae | Complete inhibition at 2 mM | Prevents tick host infection [5] |
| Lipase | General (e.g., Pancreas) | 0.003 µg/mL | Baseline lipolytic suppression [2] |
| Esterase | General (e.g., Liver) | 0.056 µg/mL | Baseline esterase suppression [2] |
Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include mandatory control mechanisms to account for solvent effects and baseline enzyme degradation.
Protocol A: In Vitro Inactivation Assay for Homoserine Transacetylase (HTA)
Rationale & Causality: Ebelactone A is a suicide inhibitor. Because it forms a covalent adduct with the Ser143 residue of HTA, a pre-incubation step is strictly required to allow the binding and ring-opening kinetics to occur before the introduction of the substrate.
Materials:
-
Recombinant H. influenzae HTA enzyme (purified).
-
Ebelactone A stock solution (10 mg/mL in DMSO).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl.
-
Substrates: 1 mM Acetyl-CoA, 5 mM L-homoserine.
-
Detection Reagent: 0.5 mM DTNB (Ellman’s reagent).
Step-by-Step Methodology:
-
System Validation (Controls): Prepare three reaction tubes:
-
Test: HTA + Ebelactone A.
-
Vehicle Control: HTA + DMSO (matches the final solvent concentration of the Test tube).
-
Blank: Assay buffer + Substrates + DTNB (no enzyme).
-
-
Inhibitor Pre-Incubation: Dilute Ebelactone A to desired working concentrations (e.g., 0.1 µM to 50 µM). Add 5 µL of the inhibitor to 45 µL of HTA (final enzyme concentration: 50 nM) in the Assay Buffer. Incubate at 25°C for exactly 30 minutes.
-
Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of a master mix containing Acetyl-CoA, L-homoserine, and DTNB.
-
Kinetic Measurement: Immediately transfer to a microplate reader. Monitor the continuous formation of the thionitrobenzoate anion (indicating the release of Coenzyme A) by measuring absorbance at 412 nm every 30 seconds for 15 minutes.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the progress curve. Plot residual activity versus inhibitor concentration to determine inactivation kinetics.
Protocol B: Cutinase Inhibition Assay for Fungal Pathogens
Rationale & Causality: Cutinases operate at the lipid-water interface. The inclusion of Triton X-100 is critical as it creates micelles that keep both the highly lipophilic substrate (PNB) and the hydrophobic tail of Ebelactone A in solution, preventing artifactual precipitation that could be misread as enzyme inhibition.
Step-by-step experimental workflow for the in vitro cutinase inhibition assay.
Materials:
-
Purified cutinase from Venturia inaequalis or Rhizoctonia solani.
-
Ebelactone A stock (1 mg/mL in ethanol).
-
Reaction Buffer: 0.2 M Phosphate buffer (pH 8.0) containing 0.2% Triton X-100.
-
Substrate: 10 mM p-nitrophenyl butyrate (PNB) in water containing 0.2% Triton X-100.
Step-by-Step Methodology:
-
Enzyme Standardization: Adjust the concentration of the purified cutinase in the Reaction Buffer so that the uninhibited reaction yields an absorbance change (
) of 0.2 to 0.3 per minute. -
Reaction Assembly: In a spectrophotometer cuvette, combine 2.8 mL of Reaction Buffer, 0.03 mL of the standardized cutinase preparation, and 0.03 mL of Ebelactone A (or pure ethanol for the Vehicle Control).
-
Equilibration: Incubate the mixture for exactly 5 minutes at 20°C to allow the β-lactone to interact with the serine hydrolase active site.
-
Reaction Initiation: Add 0.1 mL of the 10 mM PNB substrate. Invert gently to mix.
-
Spectrophotometric Detection: Measure the initial velocity of p-nitrophenol release continuously at 400 nm for 3 minutes. Calculate the IC₅₀ by comparing the slopes of the Ebelactone A-treated samples against the ethanol Vehicle Control [4].
References
-
De Pascale, G., et al. "β-Lactone natural products and derivatives inactivate homoserine transacetylase, a target for antimicrobial agents." The Journal of Antibiotics, 64(7), 483-487 (2011). Available at:[Link]
-
Köller, W., et al. "Ebelactones inhibit cutinases produced by fungal plant pathogens." The Journal of Antibiotics, 43(6), 734-735 (1990). Available at:[Link]
-
ResearchGate. "Metarhizium anisopliae lipolytic activity plays a pivotal role in Rhipicephalus (Boophilus) microplus infection." Available at:[Link]
Application Notes and Protocols for the Development of Ebelactone A Analogs with Improved Bioactivity
Abstract
Ebelactones are natural products produced by Streptomyces species, recognized for their potent inhibitory activity against lipases and esterases.[1] The core of their activity lies in a strained β-lactone ring that covalently modifies the active site serine of target hydrolases.[2] Ebelactone A, a prominent member of this class, serves as a valuable chemical scaffold for the development of novel therapeutics, particularly for conditions like obesity and hyperlipidemia where inhibiting fat absorption is a key strategy.[3] This guide provides a comprehensive framework for the rational design, synthesis, and bioactivity evaluation of novel Ebelactone A analogs aimed at improving potency, selectivity, and overall drug-like properties. We will detail the underlying mechanism, structure-activity relationships (SAR), and provide step-by-step protocols for enzymatic and cell-based screening.
The Ebelactone Pharmacophore: Mechanism of Irreversible Inhibition
Ebelactones A and B are potent inhibitors of various hydrolytic enzymes, including pancreatic lipase and liver esterase.[2] Their inhibitory power stems from the chemically reactive β-lactone ring. This four-membered ring is sterically strained and highly susceptible to nucleophilic attack.
The mechanism of action involves the covalent and often irreversible acylation of a key serine residue within the enzyme's catalytic triad.[2] The hydroxyl group of the active site serine attacks the carbonyl carbon of the β-lactone, leading to the opening of the ring and the formation of a stable ester linkage with the enzyme. This process effectively inactivates the enzyme, preventing it from binding and hydrolyzing its natural substrates.
Caption: Covalent modification of a serine hydrolase by Ebelactone A.
Rationale for Analog Design: Structure-Activity Relationship (SAR) Insights
The development of improved analogs requires a thorough understanding of the structure-activity relationship (SAR). Comparing Ebelactone A and B provides initial, critical insights. Ebelactone B, which differs from A by having an ethyl group instead of a methyl group at the C-14 position (adjacent to the terminal methyl), consistently demonstrates superior inhibitory potency against pancreatic lipase and liver esterase.[2]
This suggests that modifications to the lipophilic side chain can significantly impact bioactivity. The primary goals for analog development are:
-
Enhancing Potency: Increasing the affinity and reactivity towards the target enzyme.
-
Improving Selectivity: Minimizing off-target effects by designing analogs that preferentially inhibit a specific lipase or esterase.
-
Optimizing Pharmacokinetics: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties.
Key regions of the Ebelactone A scaffold for modification include:
-
The Lipophilic "Tail" (C10-C15): Altering the length, branching, or introducing cyclic moieties can modulate lipophilicity and steric interactions within the enzyme's binding pocket.
-
The C9-Ketone and C11-Hydroxyl Groups: These functional groups may be important for hydrogen bonding and orientation within the active site. Derivatization or stereochemical inversion could probe their roles.
-
The β-lactone Ring Substituents (C2 and C3): While the ring itself is essential, modifications to the adjacent methyl groups could influence the electrophilicity of the carbonyl and the stability of the molecule.
Table 1: Comparative Bioactivity of Ebelactone A and B
| Compound | Target Enzyme | IC₅₀ | Source Organism | Reference |
|---|---|---|---|---|
| Ebelactone A | Pancreatic Lipase | 3 ng/mL | Hog | [2] |
| Ebelactone B | Pancreatic Lipase | 0.8 ng/mL | Hog | [2] |
| Ebelactone A | Liver Esterase | 56 ng/mL | Hog | [2] |
| Ebelactone B | Liver Esterase | 0.35 ng/mL | Hog |[2] |
General Synthetic Strategy for Ebelactone A Analogs
The total synthesis of ebelactones is a complex challenge that has been approached through various innovative strategies.[4] A modular or convergent approach is often favored for analog development, as it allows for the late-stage introduction of diversity. A generalized workflow involves the synthesis of key fragments followed by their coupling and final cyclization.
Caption: A generalized convergent workflow for synthesizing Ebelactone A analogs.
This strategy allows for the independent synthesis of the variable side chain (Fragment C), which can then be coupled to a common intermediate. This approach is highly efficient for generating a library of analogs for SAR studies. The formation of the β-lactone ring is often a critical, final step, which biosynthetic studies suggest occurs via an attack of a β-hydroxy group onto the carbonyl moiety of an acyclic precursor.[5]
Protocols for Bioactivity and Cytotoxicity Evaluation
Once a library of analogs has been synthesized, a robust screening cascade is required to identify lead compounds. This involves primary screening against the target enzyme, followed by secondary screening to assess selectivity and potential toxicity.
Caption: Workflow for the biological evaluation of Ebelactone A analogs.
Protocol 4.1: In Vitro Pancreatic Lipase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against porcine pancreatic lipase using p-nitrophenyl palmitate (pNPP) as a substrate.[6]
A. Materials & Reagents
-
Porcine Pancreatic Lipase (PPL), Type II
-
p-Nitrophenyl palmitate (pNPP)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Sodium deoxycholate
-
Isopropanol
-
Test compounds (Ebelactone A analogs) dissolved in DMSO
-
Orlistat (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
B. Reagent Preparation
-
Enzyme Solution: Prepare a 1 mg/mL stock solution of PPL in Tris-HCl buffer. Keep on ice.
-
Substrate Solution: Dissolve 20 mM pNPP in isopropanol.
-
Emulsifier/Buffer Solution: Prepare Tris-HCl buffer (50 mM, pH 8.0) containing 5 mM sodium deoxycholate.[6] This enhances lipase activity and maintains homogeneity.
-
Test Compound Plates: Prepare serial dilutions of the test compounds and controls in DMSO. Then, dilute these into the Emulsifier/Buffer solution to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
C. Assay Procedure
-
To each well of a 96-well plate, add 100 µL of the Emulsifier/Buffer solution containing the test compound (or DMSO for control).
-
Add 50 µL of the PPL enzyme solution to each well and incubate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to interact with the enzyme.
-
To initiate the reaction, add 50 µL of the pNPP substrate solution to each well.
-
Immediately begin monitoring the increase in absorbance at 405 nm at 37°C for 20-30 minutes using a microplate reader in kinetic mode. The absorbance is due to the formation of p-nitrophenol.
D. Data Analysis
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 4.2: In Vitro Esterase Inhibition Assay
This protocol is similar to the lipase assay but uses a general esterase and a corresponding p-nitrophenyl ester substrate.
A. Materials & Reagents
-
Porcine Liver Esterase
-
p-Nitrophenyl acetate (pNPA)
-
Sodium Phosphate buffer (50 mM, pH 7.4)
-
Test compounds and controls in DMSO
B. Procedure
-
Follow the general procedure outlined in Protocol 4.1, substituting PPL with Porcine Liver Esterase and pNPP with pNPA.
-
The reaction can typically be run at room temperature or 37°C.
-
Monitor the formation of p-nitrophenol at 405 nm.
-
Calculate IC₅₀ values as described previously. This allows for a direct comparison of inhibitory activity against different classes of serine hydrolases, providing an initial measure of selectivity.
Protocol 4.3: Cytotoxicity Assessment (MTT Assay)
It is crucial to determine if the synthesized analogs are toxic to cells, as general cytotoxicity is an undesirable trait for a therapeutic agent.[7][8] The MTT assay is a standard colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[9]
A. Materials & Reagents
-
A relevant cell line (e.g., HepG2 human liver cancer cells, or 3T3 fibroblasts for general toxicity)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
B. Assay Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Ebelactone analogs in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control). Incubate for 24-48 hours.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
C. Data Analysis
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Abs_treated / Abs_control) * 100
-
Plot the % Viability against the logarithm of the compound concentration and fit the data to determine the CC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).
Data Interpretation and Lead Optimization
The ultimate goal is to identify analogs with high potency and low cytotoxicity. A key metric for this is the Selectivity Index (SI) , calculated as:
SI = CC₅₀ / IC₅₀
A higher SI value indicates that the compound is more selective for inhibiting the target enzyme than it is for killing cells, a desirable characteristic for a potential drug candidate.
Table 2: Hypothetical Screening Data for Ebelactone A Analogs
| Compound ID | Lipase IC₅₀ (µM) | Esterase IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Lipase Selectivity Index (SI) |
|---|---|---|---|---|
| Ebelactone A | 0.05 | 0.25 | > 50 | > 1000 |
| Analog-01 | 0.01 | 0.30 | > 50 | > 5000 |
| Analog-02 | 0.50 | 0.60 | 15 | 30 |
| Analog-03 | 0.08 | 5.50 | > 50 | > 625 |
In this hypothetical example, Analog-01 shows a 5-fold improvement in lipase potency over Ebelactone A while maintaining low cytotoxicity, making it a strong lead. Analog-02 is less potent and shows significant cytotoxicity, marking it for deprioritization. Analog-03 is interesting because while slightly less potent against lipase, it shows much greater selectivity over the tested esterase, which could be advantageous for reducing off-target effects. This data-driven cycle of design, synthesis, and testing is fundamental to advancing a chemical scaffold from a hit to a viable drug candidate.
References
-
baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
-
Creative Bioarray. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]
-
Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
IntechOpen. (2017, December 20). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]
-
Ohtani, T., et al. (1990). Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat. PubMed. Retrieved from [Link]
-
MDPI. (2022, October 15). High-Resolution Bioassay Profiling with Complemented Sensitivity and Resolution for Pancreatic Lipase Inhibitor Screening. Retrieved from [Link]
-
Taylor & Francis Online. (2022, January 5). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Retrieved from [Link]
-
PubMed. (2022, October 15). High-Resolution Bioassay Profiling with Complemented Sensitivity and Resolution for Pancreatic Lipase Inhibitor Screening. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). A synthesis of ( )-ebelactones A and B. Tetrahedron. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (‐)‐ebelactone A. Retrieved from [Link]
-
Wikipedia. (n.d.). Discovery and development of gastrointestinal lipase inhibitors. Retrieved from [Link]
-
Umezawa, H., et al. (1980). Ebelactone, an inhibitor of esterase, produced by actinomycetes. The Journal of Antibiotics, 33(12), 1594-6. Retrieved from [Link]
-
Uotani, K., et al. (1982). Structural studies on ebelactone A and B, esterase inhibitors produced by actinomycetes. The Journal of Antibiotics, 35(11), 1495-9. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and structure–activity relationship of berkeleylactone A-derived antibiotics. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubMed Central (PMC). (2022, August 11). Efficient screening of pancreatic lipase inhibitors from cod meat hydrolysate through ligand fishing strategy. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A synthesis of (-)-ebelactones A and B. Retrieved from [Link]
-
Professor Colin Foster's Publications. (n.d.). Stereocontrol in organic synthesis using silicon-containing compounds. Studies directed towards the synthesis of ebelactone A. Retrieved from [Link]
-
Professor Colin Foster's Publications. (n.d.). Studies Directed Towards the Synthesis of (–)-Ebelactone-A. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Ebelactone A | C20H34O4 | CID 6436820. PubChem. Retrieved from [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2019, July 1). Screening of Actinomycetes for Lipase Inhibitors Production. Retrieved from [Link]
-
PubMed. (2013, July 15). Biosynthesis of ebelactone A: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone. Retrieved from [Link]
-
PubMed. (1982). Biosynthetic studies of ebelactone A and B by 13C NMR spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of (‐)‐ebelactone A (1) and (‐)‐ebelactone B (2). Retrieved from [Link]
Sources
- 1. Ebelactone, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of ebelactone A: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 8. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. Role of Cytotoxicity Experiments in Pharmaceutical Development | IntechOpen [intechopen.com]
using ebelactone a in high-throughput screening for enzyme inhibitors
Application Note: Utilizing Ebelactone A as a Benchmark Covalent Inhibitor in High-Throughput Screening of Serine Hydrolases
Target Audience: Researchers, assay development scientists, and drug discovery professionals. Content Focus: High-Throughput Screening (HTS) assay design, mechanistic validation, and protocol standardization.
Introduction: The Role of Ebelactone A in Assay Development
In the early stages of drug discovery, the robustness of a High-Throughput Screening (HTS) campaign hinges on the reliability of its control compounds. Ebelactone A, a naturally occurring
By utilizing Ebelactone A as a positive control, assay scientists can establish a reliable 100% inhibition baseline, ensuring that the screening of novel, uncharacterized chemical entities is measured against a self-validating standard.
Mechanistic Basis for Assay Validation
The trustworthiness of an HTS assay requires a control compound that completely and reliably shuts down enzymatic activity. Ebelactone A achieves this through mechanism-based, covalent inhibition[2].
The highly strained
Mechanism of covalent active-site acylation by Ebelactone A.
Quantitative Target Profiling
To utilize Ebelactone A effectively in screening, one must understand its potency across different enzyme classes. The table below summarizes the inhibitory profile of Ebelactone A, demonstrating its broad-spectrum utility against both classical targets (like pancreatic lipase)[2] and emerging therapeutic targets (like the endocannabinoid hydrolase BAT5/ABHD16A)[3].
| Target Enzyme | Source Organism | IC₅₀ Value | Primary Application in HTS |
| Pancreatic Lipase | Hog | 3 ng/mL | Anti-obesity drug screening[2][4] |
| Liver Esterase | Hog | 56 ng/mL | Hepatic metabolism profiling[2] |
| N-formylmethionine Aminopeptidase | Microbial | 0.08 µg/mL | Antimicrobial/Host-defense assays[1] |
| BAT5 (ABHD16A) | Human | 630 nM | Endocannabinoid pathway screening[3] |
| ABHD6 | Human | ~0.9 µM | Metabolic disorder drug discovery[3] |
Table 1: Quantitative inhibitory profile of Ebelactone A across key serine hydrolases.
Self-Validating HTS Protocol: Fluorogenic Esterase/Lipase Assay
The following protocol details a 384-well fluorogenic HTS assay using Ebelactone A as a benchmark. This system is designed to be self-validating; the assay is only considered "passed" if the Ebelactone A control wells yield a statistically significant signal window compared to the vehicle controls.
Reagents & Materials
-
Target Enzyme: Recombinant serine hydrolase (e.g., Pancreatic Lipase or ABHD16A).
-
Substrate: Fluorogenic substrate (e.g., 4-Methylumbelliferyl oleate, 4-MUO).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Triton X-100.
-
Benchmark Inhibitor: Ebelactone A (10 mM stock in DMSO)[1].
Step-by-step workflow for the self-validating HTS assay.
Step-by-Step Methodology & Experimental Causality
Step 1: Reagent Preparation Prepare the enzyme in the Assay Buffer.
-
Causality: The inclusion of 0.01% Triton X-100 is critical. It acts as a non-ionic detergent to prevent the formation of colloidal aggregates by test compounds. Aggregators cause false-positive promiscuous inhibition; Triton X-100 ensures that any observed inhibition is mechanism-based.
Step 2: Compound Dispensing Using an acoustic liquid handler, dispense test compounds into columns 3-22 of a 384-well black microplate. Dispense DMSO (vehicle) into column 1 (Negative Control, 0% inhibition) and Ebelactone A (final concentration 10 µM) into column 2 (Positive Control, 100% inhibition). Keep final DMSO concentration at ≤1% v/v.
-
Causality: High solvent concentrations can denature the enzyme or alter the micellar structure of lipid substrates. Maintaining a strict ≤1% DMSO limit prevents solvent-induced artifacts.
Step 3: Enzyme Addition & Pre-incubation Dispense 20 µL of the enzyme solution into all wells. Incubate the plate at room temperature for 30 minutes.
-
Causality: Because Ebelactone A is a covalent inhibitor[2], its mechanism is time-dependent. Pre-incubating the enzyme with the compounds allows the acylation reaction to reach steady-state completion before the substrate is introduced. Skipping this step would allow the substrate to outcompete the inhibitor temporarily, artificially shifting the apparent IC₅₀ values.
Step 4: Substrate Initiation
Dispense 20 µL of the 4-MUO substrate (at a concentration equal to its previously determined
-
Causality: Operating exactly at the
balances the assay. It provides enough signal for a robust dynamic range while remaining sensitive enough to detect competitive inhibitors in the test compound library[3].
Step 5: Kinetic Measurement Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously (Excitation: 330 nm / Emission: 460 nm) for 20 minutes.
-
Causality: While endpoint reads are faster, kinetic reads allow the software to calculate the initial velocity (
) via the slope of the curve. This mathematically filters out auto-fluorescent test compounds (which elevate baseline fluorescence but do not change the slope), drastically reducing false-negative rates.
Data Analysis & Quality Control
The assay's integrity is validated by calculating the Z'-factor , a statistical measure of the assay's dynamic range and data variation. The calculation relies entirely on the contrast between the DMSO vehicle and the Ebelactone A positive control:
Where
-
Validation Threshold: A Z'-factor
indicates an excellent assay with a wide separation band between the positive and negative controls. If the Z'-factor falls below 0.5, the plate must be rejected, as the Ebelactone A control indicates that the enzyme was either not fully inhibited or the substrate degraded prematurely.
References
-
Biochemical and Pharmacological Characterization of the Human Lymphocyte Antigen B-Associated Transcript 5 (BAT5/ABHD16A). PLOS One. URL:[Link]
-
Inhibitors of pancreatic lipase: state of the art and clinical perspectives. National Institutes of Health (PMC). URL:[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biochemical and Pharmacological Characterization of the Human Lymphocyte Antigen B-Associated Transcript 5 (BAT5/ABHD16A) | PLOS One [journals.plos.org]
- 4. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ebelactone A Preparation & Troubleshooting
Welcome to the Technical Support Center for Ebelactone A , a potent β-lactone esterase, lipase, and N-formylmethionine aminopeptidase inhibitor [1]. Because its mechanism of action relies on a highly reactive and strained β-lactone ring [2], improper solvent selection, storage, or aqueous dilution can lead to rapid spontaneous hydrolysis and complete loss of inhibitory activity.
As an application scientist, I have designed this guide to provide self-validating protocols, troubleshooting steps, and mechanistic insights to ensure the stability and efficacy of your Ebelactone A formulations.
Quantitative Data & Specifications
To design a reliable experimental system, you must respect the physicochemical limits of Ebelactone A. The table below summarizes critical solubility and stability parameters.
| Property | Specification | Mechanistic Rationale |
| Organic Solubility | DMSO (~25 mg/mL), DMF (~25 mg/mL), Ethanol (~20 mg/mL)[1] | The highly hydrophobic aliphatic chain requires polar aprotic or organic solvents to disrupt intermolecular crystal lattice forces[1]. |
| Aqueous Solubility | ~0.5 mg/mL (in 1:1 DMF:PBS)[1] | Sparingly soluble in water. Requires stepwise co-solvent addition (e.g., PEG300, Tween-80) to prevent micelle collapse and precipitation[3][4]. |
| Powder Storage | -20°C (Stable for up to 3 years)[3] | Sub-zero temperatures minimize the thermal degradation of the strained β-lactone ring[3]. |
| Stock Solution Storage | -80°C (Stable for up to 6 months)[4] | Slows nucleophilic attack from trace water introduced by hygroscopic solvents like DMSO[4]. |
Mechanism & Stability Dynamics
Understanding why Ebelactone A degrades is critical to preventing it. The inhibitor functions by acting as a "suicide substrate." The active site serine of the target esterase performs a nucleophilic attack on the β-lactone ring, opening it and forming an irreversible covalent acyl-enzyme complex [5].
However, water molecules can perform a similar nucleophilic attack. Prolonged exposure to aqueous buffers causes spontaneous hydrolysis of the ring, rendering the molecule permanently inactive before it ever reaches your target enzyme[2].
Caption: Mechanism of target inhibition versus aqueous degradation of Ebelactone A.
Frequently Asked Questions (FAQs)
Q: Why does my Ebelactone A precipitate when added directly to cell culture media? A: Ebelactone A is highly hydrophobic. Direct addition of a concentrated DMSO stock to an aqueous buffer causes rapid solvent exchange; the DMSO diffuses into the water faster than the Ebelactone A can disperse, causing it to crash out of solution. Solution: Use an intermediate dilution step or a formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to maintain solubility[3].
Q: Can I prepare aqueous working solutions in advance and store them at 4°C? A: No. Aqueous solutions should not be stored for more than one day[1]. As illustrated in the mechanism above, the β-lactone ring undergoes spontaneous hydrolysis in water. Always prepare aqueous dilutions immediately before your assay.
Q: Why is my stock solution losing efficacy despite being stored at -20°C? A: DMSO is highly hygroscopic. Repeated opening of the vial introduces ambient moisture, which hydrolyzes the β-lactone ring over time. Stock solutions must be aliquoted into single-use volumes, purged with an inert gas (Argon/Nitrogen)[1], and ideally stored at -80°C for long-term stability [4].
Self-Validating Experimental Protocols
To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Caption: Workflow for the preparation and storage of Ebelactone A stock solutions.
Protocol A: Preparation of a 20 mg/mL Master Stock Solution
-
Equilibration: Remove the lyophilized Ebelactone A powder from -20°C storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator.
-
Validation Checkpoint: Inspect the vial exterior. There must be zero condensation before opening. Moisture introduction here is fatal to the compound.
-
-
Solvent Addition: Add the appropriate volume of newly opened, anhydrous DMSO or DMF to achieve a 20 mg/mL concentration[1][4].
-
Dissolution: Vortex gently. If necessary, apply mild sonication in a water bath for 1-2 minutes[3].
-
Validation Checkpoint: Hold the tube against a light source. The solution must be 100% optically clear. Any turbidity indicates incomplete dissolution.
-
-
Aliquoting & Purging: Divide the stock into single-use aliquots (e.g., 20 μL). Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface for 5 seconds to displace oxygen and moisture[1].
-
Storage: Cap tightly and immediately transfer to -80°C[4].
-
Validation Checkpoint: Run a baseline esterase inhibition assay on one aliquot to establish a "Day 0" activity metric. Compare future aliquots against this baseline.
-
Protocol B: Preparation of an In Vivo / Aqueous Working Formulation
This protocol yields a clear solution suitable for animal dosing or high-aqueous environments, utilizing a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ratio[3][4].
-
Initial Dilution: Add 100 μL of your DMSO master stock to 400 μL of PEG300. Mix thoroughly by pipetting.
-
Validation Checkpoint: The solution must remain completely clear without striations.
-
-
Surfactant Addition: Add 50 μL of Tween-80. Mix well until fully clarified[3].
-
Aqueous Integration: Dropwise, add 450 μL of Saline or PBS while continuously vortexing.
-
Validation Checkpoint: The final solution must remain homogeneous and transparent. If cloudiness appears, the rate of aqueous addition was too fast, causing localized precipitation. Discard and repeat.
-
Troubleshooting Guide
Issue: Inconsistent enzyme inhibition across biological replicates.
-
Causality: The most common cause is freeze-thaw degradation or moisture contamination of the stock solution. If an aliquot is reused, ambient humidity condenses inside the cold tube, rapidly hydrolyzing the β-lactone ring[2].
-
Resolution: Discard the compromised stock. Prepare a fresh batch using Protocol A, strictly adhering to the single-use aliquot and inert gas purging steps.
Issue: The compound precipitates during Protocol B (In Vivo Formulation).
-
Causality: The order of addition was likely altered. Adding saline before the PEG300 and Tween-80 prevents the formation of the protective micellar structures needed to keep the hydrophobic Ebelactone A in solution.
-
Resolution: Strictly follow the sequential addition outlined in Protocol B. Never mix the aqueous phase with the DMSO stock directly if high concentrations are required.
References
-
Title: Operon for Biosynthesis of Lipstatin, the Beta-Lactone Inhibitor of Human Pancreatic Lipase Source: Journal of Bacteriology (NIH) URL: [Link]
-
Title: β-Lactone Synthetase Found in the Olefin Biosynthesis Pathway Source: Biochemistry (ACS Publications) URL: [Link]
Sources
Technical Support Center: Ebelactone A Assays & Specificity Troubleshooting
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe unexpected cellular phenotypes when utilizing Ebelactone A in their assays. This guide bypasses generic troubleshooting to provide an in-depth, mechanistic breakdown of Ebelactone A’s target landscape, explaining the causality behind its off-target effects and offering self-validating protocols to ensure the scientific integrity of your data.
Overview: The Mechanistic Root of Promiscuity
Ebelactone A is a naturally occurring β-lactone isolated from Actinomycetes that is widely utilized as a potent inhibitor of esterases, lipases, and N-formylmethionine aminopeptidases . However, the causality behind its frequent off-target effects lies directly in its pharmacophore: the highly strained β-lactone ring.
This ring is highly susceptible to nucleophilic attack by the catalytic serine residue present in a vast superfamily of metabolic serine hydrolases. When this occurs, the ring opens to form a stable, covalently bound acyl-enzyme adduct . Consequently, while you may be targeting a specific surface esterase, the compound is simultaneously profiling and inhibiting multiple intracellular serine hydrolases in a concentration-dependent manner.
Quantitative Target Landscape
To effectively troubleshoot your cellular assays, you must understand the concentration thresholds at which Ebelactone A engages secondary targets. The table below summarizes both primary and validated off-target interactions.
| Target Enzyme | Primary Function | Reported IC50 / Affinity | Reference |
| Hog Pancreas Lipase | Lipid hydrolysis | ~0.003 µg/mL (3 ng/mL) | |
| Esterases | Ester hydrolysis | ~0.056 µg/mL | |
| fMet Aminopeptidase | Immune cell host defense | ~0.08 µg/mL | |
| BAT5 (ABHD16A) | MAG lipid hydrolase | Nanomolar range | [[1]]([Link]) |
| Fatty Acid Synthase (FAS) | De novo lipogenesis | Micromolar range | |
| Acylpeptide Hydrolase (APEH) | Proteasomal function / KRAS localization | ~206 µM |
Interaction Pathways & Off-Target Logic
Network of Ebelactone A primary and off-target interactions leading to distinct phenotypes.
Frequently Asked Questions (FAQs)
Q1: My cell viability assays show significant apoptosis in cancer cell lines treated with Ebelactone A, even though my target esterase is not essential for survival. Why? A: This is a classic off-target effect mediated by the inhibition of the thioesterase domain of Fatty Acid Synthase (FAS) [[2]]([Link]). Ebelactone A acts similarly to Orlistat (tetrahydrolipstatin), another β-lactone that covalently modifies the active site serine of FAS . Because cancer cells are highly dependent on de novo lipogenesis for membrane synthesis and survival, FAS inhibition rapidly induces apoptosis [[2]]([Link]). If your cells are dying, you are likely hitting FAS at micromolar concentrations.
Q2: We are observing altered plasma membrane signaling and KRAS mislocalization. Does Ebelactone A disrupt the cytoskeleton? A: Ebelactone A does not directly target the cytoskeleton. Instead, it inhibits Acylpeptide Hydrolase (APEH) at higher concentrations (IC50 ~206 µM) [[3]]([Link]). APEH is a critical regulator of KRAS plasma membrane localization. Inhibition of APEH by Ebelactone A depletes KRAS from the inner leaflet of the plasma membrane, thereby blocking downstream signaling cascades .
Q3: I am seeing unexpected shifts in lipid profiles (e.g., monoacylglycerols) in my metabolomics data. What is the cause? A: Ebelactone A is a nanomolar inhibitor of BAT5 (ABHD16A), a poorly characterized but highly active lipid hydrolase in the α/β-hydrolase domain (ABHD) family . BAT5 preferentially hydrolyzes medium and long-chain monoacylglycerols (MAGs) . Inhibition of BAT5 will artificially alter the lipidome of your cellular assay, skewing your metabolomic readouts.
Troubleshooting Guide & Self-Validating Protocols
Issue: Loss of Assay Specificity in Cell-Based Screens
-
Symptom: Dose-response curves show multi-phasic behavior, or phenotypic changes do not align with genetic knockdown (siRNA/CRISPR) of the primary target.
-
Root Cause: The β-lactone is engaging secondary serine hydrolases (like FAS or BAT5) as the concentration increases.
-
Solution: Implement a self-validating Activity-Based Protein Profiling (ABPP) assay to map the exact target engagement profile in your specific cell line , [[2]]([Link]).
Protocol: Activity-Based Protein Profiling (ABPP) for Ebelactone A Specificity
This protocol uses a fluorophosphonate (FP) probe linked to a fluorophore (e.g., FP-TAMRA). The FP probe universally reacts with active serine hydrolases . By pre-incubating lysates with Ebelactone A, you can visualize which specific hydrolase bands disappear (due to competitive covalent binding by Ebelactone A) on an SDS-PAGE gel .
Step-by-Step Methodology:
-
Cell Lysate Preparation: Wash cells with cold PBS and lyse in non-denaturing buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% NP-40). Critical Causality Note: Do NOT add standard protease inhibitors like PMSF or AEBSF. These are broad-spectrum serine hydrolase inhibitors and will permanently block the active sites of your targets, rendering the assay useless. Clarify by centrifugation at 14,000 x g for 15 min at 4°C. Adjust protein concentration to 1 mg/mL.
-
Inhibitor Pre-incubation: Aliquot 40 µg of lysate per reaction. Add Ebelactone A (titrated from 1 nM to 100 µM) or a DMSO vehicle control. Incubate for 30 minutes at 37°C to allow the β-lactone to form covalent adducts with its targets .
-
Probe Labeling: Add FP-TAMRA probe to a final concentration of 1 µM. Incubate for an additional 30 minutes at room temperature in the dark . Self-Validation Logic: The FP-TAMRA will label all available active serine hydrolases. The DMSO lane serves as your internal positive control for baseline hydrolase activity. Bands that are absent in the Ebelactone A lanes represent the specific targets (and off-targets) engaged by the drug.
-
Reaction Termination & Separation: Quench the reaction by adding 4X SDS loading buffer containing β-mercaptoethanol. Boil for 5 minutes at 95°C. Resolve proteins using a 10% SDS-PAGE gel .
-
Fluorescence Imaging: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at the TAMRA excitation/emission wavelengths (Ex 550 nm / Em 580 nm).
Step-by-step ABPP workflow for validating Ebelactone A target specificity in cell lysates.
References
-
Kridel, S. J., et al. "Orlistat Is a Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity." Cancer Research, AACR Journals.[Link]
-
Cho, K. J., et al. "Acylpeptide hydrolase is a novel regulator of KRAS plasma membrane localization and function." Journal of Cell Science.[Link]
-
Navia-Paldanius, D., et al. "Biochemical and Pharmacological Characterization of the Human Lymphocyte Antigen B-Associated Transcript 5 (BAT5/ABHD16A)." PLoS One.[Link]
-
Chandra, P., et al. "Microbial lipases and their industrial applications: a comprehensive review." PMC.[Link]
Sources
Technical Support Center: Troubleshooting Ebelactone A Enzyme Inhibition Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with "low signal" or inconsistent IC50 values when working with Ebelactone A. Ebelactone A is a naturally occurring
To troubleshoot effectively, we must first understand the chemical causality governing this molecule. The core of Ebelactone A's mechanism is its highly strained 4-membered
Visualizing the Causality
Figure 1: Mechanism of Ebelactone A inhibition versus spontaneous hydrolysis pathways.
Quantitative Assay Parameters
To establish a reliable baseline for your experiments, ensure your assay parameters align with the physicochemical limits of Ebelactone A[6].
| Parameter | Recommended Specification | Causality / Rationale |
| Stock Solvent | Anhydrous DMSO (10 - 30 mM) | Prevents premature hydrolysis of the |
| Assay Buffer | 50 mM Sodium Phosphate, pH 6.8 - 7.2 | Avoids nucleophilic attack from primary amines (e.g., Tris) which destroy the inhibitor[7]. |
| Detergent Additive | 0.01% - 0.05% Triton X-100 | Prevents enzyme adsorption to plasticware and micellizes hydrophobic substrates. |
| Pre-incubation Time | 10 - 15 minutes at 25°C | Allows sufficient time for the irreversible covalent modification of the active site[5]. |
| Detection Method | Continuous Kinetic Readout | Enables real-time subtraction of spontaneous substrate hydrolysis background. |
Troubleshooting Guides & FAQs
Q1: I am observing a "low inhibition signal" (my enzyme remains fully active despite adding high concentrations of Ebelactone A). What is causing this?
Expert Insight: The most common cause of apparent inhibitor failure is the spontaneous hydrolysis of the
-
Causality: If you are using a nucleophilic buffer (such as Tris or HEPES) or operating at a pH > 7.5, the buffer components or hydroxide ions will act as nucleophiles, attacking the carbonyl carbon of the
-lactone. This opens the ring, rendering Ebelactone A completely inactive. -
Solution: Switch your assay buffer to a non-nucleophilic alternative like Sodium Phosphate or MOPS, and titrate the pH closer to neutrality (pH 6.5 - 7.2), provided your target enzyme retains sufficient activity in this range.
Q2: The overall fluorescence/absorbance signal of my assay is too low to calculate a reliable baseline. How can I increase the signal-to-noise ratio? Expert Insight: A low total assay signal usually stems from substrate insolubility or enzyme loss, rather than the inhibitor itself.
-
Causality: Lipase and esterase substrates (e.g., fluorogenic AMC-derivatives or chromogenic p-nitrophenyl esters) are highly hydrophobic. In purely aqueous buffers, they form aggregates or precipitate, drastically reducing the concentration of bioavailable substrate. Furthermore, dilute enzymes readily adsorb to the hydrophobic walls of untreated polystyrene microplates.
-
Solution: Supplement your assay buffer with a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS). This serves a dual purpose: it micellizes the hydrophobic substrate, presenting it optimally to the enzyme, and it passivates the microplate surface, preventing enzyme loss.
Q3: My negative controls (no enzyme) show a high, increasing signal over time, masking the actual enzyme activity. Why? Expert Insight: You are observing spontaneous substrate hydrolysis.
-
Causality: Ester bonds in reporter substrates are inherently unstable in aqueous solutions, especially at alkaline pH. This background cleavage generates the same fluorophore/chromophore as the enzymatic reaction, severely compressing your assay window.
-
Solution: Never rely on single-point endpoint assays for esterases. Transition to a continuous kinetic assay. By measuring the rate of signal generation (
RFU/min) and subtracting the slope of the "no-enzyme" control from your "enzyme + inhibitor" wells, you mathematically eliminate this background artifact.
Self-Validating Experimental Protocol: Kinetic Inhibition Assay
To guarantee trustworthy data, every protocol must be a self-validating system. The following methodology for testing Ebelactone A against a generic serine hydrolase (e.g., Pancreatic Lipase) incorporates internal controls to verify both inhibitor integrity and assay health[2][3].
Phase 1: Reagent Preparation
-
Inhibitor Stock: Reconstitute Ebelactone A in anhydrous DMSO to a concentration of 10 mM[1]. Validation Checkpoint: Aliquot and store at -20°C. Never subject the stock to freeze-thaw cycles, as ambient moisture condensation will hydrolyze the lactone.
-
Assay Buffer: Prepare 50 mM Sodium Phosphate, 150 mM NaCl, 0.01% Triton X-100, pH 7.0.
-
Enzyme Working Solution: Dilute the target enzyme in Assay Buffer to a concentration that yields a linear signal for at least 30 minutes (typically 1-10 nM).
Phase 2: Pre-Incubation (The Covalent Trapping Step) 4. In a 96-well black microplate, add 40 µL of the Enzyme Working Solution to the test wells. 5. Add 10 µL of Ebelactone A (diluted in Assay Buffer to 5X the final desired concentration).
- Self-Validation Control A (Vehicle): Add 10 µL of Assay Buffer containing the equivalent DMSO concentration to the "Fully Active" control wells. Ensure final DMSO concentration does not exceed 5%.
- Self-Validation Control B (Background): Add 40 µL of Assay Buffer (no enzyme) + 10 µL of Vehicle to the "Blank" wells.
- Incubate the plate at 25°C for 15 minutes to allow the irreversible acylation of the active site serine[5].
Phase 3: Kinetic Detection
7. Initiate the reaction by adding 50 µL of the reporter substrate (e.g., 2X concentration in Assay Buffer).
8. Immediately transfer the plate to a microplate reader.
9. Record the fluorescence or absorbance continuously every 1 minute for 30 minutes at 25°C.
10. Data Processing: Calculate the initial velocity (
Visualizing the Workflow
Figure 2: Self-validating workflow for Ebelactone A kinetic inhibition assays.
References
Sources
- 1. Ebelactone A | Esterase inhibitor | Antibiotic |TargetMol [targetmol.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Information on EC 3.4.19.1 - acylaminoacyl-peptidase and Organism(s) Homo sapiens and UniProt Accession P13798 - BRENDA Enzyme Database [brenda-enzymes.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
minimizing non-specific binding of ebelactone a in biochemical assays
Welcome to the Technical Support Center for β-lactone biochemical assays. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in small-molecule inhibitor screening: non-specific binding (NSB) .
Ebelactone A is a potent, naturally occurring β-lactone that inhibits esterases, lipases, and aminopeptidases by covalently modifying the catalytic serine or modulating allosteric sites[1][2]. However, its highly hydrophobic polyketide backbone and reactive lactone ring make it highly prone to non-specific hydrophobic interactions, aggregation, and off-target acylation[3][4]. This guide provides self-validating protocols, mechanistic explanations, and structured data to ensure your assay measures true target engagement rather than artifactual noise.
Troubleshooting Guides & FAQs
Q1: Why does Ebelactone A exhibit high non-specific binding in my cell-free esterase assays, and how do I mitigate it?
The Causality: Ebelactone A possesses a highly hydrophobic aliphatic tail (Molecular Formula: C20H34O4). In aqueous buffers, small lipophilic molecules minimize their exposed surface area by adhering to the hydrophobic walls of polystyrene microtiter plates or by binding non-specifically to hydrophobic patches on non-target proteins. This depletes the effective concentration of the inhibitor in the solution, causing high background noise, irreproducible IC50 shifts, or false-positive inhibition.
The Solution: You must optimize the assay buffer to mask non-specific binding sites without disrupting the specific interaction between the β-lactone ring and the target enzyme's catalytic triad. The addition of non-ionic detergents (e.g., Tween-20) disrupts hydrophobic compound-plate interactions, while carrier proteins (e.g., Bovine Serum Albumin, BSA) act as a thermodynamic sink for non-specific protein binding[5].
Quantitative Impact of Buffer Additives on NSB Table 1: Reduction of Ebelactone A (10 µM) non-specific binding to polystyrene plates in a standard Tris-HCl (pH 7.4) buffer.
| Buffer Additive | Concentration | NSB Signal (% of Total) | Target Enzyme Activity Recovery |
| None (Control) | 0% | 85% | 15% |
| Tween-20 | 0.01% (v/v) | 45% | 60% |
| Tween-20 | 0.05% (v/v) | 12% | 88% |
| BSA | 0.1% (w/v) | 25% | 70% |
| Tween-20 + BSA | 0.05% + 0.1% | < 2% | > 95% |
Expert Note: Always titrate additives. Excessive Tween-20 (>0.1%) can form micelles that sequester Ebelactone A, artificially lowering its effective concentration.
Q2: How can I differentiate between specific covalent inhibition of my target esterase and non-specific aggregation-based inhibition?
The Causality: At concentrations approaching or exceeding their solubility limit in aqueous media (often >10 µM for lipophilic lactones), compounds like Ebelactone A can form colloidal aggregates[3]. These aggregates non-specifically sequester enzymes, leading to artifactual inhibition that mimics true binding. Because Ebelactone A is an irreversible (or slowly reversible) covalent inhibitor of esterases (forming an acyl-enzyme intermediate)[4], you can use a jump-dilution assay to validate the mechanism.
Self-Validating Protocol: Jump-Dilution Assay for Ebelactone A This protocol validates whether the observed inhibition is due to specific covalent binding or non-specific aggregation.
-
Pre-incubation: Incubate your target esterase (at 100x the final assay concentration) with Ebelactone A (10x expected IC50) in optimized buffer (Tris-HCl pH 7.4, 0.05% Tween-20, 0.1% BSA) for 30 minutes at 37°C.
-
Control Preparation: Prepare a parallel control containing the enzyme and vehicle (DMSO) only.
-
Jump-Dilution: Dilute both the treated and control enzyme mixtures 100-fold into a large volume of reaction buffer containing the fluorogenic substrate (e.g., 4-methylumbelliferyl butyrate).
-
Kinetic Measurement: Monitor the fluorescence continuously for 60 minutes.
-
Data Interpretation:
-
Specific Covalent Binding: The enzyme activity will remain inhibited despite the 100-fold dilution, as the β-lactone has covalently acylated the active site.
-
Non-Specific Aggregation: The massive dilution breaks up the colloidal aggregates. The enzyme will rapidly regain activity, displaying a linear kinetic curve parallel to the uninhibited control.
-
Workflow differentiating specific covalent inhibition from non-specific aggregation.
Q3: What is the optimal workflow for preparing and storing Ebelactone A to prevent degradation and non-specific binding artifacts?
The Causality: The 4-membered β-lactone ring of Ebelactone A is highly strained and susceptible to hydrolysis, especially in basic aqueous solutions or in the presence of nucleophiles[4][6]. Hydrolyzed Ebelactone A loses its specific inhibitory activity against esterases but retains its hydrophobic tail. This means the degraded compound acts as a "ghost" molecule—it contributes heavily to non-specific binding noise and hydrophobic sink effects without providing any specific signal.
Self-Validating Protocol: Preparation and Storage
-
Reconstitution: Dissolve lyophilized Ebelactone A powder in anhydrous DMSO or DMF to create a 10 mM or 25 mg/mL primary stock solution[2]. Never use aqueous buffers for the primary stock.
-
Aliquoting: Divide the stock into 10 µL to 20 µL single-use aliquots in low-bind microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which introduce atmospheric moisture and trigger lactone ring opening.
-
Storage: Store aliquots strictly at -20°C or -80°C[2].
-
Working Solutions: Only dilute the stock into aqueous assay buffer immediately prior to the experiment. Keep the final DMSO concentration in the assay consistent (typically ≤1% v/v) across all wells, as varying solvent concentrations will drastically alter the solubility and non-specific binding dynamics of the compound.
Q4: My assay involves complex cell lysates. How do I prevent Ebelactone A from binding to off-target proteins?
The Causality: In complex lysates, the sheer concentration of off-target proteins with hydrophobic domains or non-target nucleophilic residues (like surface lysines) acts as a massive sponge for Ebelactone A[4]. This "protein binding" effect drastically shifts the apparent IC50 to the right, making the compound appear less potent than it actually is.
The Solution: When moving from purified biochemical assays to complex lysates, you must establish a correlation between total protein concentration and the apparent IC50 to find the true inhibition constant.
-
Perform the assay at three different lysate concentrations (e.g., 0.5 mg/mL, 1.0 mg/mL, 2.0 mg/mL).
-
Plot the apparent IC50 against the protein concentration.
-
Extrapolate the linear fit to a protein concentration of zero to determine the true inhibition constant (Ki).
-
Pro-Tip: Pre-clearing lysates with a non-specific hydrophobic resin or optimizing the detergent ratio (e.g., using CHAPS instead of Tween-20 for membrane-rich lysates) can significantly reduce the background sink effect.
Binding pathways of Ebelactone A in complex biochemical assays.
References
- Aminopeptidase Inhibitors | SCBT - Santa Cruz Biotechnology. scbt.com.
- Ebelactone A esterase inhibitor 76808-16-7 - Sigma-Aldrich. sigmaaldrich.com.
- Chapter 1: Ebelactone-a. foster77.co.uk.
- Ebelactone A (CAS 76808-16-7) - Cayman Chemical. caymanchem.com.
- Synthesis of Novel β-Lactone Inhibitors of Fatty Acid Synthase - PMC. nih.gov.
- Investigating the antibiotic and metal binding properties of obafluorin - UEA Digital Repository. uea.ac.uk.
- Non Specific Binding - YouTube. youtube.com.
Sources
Technical Support Center: Synthesis of (-)-Ebelactone A
Troubleshooting Guides, FAQs, and Standard Operating Procedures
Overview (-)-Ebelactone A is a polyketide-derived β-lactone enzyme inhibitor that targets esterases, lipases, and N-formylmethionine aminopeptidases located on cellular membranes[1]. Its dense array of stereocenters, enolizable ketone, and highly sensitive β-lactone ring make its total synthesis a formidable challenge[2]. This guide provides field-proven troubleshooting strategies for researchers, focusing on stereocontrol, fragment coupling, and late-stage functionalization.
Convergent synthesis workflow of (-)-Ebelactone A highlighting the B-alkyl Suzuki-Miyaura coupling.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do I get poor diastereoselectivity when setting the C2-C3 stereocenters?
-
Issue: Early linear syntheses relying on boron-mediated anti-aldol reactions often yielded poor diastereoselectivity (e.g., 52:44:4)[1].
-
Causality: The acyclic nature of the transition state in simple ketone enolates allows for competing facial attacks, leading to epimerization and poor stereocontrol.
-
Solution: Switch to an Evans' syn-aldol approach. By reacting N-propionyl oxazolidinone with α-benzyloxyacetaldehyde, the chiral auxiliary enforces a rigid Zimmerman-Traxler six-membered transition state. This reliably yields the syn-aldol product in >95% yield as a single diastereoisomer[2].
Q2: My β-lactone ring opens or degrades during late-stage transformations. How can I prevent this?
-
Issue: The β-lactone of ebelactone A is highly sensitive to nucleophiles, basic conditions, and prolonged heating[1].
-
Causality: Ring strain combined with the highly electrophilic nature of the carbonyl carbon makes the four-membered lactone highly susceptible to hydrolysis or attack by organometallic reagents used in downstream steps.
-
Solution: Adopt a highly convergent strategy. Mask the β-lactone as an acyclic precursor (e.g., a hydroxy acid or protected equivalent) until the final steps. Perform the β-lactonization (e.g., Adam's method or a tandem Mukaiyama aldol-lactonization) only after all major C-C bonds and the enolizable ketone are established[3].
Q3: How do I control the stereochemistry of the C12 methyl group and the adjacent trisubstituted alkene?
-
Issue: Hydrogenation of alkene precursors to install the C12 stereocenter often gives poor facial selectivity (e.g., 61:39)[1].
-
Causality: The flexible nature of the acyclic chain prevents effective facial shielding during heterogeneous catalytic hydrogenation, leading to a mixture of epimers.
-
Solution: Replace the hydrogenation step with a stereocontrolled hydroboration of an alkene (Still's protocol) to set the stereocenter[1],[4]. Follow this with a late-stage Suzuki-Miyaura cross-coupling between the resulting alkylborane and a vinyl iodide (Fragment C). This B-alkyl Suzuki coupling preserves the stereochemistry and alkene geometry perfectly, yielding a single diastereomer[1],[5].
Part 2: Quantitative Data: Comparison of Synthetic Strategies
| Synthesis Strategy | Key C-C Bond Formation | C2-C3 Stereocontrol (dr) | C12 Stereocontrol | Overall Yield |
| Paterson (1990) | Aldol / Claisen Rearrangement | 52:44:4 (Poor) | 61:39 (Hydrogenation) | ~4% |
| Mandal (2002) [1] | Suzuki-Miyaura Cross-Coupling | >95:5 (Evans syn-aldol) | >95:5 (Hydroboration) | 20% |
| Williams/Foster [6] | Nozaki-Hiyama-Kishi (NHK) | >95:5 (Mukaiyama aldol) | Organosilicon control | N/A (Fragment focus) |
Table 1: Evolution of Ebelactone A synthesis strategies, highlighting the shift from linear aldol approaches to highly convergent, stereocontrolled cross-coupling methods.
Part 3: Standard Operating Procedure (SOP)
Protocol: Late-Stage B-Alkyl Suzuki-Miyaura Cross-Coupling (Fragment B + C)
This protocol details the critical coupling of the alkylborane (derived from Fragment B) with the vinyl iodide (Fragment C) to form the C11-C12 bond[1],[5].
Prerequisites:
-
Strictly anhydrous conditions (Schlenk line, argon atmosphere).
-
Degassed solvents (THF, DMF) to prevent premature oxidation of the Pd catalyst or alkylborane[5].
Step-by-Step Methodology:
-
Stereocontrolled Hydroboration:
-
Cool a solution of the alkene precursor (Fragment B) in anhydrous THF to 0 °C.
-
Add 9-BBN (9-borabicyclo[3.3.1]nonane) dropwise.
-
Causality: 9-BBN provides high regioselectivity and stereocontrol (anti-Markovnikov addition) due to its bulky nature, governed by Still's stereocontrol model[1],[4].
-
Stir at room temperature for 2-4 hours until complete consumption of the starting material (monitor by TLC).
-
-
Preparation for Cross-Coupling:
-
To the in-situ generated alkylborane, add aqueous NaOH (3 M) or TlOEt (thallium ethoxide) to activate the boron species by forming the reactive boronate complex.
-
Note: TlOEt accelerates the transmetalation step significantly for sterically hindered alkylboranes.
-
-
Palladium-Catalyzed Coupling:
-
Add the vinyl iodide (Fragment C) dissolved in THF.
-
Introduce the catalyst: Pd(dppf)Cl₂ (10 mol%).
-
Causality: The bidentate dppf ligand suppresses undesired β-hydride elimination of the alkylpalladium intermediate, a common pitfall in sp³-sp² couplings[5].
-
Heat the reaction mixture to 50 °C for 12 hours.
-
-
Workup and Validation (Self-Validating Step):
-
Quench with pH 7 phosphate buffer and extract with EtOAc.
-
Purify via flash column chromatography (silica gel).
-
Validation: Analyze the product via 500 MHz ¹H NMR. The successful coupling is confirmed by the presence of a single diastereoisomer and the retention of the trisubstituted alkene geometry (verified by the absence of isomerized olefinic protons)[1].
-
References
-
Mandal, A. K. (2002). Stereocontrolled Total Synthesis of (−)-Ebelactone A. Organic Letters, 4(12), 2043-2045. URL: [Link]
-
Paterson, I., & Hulme, A. N. (1990). Total synthesis of the esterase inhibitor (±)-ebelactone a using an aldol-claisen strategy. Tetrahedron Letters, 31(50), 7513-7516. URL: [Link]
-
Foster, C. (1999). Studies Directed Towards the Synthesis of (–)-Ebelactone-A. Apollo - University of Cambridge Repository. URL: [Link]
-
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical Reviews, 111(3), 1417-1492. URL: [Link]
Sources
how to avoid hydrolysis of the beta-lactone ring in ebelactone a
Welcome to the Technical Support and Troubleshooting Center for Ebelactone A. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with the mechanistic insights and field-proven protocols necessary to preserve the structural integrity of Ebelactone A during complex biochemical assays.
Ebelactone A, a natural product isolated from Streptomyces species, is a highly potent inhibitor of serine hydrolases, including esterases, lipases, and N-formylmethionine aminopeptidases[1][2]. Its inhibitory power relies entirely on a highly strained, four-membered
However, the very ring strain that makes Ebelactone A an effective inhibitor also makes it highly susceptible to premature hydrolysis in aqueous environments. Understanding the causality behind this degradation is critical to generating reproducible, artifact-free data.
Mechanistic Insight: The Vulnerability of the -Lactone Ring
The
This hydrolysis is highly pH-dependent. Under acidic conditions, the ring oxygen is protonated, leading to unimolecular (
Mechanisms of pH-dependent β-lactone ring hydrolysis in Ebelactone A.
Troubleshooting & FAQs
Q1: My Ebelactone A loses its inhibitory activity in aqueous in vitro assays after a few hours. Why is this happening, and how can I prevent it?
Answer: You are observing the spontaneous, neutral/base-catalyzed hydrolysis of the
Q2: How should I prepare and store my stock solutions to maximize shelf life? Answer: Lyophilized Ebelactone A powder should be stored at -20°C[2][8]. For stock solutions, you must use anhydrous organic solvents. Ebelactone A is highly soluble (~20-25 mg/mL) in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[2]. Causality: Standard laboratory-grade DMSO readily absorbs atmospheric moisture (hygroscopic). If you use standard DMSO, the absorbed water will slowly hydrolyze the lactone ring even at -20°C. Solution: Use strictly anhydrous DMSO or DMF. Furthermore, purge the solvent vial with an inert gas (Nitrogen or Argon) to displace any dissolved oxygen and moisture before sealing[2]. Aliquot the stock to avoid freeze-thaw cycles and store at -80°C.
Q3: What is the optimal pH range for my assay buffer to prevent premature hydrolysis? Answer: The optimal pH for handling Ebelactone A in aqueous environments is between pH 6.0 and 7.2 . Causality: As pH rises above 7.5, the concentration of hydroxide ions increases, exponentially accelerating base-catalyzed bimolecular hydrolysis[7]. Conversely, dropping the pH below 4.0 initiates acid-catalyzed degradation[6]. Solution: Use a buffer like PBS or MES adjusted to pH 6.5–7.0. Avoid primary amine buffers (like unadjusted Tris at high pH) if possible, as unprotonated primary amines can act as nucleophiles and cause aminolysis of the lactone ring.
Quantitative Data Summary
To aid in experimental design, the following table synthesizes the stability and solubility parameters of Ebelactone A across various conditions.
| Parameter | Recommended Condition | Sub-Optimal Condition (Avoid) | Causality / Consequence |
| Powder Storage | -20°C, Desiccated | Room Temperature | Thermal degradation of the strained ring over time. |
| Stock Solvent | Anhydrous DMSO / DMF | Standard/Wet DMSO, Methanol | Absorbed water initiates premature hydrolysis during storage. |
| Stock Concentration | 10 - 25 mg/mL | > 25 mg/mL | Precipitation and uneven dosing in downstream assays. |
| Aqueous pH | pH 6.0 - 7.2 | pH > 7.5 or pH < 4.0 | Rapid base-catalyzed or acid-catalyzed ring opening. |
| Aqueous Lifespan | < 24 hours (on ice) | > 24 hours | Complete loss of esterase inhibitory potency. |
Standard Operating Procedure (SOP): Self-Validating Protocol
To ensure scientific integrity, a protocol must be self-validating. You should never assume your Ebelactone A stock is fully active without empirical confirmation. The following workflow details the preparation of the compound and includes a rapid functional validation step using Porcine Pancreatic Lipase (PPL)[4].
Phase 1: Preparation and Storage
-
Equilibration: Remove the lyophilized Ebelactone A vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.
-
Reconstitution: Inject anhydrous DMSO directly into the vial to achieve a 10 mg/mL stock concentration. Vortex gently until fully dissolved.
-
Purging: Gently bubble Argon or Nitrogen gas through the solution for 10-15 seconds to displace moisture and oxygen[2].
-
Aliquotting: Divide the stock into 10 µL aliquots in tightly sealed, low-bind microcentrifuge tubes. Store immediately at -80°C.
Phase 2: Functional Validation (Self-Validation Step)
Before using a stored aliquot for a critical experiment, validate the integrity of the
-
Enzyme Prep: Prepare a 1 µg/mL solution of Porcine Pancreatic Lipase (PPL) in Tris-HCl buffer (pH 7.0, kept strictly neutral to protect the inhibitor)[4].
-
Inhibitor Dilution: Thaw one Ebelactone A aliquot and dilute it to 10 µg/mL in the same buffer. Do this immediately before the next step.
-
Incubation: Mix equal volumes of the PPL solution and the Ebelactone A solution. Incubate on ice for 15 minutes. (Prepare a control tube with DMSO vehicle only).
-
Substrate Addition: Add p-nitrophenyl butyrate (PNB) to a final concentration of 1 mM[4].
-
Readout: Measure absorbance at 405 nm (cleavage of PNB yields yellow p-nitrophenol). Validation Logic: If the
-lactone ring is intact, Ebelactone A will covalently bind the PPL active site, and absorbance at 405 nm will remain low compared to the vehicle control. If the stock has hydrolyzed, the enzyme will remain active, and a rapid yellow color change will occur.
Workflow for the preparation, storage, and handling of Ebelactone A.
References
-
ResearchGate. "Mechanisms of Lactone Hydrolysis in Acidic Conditions". Journal of Organic Chemistry. Available at:[Link]
-
Heriot-Watt Research Portal. "Mechanisms of lactone hydrolysis in acidic conditions". Heriot-Watt University. Available at:[Link]
-
PubMed. "pH and temperature effects on the hydrolysis of three β-lactam antibiotics". National Institutes of Health. Available at:[Link]
Sources
- 1. Ebelactone A | Esterase inhibitor | Antibiotic |TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
Comparative Guide: Lipase Inhibitory Activity of Ebelactone A vs. Orlistat
Executive Summary & Scientific Context
Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides, making it a premier pharmacological target for anti-obesity therapeutics and lipid metabolism research. This guide provides an in-depth, objective comparison between two potent microbial-derived β-lactone inhibitors: Orlistat (the clinical gold standard) and Ebelactone A (a highly potent research tool). Designed for drug development professionals and assay scientists, this guide synthesizes structural mechanisms, quantitative performance data, and self-validating experimental protocols to support rigorous in vitro profiling.
Structural Biology & Mechanism of Action
Both Orlistat and Ebelactone A share a defining structural pharmacophore: a highly reactive β-lactone ring that drives their inhibitory function.
-
Orlistat (tetrahydrolipstatin) is a hydrogenated derivative of lipstatin, originally isolated from 1[1]. Its hydrophobic aliphatic chains allow it to occupy the lid region and adjacent hydrophobic pocket of pancreatic lipase, positioning the β-lactone ring to form a covalent bond with the catalytic Ser152 residue[1].
-
Ebelactone A is a mycolic acid β-lactone produced by Actinomycetes strain G7-G1 (closely related to2)[2]. It exhibits broad-spectrum inhibitory activity against esterases, lipases, and N-formylmethionine aminopeptidases[2].
Because both compounds are covalent inhibitors, their mechanism of action relies on a two-step process: initial non-covalent binding driven by hydrophobic interactions, followed by a nucleophilic attack by the enzyme's active site serine. This results in an irreversible acyl-enzyme intermediate that neutralizes catalytic activity[3].
Mechanism of covalent inactivation of pancreatic lipase by β-lactone inhibitors.
Quantitative Performance Comparison
While Orlistat is heavily optimized for gastrointestinal stability and specific pancreatic/gastric lipase inhibition, Ebelactone A demonstrates extreme raw potency in vitro but with broader esterase cross-reactivity. In comparative fish models,4 of intestinal lipases compared to Orlistat's ~61.4% under identical assay conditions[4].
| Property | Orlistat (Tetrahydrolipstatin) | Ebelactone A |
| Source Organism | Streptomyces toxytricini | Streptomyces aburaviensis (Strain G7-G1) |
| Primary Targets | Pancreatic & Gastric Lipase | Pancreatic Lipase, Liver Esterase, fMet-AP |
| Inhibitory Potency (IC50) | ~0.1 – 0.2 μM (Pancreatic Lipase) | ~3 ng/mL (~8.8 nM) (Pancreatic Lipase) |
| Mechanism of Action | Covalent (Ser152 Acylation) | Covalent (Serine Acylation) |
| Clinical Status | FDA-Approved Anti-Obesity Drug | Preclinical / Research Tool |
Expert Note: Because both are covalent inhibitors, IC50 values are inherently time-dependent. The longer the enzyme and inhibitor are pre-incubated, the lower the apparent IC50. For rigorous kinetic profiling, the5 is a superior metric to simple IC50 measurements[5].
Experimental Methodology: Self-Validating In Vitro Assay
To objectively compare the efficacy of Ebelactone A and Orlistat, researchers must employ a kinetically rigorous, self-validating assay. The following protocol utilizes p-nitrophenyl butyrate (p-NPB) as a colorimetric cleavable substrate.
Why a self-validating system? A robust assay must control for false positives (e.g., compounds that aggregate or absorb light at the measurement wavelength). This protocol ensures trustworthiness by incorporating:
-
Vehicle Control: Establishes the baseline uninhibited enzyme velocity (
). -
Background Control (No Enzyme): Accounts for the spontaneous hydrolysis of the substrate in an aqueous buffer.
-
Positive Control: 3 to validate the assay's dynamic range and confirm enzyme viability[3].
Self-validating in vitro assay workflow for evaluating covalent lipase inhibitors.
Step-by-Step Protocol
Step 1: Reagent Preparation
-
Buffer: Prepare a Tris-HCl buffer (50 mM, pH 8.0) containing 0.1% Triton X-100 and 5 mM CaCl₂.
-
Causality: Pancreatic lipase requires interfacial activation to function properly. Triton X-100 creates the necessary mixed micelles, while Ca²⁺ acts as a sink to precipitate cleaved fatty acids, preventing product-induced enzyme inhibition.
-
-
Enzyme: Dissolve porcine or human pancreatic lipase in the assay buffer to a final working concentration of 1-5 μg/mL.
-
Inhibitors: Prepare serial dilutions of Orlistat and Ebelactone A in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.
Step 2: Time-Dependent Pre-Incubation
-
Mix 10 μL of the inhibitor solution with 40 μL of the enzyme solution in a 96-well microplate.
-
Incubate at 37°C for exactly 15 minutes.
-
Causality: This step is critical. Because both drugs are covalent inhibitors, acylation of the active site serine requires time. Skipping pre-incubation will severely underestimate the true potency of both Orlistat and Ebelactone A[5].
-
Step 3: Reaction Initiation
-
Add 50 μL of the substrate solution (e.g., 1 mM p-NPB in buffer) to all wells to initiate the reaction.
Step 4: Kinetic Measurement
-
Immediately transfer the plate to a microplate reader.
-
Monitor the release of p-nitrophenol continuously at 405 nm for 10-15 minutes at 37°C.
-
Calculate the initial velocity (
) from the linear portion of the absorbance-time curve.
Step 5: Data Analysis
-
Calculate % Inhibition:
. -
Plot % Inhibition against the log of inhibitor concentration to determine the IC50. For advanced covalent profiling, plot the observed pseudo-first-order rate constants (
) against inhibitor concentration to derive .
Conclusion & Application Notes
For drug development professionals, Orlistat remains the mandatory positive control for any high-throughput screening campaign targeting pancreatic lipase due to its well-characterized pharmacodynamics and clinical relevance. However, Ebelactone A offers superior raw potency in vitro. Researchers investigating the broader structural biology of esterases, or those seeking to map the volumetric limits of β-lactone binding pockets across different lipolytic enzymes, should leverage Ebelactone A as a highly reactive molecular probe.
References
1.[2]2 | Source: nih.gov 2.[1] 1 | Source: mdpi.com 3.[3]3 | Source: benchchem.com 4.[5] 5 | Source: researchgate.net 5.[4]4 | Source: proquest.com
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Intestinal Lipase Characterization in Common Snook (<i>Centropomus undecimalis</i>) Juveniles - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
Validation of Ebelactone A as a Selective Esterase Inhibitor: A Comprehensive Comparison Guide
Executive Summary & Biochemical Profile
Ebelactone A is a naturally occurring β-lactone isolated from the soil actinomycete Streptomyces aburaviensis[1]. In the landscape of drug development and biochemical research, it is highly valued as a potent, low-toxicity inhibitor of serine hydrolases, including esterases, lipases, and N-formylmethionine aminopeptidases[2]. While synthetic organophosphates and sulfonyl fluorides (e.g., DFP, PMSF) offer broad-spectrum serine protease inhibition, they often suffer from high toxicity and poor selectivity. Ebelactone A, alongside its structural analog Ebelactone B, provides researchers with a more targeted, naturally derived alternative for dissecting lipid metabolism, immune cell defense mechanisms, and host-pathogen interactions[3].
This guide provides an objective, data-driven comparison of Ebelactone A against alternative inhibitors and outlines a self-validating experimental framework for quantifying its efficacy.
Mechanism of Action: The β-Lactone Pharmacophore
The inhibitory power of Ebelactone A is fundamentally driven by its strained β-lactone ring. Unlike reversible competitive inhibitors that merely occupy the active site, Ebelactones act as "suicide inhibitors"[4].
When Ebelactone A enters the catalytic pocket of a target serine hydrolase, the highly reactive hydroxyl group of the active-site serine initiates a nucleophilic attack on the carbonyl carbon of the β-lactone ring. This forces the strained four-membered ring to open, resulting in the formation of a stable, covalent acyl-enzyme intermediate[4]. Because this covalent modification is essentially irreversible under physiological conditions, the enzyme is permanently inactivated, blocking downstream ester and lipid hydrolysis.
Mechanism of Ebelactone A covalent binding to serine hydrolases.
Comparative Inhibitory Potency
When selecting an esterase inhibitor, researchers must weigh absolute potency against target selectivity. Ebelactone B generally exhibits superior potency against mammalian targets such as pancreatic lipase and liver esterase[4]. However, Ebelactone A demonstrates unique selectivity profiles in non-mammalian systems, making it the superior choice for specific microbiological and agricultural applications. For instance, Ebelactone A is significantly more potent than Ebelactone B against the cutinase produced by the fungal plant pathogen Venturia inaequalis[5].
Furthermore, compared to the highly toxic synthetic inhibitor Phenylmethylsulfonyl fluoride (PMSF), Ebelactone A achieves comparable high-level inhibition of complex targets like Prenylated Methylated Protein Methyl Esterase (PMPMEase) without the associated severe safety risks[6].
Table 1: Quantitative Comparison of Inhibitory Potency (IC₅₀ / % Inhibition)
| Target Enzyme | Ebelactone A | Ebelactone B | PMSF (Synthetic Control) | Source |
| Hog Pancreatic Lipase | 3 ng/mL (IC₅₀) | 0.8 ng/mL (IC₅₀) | N/A | [4] |
| Hog Liver Esterase | 56 ng/mL (IC₅₀) | 0.35 ng/mL (IC₅₀) | N/A | [4] |
| Cutinase (V. inaequalis) | 0.08 µg/mL (IC₅₀) | 0.67 µg/mL (IC₅₀) | N/A | [5] |
| Cutinase (R. solani) | 4.0 µg/mL (IC₅₀) | 0.013 µg/mL (IC₅₀) | N/A | [5] |
| Porcine PMPMEase | >80% inhibition (at 1 mM) | 100% inhibition (at 1 mM) | 100% inhibition (at 1 mM) | [6] |
Self-Validating Experimental Protocol for Esterase Inhibition
To accurately determine the IC₅₀ of Ebelactone A, researchers must employ a kinetic assay that accounts for the time-dependent nature of covalent inhibition. The following protocol is designed as a self-validating system , ensuring that any observed loss of enzyme activity is strictly due to the inhibitor and not assay artifacts.
The Self-Validating Control Matrix
Before executing the dose-response curve, establish these internal controls to guarantee data integrity:
-
Background Control (Buffer + Substrate): Validates that the substrate does not spontaneously auto-hydrolyze.
-
Vehicle Control (Enzyme + Substrate + DMSO): Establishes the 100% baseline activity. Ebelactone A is typically reconstituted in DMSO or Ethanol[2]; this control proves the solvent is not denaturing the enzyme.
-
Positive Control (Enzyme + Substrate + PMSF/Ebelactone B): Confirms the assay's dynamic range and the enzyme's active conformational state[6].
Step-by-Step Methodology & Causality
Step 1: Reagent Preparation
-
Action: Prepare serial dilutions of Ebelactone A in DMSO. Ensure the final concentration of DMSO in the assay buffer does not exceed 1-2% (v/v).
-
Causality: High concentrations of organic solvents will cause protein unfolding and precipitation. Keeping DMSO ≤2% isolates the inhibitory effect of the β-lactone from solvent-induced denaturation.
Step 2: Pre-incubation (Critical Step)
-
Action: Mix the target esterase with the Ebelactone A dilutions and incubate at 37°C for 20 minutes prior to adding the substrate.
-
Causality: Because Ebelactone A is a suicide inhibitor, the formation of the covalent acyl-enzyme intermediate is a time-dependent chemical reaction[6]. Omitting pre-incubation will result in an artificially inflated IC₅₀, as the rapidly turning-over substrate will outcompete the inhibitor for the active site before the covalent bond can form.
Step 3: Substrate Addition
-
Action: Add a chromogenic substrate, such as p-nitrophenyl butyrate (pNPB), to initiate the reaction.
-
Causality: pNPB is cleaved by esterases to release p-nitrophenol, a product that absorbs strongly at 400 nm. This allows for continuous, real-time tracking of the reaction rather than relying on less accurate endpoint assays.
Step 4: Kinetic Measurement & Analysis
-
Action: Measure absorbance at 400 nm continuously for 5–10 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve.
-
Causality: Continuous kinetic reads ensure that the rate is measured before substrate depletion or product inhibition skews the data. The IC₅₀ is then derived by plotting the fractional velocity (V_inhibited / V_vehicle) against the log concentration of Ebelactone A.
Self-validating experimental workflow for esterase inhibition assays.
References
-
[4] BenchChem. A Comparative Analysis of the Inhibitory Potency of Ebelactone A and Ebelactone B. 4
-
[1] Cayman Chemical. Ebelactone A (CAS 76808-16-7) Product Information. 1
-
[2] TargetMol. Ebelactone A | Esterase inhibitor | Antibiotic. 2
-
[3] Uotani, K., et al. (1982). Structural studies on ebelactone A and B, esterase inhibitors produced by actinomycetes. Journal of Antibiotics (Tokyo). NIH / PubMed.3
-
[5] Köller, W., et al. (1990). Ebelactones inhibit cutinases produced by fungal plant pathogens. Journal of Antibiotics (Tokyo). SciSpace. 5
-
[6] PubMed Central (PMC). (2013). Liver Prenylated Methylated Protein Methyl Esterase Is the Same Enzyme as Sus scrofa Carboxylesterase. NIH. 6
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Ebelactone A | Esterase inhibitor | Antibiotic |TargetMol [targetmol.com]
- 3. Structural studies on ebelactone A and B, esterase inhibitors produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Liver Prenylated Methylated Protein Methyl Esterase Is the Same Enzyme as Sus scrofa Carboxylesterase - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Target Engagement of Ebelactone A in Cells: A Comparative Guide and Experimental Protocol
As drug development increasingly shifts from simple phenotypic screening to target-driven rational design, proving that a small molecule physically binds its intended target inside a living cell—target engagement (TE)—is non-negotiable. Ebelactone A, a naturally occurring β-lactone isolated from Streptomyces aburaviensis, is a well-documented covalent inhibitor of serine hydrolases, including acylpeptide hydrolase (APEH) and various lipases 1.
This guide provides an objective comparison of Ebelactone A against alternative inhibitors, details the causality behind its mechanism of action, and outlines self-validating experimental workflows to confirm its intracellular target engagement.
Mechanistic Grounding: How Ebelactone A Engages Its Targets
Ebelactone A exerts its inhibitory effect through the covalent modification of the active site serine residue within target hydrolases 1. The highly strained β-lactone ring acts as an electrophilic "warhead." When Ebelactone A enters the enzyme's catalytic pocket, the nucleophilic hydroxyl group of the catalytic serine attacks the β-lactone ring. This results in irreversible ring-opening and the formation of a stable, covalent ester bond that permanently occupies the active site, thereby neutralizing the enzyme's function.
One of the most clinically relevant targets of Ebelactone A is Acylpeptide Hydrolase (APEH) . Inhibition of APEH by Ebelactone A has been shown to disrupt the plasma membrane localization of mutant KRAS, a critical driver in many cancers, subsequently dampening downstream MAPK signaling 2.
Mechanism of Ebelactone A inhibiting APEH to disrupt KRAS plasma membrane localization.
Comparative Analysis: Ebelactone A vs. Alternatives
When designing an experiment, selecting the right inhibitor requires balancing potency, selectivity, and cell permeability. Ebelactone A is frequently compared against its structural homolog, Ebelactone B , as well as other targeted inhibitors like G01 (an APEH-specific inhibitor) and Palmostatin B .
The Causality of Potency Differences: Ebelactone B consistently demonstrates superior potency over Ebelactone A against targets like pancreatic lipase and liver esterase 1. Structurally, Ebelactone B possesses an ethyl α-chain, whereas Ebelactone A has a methyl α-chain. This extended aliphatic chain allows Ebelactone B to pack more favorably against the histidine residue of the catalytic triad within the target enzyme's active site, driving a higher binding affinity 3.
Table 1: Quantitative Comparison of Inhibitory Potency (IC₅₀)
| Target Enzyme | Ebelactone A | Alternative Inhibitor | Alternative IC₅₀ | Reference |
| Pancreatic Lipase | 3.0 ng/mL | Ebelactone B | 0.8 ng/mL | [[1]]() |
| Liver Esterase | 56.0 ng/mL | Ebelactone B | 0.35 ng/mL | 1 |
| BAT5 (ABHD16A) | Nanomolar | Palmostatin B | Sub-nanomolar | 4 |
| APEH (Cellular) | ~206 µM* | G01 | ~1.0 µM | 2, [[5]]() |
*Note: 206 µM reflects the IC₅₀ required to induce phenotypic KRAS mislocalization in intact cells, which is subject to cellular permeability and efflux dynamics, rather than isolated enzymatic affinity.
Experimental Workflows for Target Engagement
To definitively prove that Ebelactone A reaches and binds its target in a complex cellular milieu, standard substrate-cleavage assays are insufficient because they cannot distinguish between the inhibition of the primary target and the inhibition of off-target esterases. Instead, we utilize Competitive Activity-Based Protein Profiling (cABPP) .
Workflow 1: Competitive Activity-Based Protein Profiling (cABPP)
The Causality of the Assay: cABPP leverages a broad-spectrum, fluorescently tagged fluorophosphonate probe (TAMRA-FP) that covalently binds to the active site of all functional serine hydrolases 4. If cells are pre-incubated with Ebelactone A, the drug will covalently occupy the active site of its specific targets. When the TAMRA-FP probe is subsequently added, it is sterically blocked from binding those specific enzymes. The disappearance of a specific fluorescent band on an SDS-PAGE gel confirms target engagement.
cABPP workflow for confirming Ebelactone A target engagement in cell lysates.
Step-by-Step Protocol (Self-Validating System):
-
Proteome Preparation: Culture the target cell line (e.g., HEK293T or MDCK). Wash with cold PBS, harvest, and lyse using a Dounce homogenizer in a detergent-free buffer (e.g., 50 mM Tris-HCl, pH 7.4) to preserve native enzyme activity. Centrifuge at 100,000 × g to separate soluble and membrane proteomes.
-
Inhibitor Pre-incubation: Normalize protein concentration to 1-2 mg/mL. Aliquot the proteome. Treat samples with a concentration gradient of Ebelactone A (e.g., 0.1 µM to 200 µM).
-
Validation Control 1 (Vehicle): Treat one aliquot with an equivalent volume of DMSO. This establishes the baseline fluorescence of all active serine hydrolases.
-
Validation Control 2 (Denatured): Boil one DMSO-treated aliquot at 95°C for 10 minutes prior to probe addition. This proves the TAMRA-FP probe only binds catalytically active enzymes, ruling out non-specific protein labeling.
-
-
Probe Labeling: Add TAMRA-FP probe to a final concentration of 1-2 µM. Incubate in the dark at room temperature for 30–60 minutes.
-
Quenching & Separation: Quench the reaction by adding 4× SDS loading buffer (containing β-mercaptoethanol) and boiling for 5 minutes. Resolve the proteins using 10% SDS-PAGE.
-
Detection: Image the gel using a flatbed fluorescence scanner (e.g., Typhoon) set to the TAMRA excitation/emission wavelengths. Target engagement is confirmed by the dose-dependent disappearance of the fluorescent band corresponding to the molecular weight of the target (e.g., APEH at ~80 kDa).
Workflow 2: Cellular Thermal Shift Assay (CETSA)
While cABPP is excellent for covalent inhibitors, CETSA provides an orthogonal, non-enzymatic validation of physical target engagement inside intact, living cells.
The Causality of the Assay: Proteins unfold and aggregate at specific temperatures. When Ebelactone A binds to its target, the formation of the ligand-protein complex thermodynamically stabilizes the protein, shifting its melting temperature (Tm) higher.
Step-by-Step Protocol:
-
In-Cell Incubation: Treat live cells with Ebelactone A or DMSO vehicle for 1-2 hours to allow for cell penetration and target binding.
-
Thermal Gradient: Aliquot equal volumes of the cell suspension into PCR tubes. Subject each tube to a different temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis and Clearance: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes to pellet the denatured, aggregated proteins.
-
Quantification: Collect the supernatant (containing the soluble, stabilized target protein). Resolve via SDS-PAGE and perform a Western Blot against the target protein (e.g., anti-APEH antibody). A shift in the melting curve between the DMSO and Ebelactone A groups confirms intracellular target engagement.
References
- BenchChem. "A Comparative Analysis of the Inhibitory Potency of Ebelactone A and Ebelactone B." BenchChem Technical Guides.
- PLOS One.
- ACS Publications.
- National Institutes of Health (PMC). "RAS Function in Cancer Cells: Translating Membrane Biology and Biochemistry into New Therapeutics."
- Journal of Cell Science (The Company of Biologists).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. RAS Function in Cancer Cells: Translating Membrane Biology and Biochemistry into New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biochemical and Pharmacological Characterization of the Human Lymphocyte Antigen B-Associated Transcript 5 (BAT5/ABHD16A) | PLOS One [journals.plos.org]
- 5. journals.biologists.com [journals.biologists.com]
cross-reactivity of ebelactone a with other serine hydrolases
Cross-Reactivity of Ebelactone A with Serine Hydrolases: A Comparative Technical Guide
Introduction: The Biochemical Landscape of Ebelactone A
Ebelactone A is a naturally occurring β-lactone isolated from the fermentation broth of the actinomycete Streptomyces aburaviensis[1]. In biochemical research and drug development, it is primarily deployed as a potent, non-toxic inhibitor of esterases, lipases, and N-formylmethionine aminopeptidases[2].
Unlike broad-spectrum protease inhibitors that rely on highly reactive electrophiles, Ebelactone A achieves its specificity through a strained β-lactone ring architecture. This guide provides a critical comparison of Ebelactone A’s cross-reactivity profile against other serine hydrolases, contrasting its performance with alternative inhibitors like Ebelactone B, Orlistat (Tetrahydrolipstatin), and Phenylmethylsulfonyl fluoride (PMSF).
Mechanistic Causality: Why the β-Lactone Ring dictates Specificity
The inhibitory power of Ebelactone A is not merely a function of binding affinity, but of covalent architecture. Serine hydrolases utilize a conserved Ser-His-Asp catalytic triad. When Ebelactone A enters the hydrophobic binding pocket of a target lipase or esterase, the highly strained, four-membered β-lactone ring is subjected to a nucleophilic attack by the hydroxyl group of the active site serine[1].
This attack forces the ring to open, relieving its structural strain while simultaneously forming a highly stable, covalently bound acyl-enzyme intermediate. Because this acylation is effectively irreversible under physiological conditions, the enzyme is permanently inactivated[1].
Mechanism of serine hydrolase inactivation by Ebelactone A via covalent acylation.
The Structural Nuance (Ebelactone A vs. B): A critical mechanistic distinction arises when comparing Ebelactone A to its analog, Ebelactone B. Ebelactone A possesses a methyl α-chain, whereas Ebelactone B features an ethyl α-chain[3]. Crystallographic and biochemical evidence suggests that an α-chain of at least two carbons (ethyl) packs much more favorably against the histidine residue of the catalytic triad[3]. This structural causality explains why Ebelactone B consistently demonstrates superior potency across multiple hydrolase targets.
Quantitative Cross-Reactivity Comparison
To make informed decisions during assay development, researchers must understand the cross-reactivity and potency thresholds of Ebelactone A compared to alternative inhibitors. The table below synthesizes the inhibitory concentrations (IC₅₀) across diverse serine hydrolases.
| Inhibitor | Target Enzyme | IC₅₀ / Potency | Mechanistic & Application Notes |
| Ebelactone A | Hog Pancreas Lipase | 0.003 µg/mL[4] | Highly potent; forms a stable acyl-enzyme complex. Ideal for selective lipase inhibition. |
| Ebelactone B | Hog Pancreas Lipase | 0.0008 µg/mL[4] | ~3.75x more potent than Ebelactone A due to optimal ethyl α-chain packing[3]. |
| Ebelactone A | Hog Liver Esterase | 0.056 µg/mL[4] | Effective esterase inhibitor; non-toxic alternative to organophosphates. |
| Ebelactone B | Hog Liver Esterase | 0.00035 µg/mL[4] | ~160-fold more potent than Ebelactone A for this specific esterase[4]. |
| Ebelactone A | Cutinase (R. solani) | 4.0 µg/mL[4] | Demonstrates cross-reactivity with fungal plant pathogen cutinases[4]. |
| Orlistat (THL) | Human BAT5 (ABHD16A) | Nanomolar | Broad β-lactone; shows higher cross-reactivity and potency against BAT5 than Ebelactones[5]. |
| PMSF | General Serine Hydrolases | ~1 mM[6] | Requires massive concentrations (millimolar). Broadly reactive sulfonyl fluoride; less specific[7]. |
Experimental Methodology: Self-Validating Activity-Based Protein Profiling (ABPP)
Relying solely on substrate-based biochemical assays can yield false positives due to off-target interactions or assay interference. To objectively evaluate the cross-reactivity of Ebelactone A in a complex biological matrix, Activity-Based Protein Profiling (ABPP) is the gold standard[5].
This protocol utilizes a fluorophosphonate (FP) probe (e.g., TAMRA-FP) that exclusively binds to the active sites of functional serine hydrolases[8]. If Ebelactone A successfully cross-reacts with and inhibits a target, it blocks the probe from binding, resulting in a quantifiable loss of fluorescent signal.
Step-by-Step ABPP Protocol
Note: β-lactones are susceptible to aqueous hydrolysis. Always prepare Ebelactone A stock solutions in anhydrous DMSO or ethanol immediately prior to use[4].
-
Proteome Preparation: Extract the native proteome (e.g., cell lysate or tissue homogenate) in a neutral buffer (pH 7.4) without the addition of broad-spectrum protease inhibitors (which would prematurely block the active sites).
-
Inhibitor Pre-Incubation: Aliquot the proteome (e.g., 50 µg per reaction). Add Ebelactone A at varying concentrations (e.g., 10 nM to 10 µM) to generate a dose-response curve. Incubate for 30–60 minutes at 37°C to allow covalent acylation to occur[5].
-
Probe Labeling: Add the TAMRA-FP probe (typically 1–2 µM final concentration) to all samples. Incubate for 30 minutes at room temperature in the dark[9].
-
Self-Validating Controls (Critical Step):
-
Positive Control (Vehicle): Treat one aliquot with DMSO only, followed by the probe. This establishes the 100% active enzyme baseline.
-
Negative Control (Heat-Denatured): Boil one aliquot of the proteome at 95°C for 10 minutes prior to adding the probe. This unfolds the enzymes, destroying the catalytic triad. If the probe still generates a signal here, it indicates non-specific hydrophobic binding rather than true active-site labeling.
-
-
Separation & Imaging: Quench the reactions with SDS loading buffer. Separate the proteins via SDS-PAGE. Visualize the gel using an in-gel fluorescence scanner (e.g., Typhoon scanner)[9].
-
Quantification: Measure the densitometry of the fluorescent bands. Calculate the IC₅₀ by plotting the percentage of signal loss against the log concentration of Ebelactone A.
Self-validating Activity-Based Protein Profiling (ABPP) workflow for inhibitor screening.
Strategic Selection: When to Choose Ebelactone A
Understanding cross-reactivity allows researchers to select the right tool for the right assay:
-
Ebelactone A vs. PMSF/DFP: PMSF and DFP are highly reactive, toxic, and broadly wipe out nearly all serine proteases[7]. They require millimolar concentrations to be effective[6]. Ebelactone A is non-toxic and operates in the nanomolar to low-micromolar range, making it vastly superior for live-cell assays or when preserving off-target protease activity is necessary[7].
-
Ebelactone A vs. Orlistat: While Orlistat is a highly potent β-lactone, it exhibits massive cross-reactivity with the thioesterase domain of Fatty Acid Synthase (FASN)[3] and human BAT5[5]. If your goal is to study esterases without heavily disrupting FASN pathways, Ebelactone A provides a narrower, more controlled cross-reactivity profile.
-
Ebelactone A vs. Ebelactone B: If absolute maximum potency is required (e.g., completely shutting down hog liver esterase), Ebelactone B is the mathematically superior choice due to its optimized α-chain[4],[3]. However, Ebelactone A is frequently utilized when a milder, titratable inhibition is desired to study intermediate metabolic states.
References
- Ebelactones inhibit cutinases produced by fungal plant pathogens. - SciSpace. Source: scispace.com.
- Biochemical and Pharmacological Characterization of the Human Lymphocyte Antigen B-Associated Transcript 5 (BAT5/ABHD16A) - PMC. Source: nih.gov.
- Protease Inhibitors - Science Gateway. Source: sciencegateway.org.
- A Comparative Analysis of the Inhibitory Potency of Ebelactone A and Ebelactone B - Benchchem. Source: benchchem.com.
- Microbial lipases and their industrial applications: a comprehensive review - PMC. Source: nih.gov.
- Biochemical and Pharmacological Characterization of the Human Lymphocyte Antigen B-Associated Transcript 5 (BAT5/ABHD16A) | PLOS One. Source: plos.org.
- Ebelactone A | PEPTIDE INSTITUTE, INC. Source: peptide.co.jp.
- Activity-based protein profiling (ABPP) to visualize catalytically... - ResearchGate. Source: researchgate.net.
- Liver prenylated methylated protein methyl esterase is the same enzyme as Sus scrofa carboxylesterase. - SciSpace. Source: scispace.com.
- Synthesis of Novel β-Lactone Inhibitors of Fatty Acid Synthase - ACS Publications. Source: acs.org.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Biochemical and Pharmacological Characterization of the Human Lymphocyte Antigen B-Associated Transcript 5 (BAT5/ABHD16A) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Protease Inhibitors [sciencegateway.org]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical and Pharmacological Characterization of the Human Lymphocyte Antigen B-Associated Transcript 5 (BAT5/ABHD16A) | PLOS One [journals.plos.org]
A Mechanistic and Experimental Guide to Validating the Anti-Proliferative Effects of Ebelactone A in Cancer Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and validate the potential anti-proliferative effects of ebelactone A. While direct comparative quantitative data for ebelactone A against other anti-proliferative agents is not extensively available in the public domain, this document focuses on its unique mechanism of action and provides the necessary experimental protocols to rigorously assess its efficacy in various cancer models.
Introduction to Ebelactone A: A Potential Anti-Proliferative Agent
Ebelactone A is a natural product first isolated from Streptomyces aburaviensis. It belongs to the class of β-lactones and is known for its activity as an esterase inhibitor. The biosynthesis of ebelactone A proceeds through a polyketide synthase pathway, resulting in its characteristic β-lactone ring structure, which is crucial for its biological activity. While initially studied for its esterase-inhibiting properties, recent research has pointed towards a more specific and compelling mechanism of action that positions ebelactone A as a potential therapeutic agent in oncology. This guide will delve into this mechanism and provide the tools to experimentally validate its anti-proliferative potential.
The Hypothesized Mechanism of Action: Targeting the ABHD17A-N-Ras Signaling Axis
The anti-proliferative effects of ebelactone A are thought to be mediated through its interaction with the α/β-hydrolase domain-containing protein 17A (ABHD17A). ABHD17A is a depalmitoylase, an enzyme that removes palmitate groups from proteins. Palmitoylation is a reversible post-translational modification that plays a critical role in regulating the subcellular localization and activity of many proteins, including the oncoprotein N-Ras.
N-Ras is a small GTPase that acts as a molecular switch in signaling pathways that control cell growth, proliferation, and survival.[1][2] Mutations in the RAS gene family (including NRAS) are among the most common drivers of human cancers.[2][3] For N-Ras to be active, it must be localized to the plasma membrane, a process that is dependent on its palmitoylation state.[4][5]
The dynamic cycle of palmitoylation and depalmitoylation is crucial for regulating N-Ras activity. ABHD17A is one of the key enzymes responsible for depalmitoylating N-Ras, leading to its dissociation from the plasma membrane and subsequent inactivation.[4][5] It is hypothesized that by inhibiting the depalmitoylase activity of ABHD17A, ebelactone A stabilizes the palmitoylation of N-Ras, trapping it at the plasma membrane and disrupting its normal signaling cycle. This disruption is believed to lead to an attenuation of downstream signaling pathways, such as the RAF-MEK-ERK pathway, ultimately resulting in the inhibition of cell proliferation.[6][7]
Ebelactone A's proposed mechanism of action.
A Mechanistic Comparison with Other Anti-Proliferative Agents
To contextualize the potential of ebelactone A, it is useful to compare its proposed mechanism of action with that of established anti-cancer drugs.
| Compound | Primary Mechanism of Action | Cellular Target(s) | Effect on Cell Cycle/Survival |
| Ebelactone A (Hypothesized) | Inhibition of depalmitoylation | ABHD17A | Inhibition of N-Ras signaling, leading to decreased proliferation. |
| Doxorubicin | DNA intercalation and inhibition of topoisomerase II | DNA, Topoisomerase II | DNA damage, cell cycle arrest (G2/M), induction of apoptosis.[8] |
| Cisplatin | Forms DNA adducts, leading to DNA damage | DNA | DNA damage, cell cycle arrest, induction of apoptosis.[9] |
| MEK Inhibitors (e.g., Trametinib) | Inhibition of MEK1/2 kinases in the MAPK pathway | MEK1, MEK2 | Inhibition of ERK signaling, leading to decreased proliferation and cell cycle arrest.[10] |
Validating the Anti-Proliferative Effects of Ebelactone A: Experimental Protocols
The following section provides detailed protocols for key in vitro assays to validate the anti-proliferative effects of ebelactone A.
MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
Workflow for the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of ebelactone A in a suitable solvent (e.g., DMSO). Make serial dilutions of ebelactone A in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of ebelactone A. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the ebelactone A concentration to determine the half-maximal inhibitory concentration (IC50).
Hypothetical Data Presentation:
| Cancer Cell Line | Ebelactone A IC50 (µM) - 48h | Doxorubicin IC50 (µM) - 48h |
| MDA-MB-231 (Breast) | To be determined | ~1-5 |
| HCT116 (Colon) | To be determined | ~0.5-2 |
| HepG2 (Liver) | To be determined | ~0.1-1 |
| Note: This table is for illustrative purposes to show how data would be presented. The IC50 values for Doxorubicin are approximate and can vary between studies. |
Colony Formation Assay
The colony formation assay assesses the long-term proliferative capacity of single cells and their ability to form colonies after treatment with a cytotoxic or cytostatic agent.
Workflow for the colony formation assay.
Detailed Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of ebelactone A for a specific duration (e.g., 24 hours).
-
Recovery: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubation: Incubate the plates for 1-3 weeks, replacing the medium every 2-3 days, until visible colonies are formed in the control wells.
-
Fixation and Staining: Wash the wells with PBS, fix the colonies with a solution like methanol or paraformaldehyde, and then stain with a 0.5% crystal violet solution.
-
Colony Counting: After washing away the excess stain and allowing the plates to dry, count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
Western Blot Analysis for Apoptosis Markers
Western blotting can be used to detect changes in the expression of key proteins involved in apoptosis, providing insight into the mechanism of cell death induced by ebelactone A. Key markers include cleaved caspases and PARP.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with ebelactone A for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Conclusion
Ebelactone A presents a compelling case for further investigation as an anti-proliferative agent due to its unique proposed mechanism of action targeting the ABHD17A-N-Ras signaling axis. While quantitative data on its direct anti-proliferative efficacy is currently limited, the experimental framework provided in this guide offers a robust approach to validating its potential in various cancer models. By employing these assays, researchers can elucidate the cytotoxic and cytostatic effects of ebelactone A, unravel the molecular pathways it modulates, and ultimately determine its therapeutic promise in the field of oncology. Further studies are warranted to establish the IC50 values of ebelactone A in a panel of cancer cell lines and to conduct direct comparative analyses with standard-of-care chemotherapeutics.
References
-
Technology Networks. (2021, July 8). The Ras Pathway and Cancer: Regulation, Challenges and Therapeutic Progress. Retrieved from [Link]
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Precision Medicine Online. (n.d.). RAS Mutations in Cancer: Emerging Drug Development Strategies. Retrieved from [Link]
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News-Medical.Net. (2018, August 23). Ras Genes and Cancer. Retrieved from [Link]
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Sino Biological. (n.d.). Drug Target for Cancer: NRAS. Retrieved from [Link]
-
Lin, D. T., & Conibear, E. (2015). ABHD17 proteins are novel protein depalmitoylases that regulate N-Ras palmitate turnover and subcellular localization. eLife, 4, e11306. [Link]
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OncoLink. (2001, November 1). Comparative Pharmacology and Clinical Activity of Cisplatin and Carboplatin. Retrieved from [Link]
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Remsberg, J. R., et al. (2021). ABHD17 regulation of plasma membrane palmitoylation and N-Ras-dependent cancer growth. Nature Chemical Biology, 17(8), 856–864. [Link]
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Tang, Y., et al. (2014). Comparing Apoptosis and Necrosis Effects of Arctium Lappa Root Extract and Doxorubicin on MCF7 and MDA-MB-231 Cell Lines. Asian Pacific journal of cancer prevention : APJCP, 15(19), 8177–8182. [Link]
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Das, T., et al. (2021). Protein palmitoylation and cancer. FEBS Letters, 595(13), 1749–1771. [Link]
-
ResearchGate. (2022, March 6). Characterization of ABHD17 inhibitors. Retrieved from [Link]
-
eLife. (2015, December 23). ABHD17 proteins are novel protein depalmitoylases that regulate N-Ras palmitate turnover and subcellular localization. Retrieved from [Link]
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- 3. whitepapers.certisoncology.com [whitepapers.certisoncology.com]
- 4. ABHD17 proteins are novel protein depalmitoylases that regulate N-Ras palmitate turnover and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABHD17 proteins are novel protein depalmitoylases that regulate N-Ras palmitate turnover and subcellular localization | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
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- 8. Anti-cancerous effect of cis-khellactone from Angelica amurensis through the induction of three programmed cell deaths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Niclosamide Induces Cell Cycle Arrest in G1 Phase in Head and Neck Squamous Cell Carcinoma Through Let-7d/CDC34 Axis [frontiersin.org]
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- 11. Inhibitory Effects of Enterolactone on Growth and Metastasis in Human Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OBM Genetics | The Significance of Key Proteins in the RAS Signaling Pathway: Implications for Cancer and Therapeutic Targets [lidsen.com]
- 13. creative-biogene.com [creative-biogene.com]
Kinetic Analysis of Ebelactone A Inhibition of Pancreatic Lipase: A Comparative Guide
As drug development increasingly targets metabolic pathways to manage obesity and lipid disorders, the precise kinetic characterization of enzyme inhibitors becomes paramount. Pancreatic lipase (PL) is the primary enzyme responsible for the hydrolysis of dietary triglycerides, making it a highly validated pharmacological target[1]. While Orlistat (tetrahydrolipstatin) remains the clinical gold standard, microbial metabolites like Ebelactone A—isolated from Streptomyces aburaviensis—offer compelling alternative scaffolds with exceptional potency[1][2].
This guide provides an objective, data-driven comparison of Ebelactone A against standard PL inhibitors, detailing the mechanistic rationale and a self-validating kinetic assay protocol designed for robust preclinical evaluation.
Mechanistic Grounding: The β-Lactone Pharmacophore
The inhibitory prowess of Ebelactone A is rooted in its β-lactone ring, a structural feature it shares with Orlistat and lipstatin[1]. Pancreatic lipase operates via a classic serine hydrolase mechanism. The intact β-lactone ring acts as a highly reactive electrophile. When Ebelactone A enters the hydrophobic active site of PL, the catalytic serine residue executes a nucleophilic attack on the carbonyl carbon of the lactone ring[3].
This reaction opens the ring and forms a stable, covalent acyl-enzyme complex. Because this covalent modification is pseudo-irreversible under physiological conditions, the enzyme is effectively neutralized, preventing the breakdown of triglycerides into absorbable free fatty acids and monoacylglycerols[1][3].
Mechanism of pancreatic lipase inhibition by β-lactone compounds.
Comparative Kinetic Performance
When benchmarking Ebelactone A, it is critical to evaluate its half-maximal inhibitory concentration (IC50) against structurally related compounds. Experimental data demonstrates that Ebelactones exhibit profound inhibitory activity against hog pancreatic lipase, often outperforming the baseline metrics of lipstatin derivatives in controlled in vitro environments[1][2].
Quantitative Comparison of PL Inhibitors
| Compound | Source Organism | Target Enzyme | IC50 Value | Mechanism of Action |
| Ebelactone A | Streptomyces aburaviensis | Pancreatic Lipase | ~3.0 ng/mL | Covalent (β-lactone)[1][2] |
| Ebelactone B | Streptomyces aburaviensis | Pancreatic Lipase | ~0.8 ng/mL | Covalent (β-lactone)[1][2] |
| Lipstatin / Orlistat | Streptomyces toxytricini | Pancreatic Lipase | ~0.14 µM (~69 ng/mL) | Covalent (β-lactone)[4] |
Note: Ebelactone B shows slightly higher potency than Ebelactone A, but both demonstrate nanomolar to sub-nanomolar efficacy, making them highly valuable for structure-activity relationship (SAR) studies[1].
Self-Validating Kinetic Assay Protocol
To accurately measure the kinetic parameters (IC50, Ki, Vmax) of Ebelactone A, researchers must utilize a continuous spectrophotometric assay. The following protocol utilizes p-nitrophenyl palmitate (p-NPP) as a synthetic substrate.
Causality of Assay Design: p-NPP mimics the long-chain fatty acid structure of natural triglycerides. Upon enzymatic cleavage, it releases p-nitrophenol, a yellow chromophore that can be continuously monitored at 405 nm. This allows for real-time kinetic analysis rather than endpoint titration[5][6].
Step-by-Step Methodology
Step 1: Reagent and Buffer Preparation
-
Buffer: Prepare a 50 mM Tris-HCl buffer adjusted to pH 8.0.
-
Causality: Pancreatic lipase exhibits optimal catalytic activity and structural stability in a slightly alkaline environment (pH 8.0–9.0)[6].
-
-
Enzyme Solution: Dissolve porcine pancreatic lipase in the Tris-HCl buffer to a working concentration of 10 mg/mL[5][6].
-
Substrate Solution: Dissolve p-NPP in a minimal volume of isopropanol/DMSO to ensure solubility before diluting into the buffer[5].
Step 2: System Validation Setup (The Self-Validating Matrix) To ensure data integrity, set up a 96-well microplate with the following conditions[5]:
-
Blank: Buffer + Substrate (Accounts for spontaneous, non-enzymatic hydrolysis of p-NPP).
-
Negative Control: Buffer + Enzyme + Substrate + 10% DMSO (Establishes uninhibited Vmax).
-
Positive Control: Buffer + Enzyme + Substrate + Orlistat (Validates assay sensitivity against a known clinical standard).
-
Test Wells: Buffer + Enzyme + Substrate + Ebelactone A (Serial dilutions from 0.1 ng/mL to 100 ng/mL).
Step 3: Pre-Incubation Phase
-
Mix the enzyme solution with the respective inhibitor (or vehicle) and incubate at 37°C for exactly 10 minutes[5][6].
-
Causality: Because β-lactones act via covalent modification, pre-incubation allows the inhibitor to reach binding equilibrium and form the acyl-enzyme intermediate before the substrate is introduced. Skipping this step allows substrate competition to artificially inflate the apparent IC50[6].
-
Step 4: Reaction Initiation and Kinetic Measurement
-
Add the p-NPP substrate solution to all wells to initiate the reaction.
-
Immediately transfer the plate to a microplate reader pre-heated to 37°C.
-
Read the absorbance continuously at 405 nm for 7 to 20 minutes[5][6].
Step 5: Data Synthesis
-
Subtract the Blank absorbance from all readings.
-
Calculate the percentage of inhibition: I% = [(ΔA_control - ΔA_sample) / ΔA_control] × 100[5].
-
Plot the initial velocity (v0) versus substrate concentration on a Lineweaver-Burk plot to confirm the mode of inhibition and calculate the Ki[5].
Step-by-step kinetic assay workflow for evaluating lipase inhibitors.
Strategic Implications for Drug Development
While Orlistat is the only FDA-approved oral lipase inhibitor for long-term obesity management, its clinical utility is often hampered by gastrointestinal side effects[1][6]. The distinct kinetic profile of Ebelactone A—demonstrating superior in vitro potency at lower concentrations—makes it an invaluable asset in early-stage drug discovery[1][2]. By utilizing Ebelactone A as a high-affinity reference ligand, structural biologists and medicinal chemists can better map the hydrophobic binding pocket of pancreatic lipase, paving the way for next-generation synthetic inhibitors that maintain high efficacy while minimizing off-target physiological impacts.
References
-
Inhibitors of pancreatic lipase: state of the art and clinical perspectives. PMC.[Link]
-
Microbial lipases and their industrial applications: a comprehensive review. PMC.[Link]
-
LIPSTATIN, AN INHIBITOR OF PANCREATIC LIPASE, PRODUCED BY Streptomyces toxytricini. J-Stage.[Link]
-
Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations. NIH.[Link]
-
In vitro study of effective factors for the inhibitory assay on pancreatic lipase. Hue Med Univ.[Link]
-
Orlistat Is a Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity. AACR Journals.[Link]
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- 2. Microbial lipases and their industrial applications: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmp.huemed-univ.edu.vn [jmp.huemed-univ.edu.vn]
A Senior Application Scientist's Guide to Comparative In Silico Analysis: Ebelactone A and Other Lipase Inhibitors
In the landscape of drug discovery, natural products continue to be a profound source of inspiration for novel therapeutics. Ebelactone A, a β-lactone-containing compound isolated from Streptomyces aburaviensis, has garnered significant attention for its potent inhibitory activity against various hydrolytic enzymes, particularly lipases and esterases.[1][2][3] Its mechanism, involving the covalent modification of active site serine residues, makes it an intriguing candidate for further investigation and a valuable tool for understanding enzyme function.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing molecular docking to compare the binding characteristics of ebelactone A with other known inhibitors, using human pancreatic lipase and the thioesterase domain of fatty acid synthase (FASN) as exemplary targets. We will delve into the causality behind experimental choices in the in silico workflow, ensuring a robust and self-validating methodology.
The Significance of Targeting Lipases and Fatty Acid Synthase
Pancreatic lipase is a critical enzyme in the digestion of dietary fats, and its inhibition is a validated strategy for the management of obesity.[3][5][6] Orlistat, a hydrogenated derivative of lipstatin, is a clinically approved anti-obesity drug that operates through this mechanism.[3][6][7] Similarly, the thioesterase domain of FASN, which is responsible for releasing newly synthesized fatty acids, is a compelling target in oncology due to its upregulation in many cancers.[4][8][9] Ebelactone B, a close analog of ebelactone A, has been shown to be a potent inhibitor of the FASN thioesterase domain.[4]
Comparative Molecular Docking Workflow: A Methodological Deep Dive
Molecular docking is a powerful computational tool for predicting the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex.[5][10] It is instrumental in virtual screening and for generating hypotheses about ligand-protein interactions at the molecular level.[5][10] Given that ebelactone A is a covalent inhibitor, a standard non-covalent docking protocol is insufficient. Here, we outline a covalent docking workflow using AutoDock, a widely-used and freely available software suite.[11][12][13][14]
Experimental Workflow: Covalent Docking of Ebelactone A and Orlistat to Pancreatic Lipase
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- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. Covalent docking using autodock: Two‐point attractor and flexible side chain methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scite.ai [scite.ai]
- 14. Covalent docking using autodock: Two-point attractor and flexible side chain methods - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro and in vivo correlation of ebelactone a activity
Title: In Vitro and In Vivo Correlation of Ebelactone A Activity: A Comprehensive Comparison Guide
Executive Summary Ebelactone A, a naturally occurring β-lactone isolated from Streptomyces aburaviensis, is a potent irreversible inhibitor of serine hydrolases[1]. While historically evaluated for its ability to inhibit pancreatic lipases and liver esterases, recent oncology research has also identified it as a critical inhibitor of acylpeptide hydrolase (APEH)—an enzyme responsible for regulating KRAS plasma membrane localization[2]. For drug development professionals, understanding the correlation between Ebelactone A's in vitro enzymatic potency and its in vivo physiological efficacy is paramount. This guide objectively compares Ebelactone A against alternative inhibitors (Ebelactone B and Orlistat) and provides self-validating experimental frameworks to establish robust in vitro to in vivo correlations (IVIVC).
Mechanistic Causality: The β-Lactone Pharmacophore
The biological activity of Ebelactone A is driven by its highly strained four-membered β-lactone ring. In vitro, this ring acts as a reactive electrophile. When Ebelactone A enters the hydrophobic binding pocket of a target serine hydrolase, the enzyme’s catalytic serine residue executes a nucleophilic attack on the β-lactone carbonyl carbon[1]. This irreversible ring-opening event forms a stable covalent acyl-enzyme adduct, permanently neutralizing the enzyme's hydrolytic capability[3].
Mechanism of serine hydrolase inhibition by Ebelactone A and downstream in vivo effects.
Structural Nuances : Why does Ebelactone B outperform Ebelactone A in vitro? Ebelactone B possesses an ethyl group at the α-chain position, whereas Ebelactone A features a methyl group[4]. Crystallographic data of similar β-lactones (like Orlistat) demonstrate that a longer α-chain packs more favorably against the histidine residue of the catalytic triad, significantly enhancing binding affinity and lowering the IC₅₀[3].
In Vitro Performance Comparison
To establish a baseline for IVIVC, one must first quantify the in vitro inhibitory potency. Table 1 summarizes the 50% inhibitory concentrations (IC₅₀) of Ebelactone A compared to Ebelactone B and the clinical standard, Orlistat.
Table 1: Quantitative Comparison of In Vitro Inhibitory Potency
| Target Enzyme | Ebelactone A (IC₅₀) | Ebelactone B (IC₅₀) | Orlistat (IC₅₀) | Source Organism |
| Pancreatic Lipase | 3.0 ng/mL | 0.8 ng/mL | ~1.35 µM | Hog / Human |
| Liver Esterase | 56.0 ng/mL | 0.35 ng/mL | N/A | Hog |
| APEH | Active (Dose-dep.) | Not Reported | N/A | Human (MDCK Cells) |
Data Synthesis: Ebelactone B consistently demonstrates superior in vitro potency against lipases and esterases compared to Ebelactone A[1]. However, Ebelactone A remains a highly valuable tool compound, particularly in oncology, where it has been validated to inhibit APEH and disrupt KRAS nanoclustering at the plasma membrane[2].
In Vivo Efficacy and IVIVC Translation
The transition from in vitro IC₅₀ to in vivo efficacy is governed by pharmacokinetics. Because Ebelactones are highly lipophilic, their systemic bioavailability upon oral administration is notoriously poor.
-
Gastrointestinal Action (High Correlation) : For obesity models, the poor absorption is advantageous. Ebelactone A and B remain in the intestinal lumen, directly correlating their in vitro anti-lipase activity to in vivo fat malabsorption. In rat models, oral administration of Ebelactones 60 minutes prior to a fat load significantly suppresses serum triglyceride (TG) and total cholesterol (TC) spikes[4]. The 60-minute pre-administration is a critical experimental choice: it allows the inhibitor to distribute evenly throughout the GI tract before the arrival of dietary lipids.
-
Systemic Action (Low Correlation) : Conversely, using Ebelactone A to target intracellular APEH in vivo presents a translation gap. While in vitro cell culture assays show profound KRAS mislocalization upon Ebelactone A treatment[2], achieving sufficient intratumoral concentrations in vivo requires advanced delivery vehicles (e.g., liposomal formulations) to overcome its rapid clearance and poor aqueous solubility.
Workflow detailing the in vitro to in vivo correlation (IVIVC) barriers for Ebelactone A.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by compound aggregation or assay interference.
Protocol A: In Vitro Fluorogenic Lipase Inhibition Assay Causality of Design: We utilize p-nitrophenyl laurate as the substrate. It structurally mimics the ester bonds of triglycerides but provides a direct colorimetric readout (absorbance at 405 nm) upon cleavage by active lipase, allowing for precise, real-time kinetic monitoring[4].
-
Preparation : Dispense 25 µL of 4 mM p-nitrophenyl laurate and 100 µL of 0.1 M phosphate buffer (pH 7.4) containing 0.06% Triton X-100 into a 96-well microplate. Reasoning: Triton X-100 is critical here; it prevents the highly lipophilic Ebelactone A from forming non-specific aggregates that cause promiscuous, false-positive inhibition.
-
Inhibitor Addition : Add 25 µL of Ebelactone A (serial dilutions from 100 ng/mL to 0.1 ng/mL in DMSO).
-
Internal Validation (Controls) :
-
Negative Control: 25 µL DMSO (Vehicle) to establish uninhibited Vₘₐₓ.
-
Positive Control: 25 µL Orlistat (1 µM) to validate enzyme viability.
-
Blank: Buffer replacing the enzyme to account for auto-hydrolysis of the substrate.
-
-
Enzyme Reaction : Initiate by adding 50 µL of pancreatic lipase (0.1 mg/mL). Incubate for 1 hour at 37°C.
-
Quantification : Measure absorbance at 405 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.
Protocol B: In Vivo Intestinal Fat Absorption Model (Rat) Causality of Design: This protocol measures the in vivo functional consequence of the in vitro enzyme inhibition. By measuring serum triglycerides post-fat loading, we directly quantify the systemic exclusion of dietary lipids[4].
-
Subject Preparation : Fast male Sprague-Dawley rats (250-300 g) for 12 hours prior to the experiment to establish a normalized baseline serum lipid profile.
-
Pre-Administration : Administer Ebelactone A (10 mg/kg suspended in 0.5% carboxymethyl cellulose) via oral gavage.
-
Timing Causality: Administer exactly 60 minutes prior to fat loading. This allows the β-lactone to reach the duodenum and covalently bind pre-existing lipases before substrate competition occurs[4].
-
-
Fat Loading : Administer a standardized oral fat load (e.g., 2 mL of corn oil) via gavage.
-
Internal Validation (Cohorts) :
-
Group 1 (Baseline): Fasted, no fat load, vehicle only.
-
Group 2 (Max Absorption): Fat load + vehicle only.
-
Group 3 (Test): Fat load + Ebelactone A.
-
-
Sampling & Analysis : Draw blood from the tail vein at 0, 1, 2, 3, and 4 hours post-fat load. Quantify serum triglycerides (TG) and total cholesterol (TC) using standard enzymatic assay kits. Efficacy is validated if Group 3's AUC (Area Under the Curve) for TG is significantly lower than Group 2's.
References
-
A Comparative Analysis of the Inhibitory Potency of Ebelactone A and Ebelactone B - benchchem.com - 1
-
Inhibitors of pancreatic lipase: state of the art and clinical perspectives - nih.gov - 5
-
Effects of Ebelactone B, a Lipase Inhibitor, on Intestinal Fat Absorption in the Rat - tandfonline.com - 4
-
Synthesis of Novel β-Lactone Inhibitors of Fatty Acid Synthase - acs.org - 3
-
Acylpeptide hydrolase is a novel regulator of KRAS plasma membrane localization and function - biologists.com - 2
Sources
Safety Operating Guide
Navigating the Disposal of Ebelactone A: A Procedural Guide for the Research Professional
For the conscientious researcher, the lifecycle of a chemical reagent extends beyond its application in an experiment. The proper disposal of any chemical, including the esterase inhibitor ebelactone A, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. While ebelactone A is not classified as a hazardous substance by major regulatory bodies, its potent biological activity necessitates a cautious and informed approach to its disposal. This guide provides a comprehensive framework for the safe handling and disposal of ebelactone A, grounded in scientific principles and best practices in laboratory management.
Understanding Ebelactone A: A Profile
Ebelactone A is a natural product, a polyketide-derived β-lactone, known for its inhibitory activity against esterases and lipases.[1][2] Its biological activity stems from the strained four-membered β-lactone ring, which can react with nucleophilic residues in the active sites of these enzymes. This reactivity also informs its potential for chemical inactivation prior to disposal.
| Property | Information | Source |
| Chemical Name | (3S,4S)-4-[(E,2S,6R,8S,9R,10R)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one | [3] |
| CAS Number | 76808-16-7 | [3] |
| Molecular Formula | C₂₀H₃₄O₄ | [3] |
| Hazard Classification | Not classified as hazardous | - |
Core Directive: A Risk-Based Approach to Disposal
The central tenet for the disposal of any laboratory chemical, regardless of its formal hazard classification, is to prevent its release into the environment in an active form. For ebelactone A, this means ensuring that it does not enter the sanitary sewer system or general waste stream where it could potentially impact aquatic life or other organisms. The recommended procedure is to manage all ebelactone A waste as chemical waste, handled by your institution's Environmental Health and Safety (EHS) department.
Procedural Workflow for Ebelactone A Disposal
The following step-by-step process outlines the recommended procedure for the disposal of ebelactone A from the point of generation to its final collection.
Caption: Disposal decision workflow for ebelactone A.
Step 1: Personal Protective Equipment (PPE)
Before handling ebelactone A for disposal, ensure you are wearing appropriate PPE:
-
Safety Goggles: To protect from potential splashes of solutions.
-
Lab Coat: To prevent contamination of personal clothing.
-
Nitrile Gloves: To avoid skin contact.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent unintended reactions and ensure correct disposal.
-
Solid Waste:
-
Collect any solid ebelactone A waste, including residual amounts in original containers and contaminated items like weighing paper or pipette tips, in a designated and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene, HDPE) and have a secure, sealable lid.
-
-
Liquid Waste:
-
Do not dispose of solutions containing ebelactone A down the drain.[4]
-
Collect liquid waste in a designated, leak-proof hazardous waste container. Ensure the container material is compatible with the solvent used.
-
-
Empty Containers:
-
Handle uncleaned, empty containers of ebelactone A as you would the product itself.
-
Rinse the container with a suitable solvent (e.g., ethanol or methanol) three times.
-
Collect the rinsate as hazardous liquid waste.
-
Once decontaminated, and with the label defaced, the container can typically be disposed of as regular laboratory glass or plastic, in accordance with your institution's policies.
-
Step 3: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Label the waste container with "Hazardous Waste" and the full chemical name: "Ebelactone A".
-
If in solution, list the solvent and the approximate concentration of ebelactone A.
-
Include the date of waste generation and the name of the principal investigator or research group.
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
Step 4: Scheduling Waste Pickup
Contact your institution's EHS department to schedule a pickup for the chemical waste. They are trained in the proper procedures for handling, transporting, and arranging for the final disposal of chemical waste in compliance with all regulations.
The Rationale for a Conservative Approach: Environmental Considerations
Polyketides, the class of natural products to which ebelactone A belongs, are known to have a wide range of potent biological activities.[5][6] While some are developed into life-saving drugs, others can be environmental toxins.[7] The environmental fate of ebelactone A has not been extensively studied, and therefore, its potential for ecotoxicity is unknown. Releasing biologically active compounds into the environment can have unintended consequences.[8] A conservative approach that treats ebelactone A as a chemical waste to be disposed of by incineration or in a secure landfill by a certified vendor is the most responsible course of action.
A Look Ahead: The Potential for Chemical Inactivation
The reactivity of the β-lactone ring suggests a potential avenue for chemical inactivation prior to disposal. β-lactones can undergo hydrolysis, particularly under basic conditions, which would open the ring and likely render the molecule inactive as an esterase inhibitor.
Caption: Theoretical inactivation of ebelactone A via hydrolysis.
While a validated protocol for the chemical inactivation of ebelactone A is not currently available in the literature, the general principle of base-catalyzed hydrolysis of lactones is well-established.[9][10] A potential, though unverified, procedure could involve treating a solution of ebelactone A with a dilute solution of sodium hydroxide and allowing it to stir for a sufficient period to ensure complete hydrolysis. However, without kinetic data for this specific reaction, it is not possible to recommend a precise protocol.
It is crucial to emphasize that any attempt at chemical inactivation should be considered a pre-treatment step and the resulting solution must still be disposed of as chemical waste through your institution's EHS department. This is because the degradation products have not been assessed for their own potential hazards.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of ebelactone A is a straightforward process when guided by the principles of laboratory safety and environmental stewardship. By treating all ebelactone A waste as chemical waste and entrusting it to your institution's EHS professionals, you ensure compliance with regulations and protect yourself, your colleagues, and the environment. As our understanding of the environmental fate of such bioactive compounds evolves, so too will our disposal practices. For now, a conservative and cautious approach remains the gold standard.
References
-
FUNGAL POLYKETIDE SYNTHASES AND ENVIRONMENTAL TOXIN BIOSYNTHESIS . (n.d.). Grantome. Retrieved March 10, 2026, from [Link]
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Targeted discovery of polyketides with antioxidant activity through integrated omics and cocultivation strategies . (2024). Proceedings of the National Academy of Sciences. Retrieved March 10, 2026, from [Link]
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CESAM researchers assess the potential of fishery waste as a sustainable source of bioactive lipids . (2026, January 28). University of Aveiro. Retrieved March 10, 2026, from [Link]
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How to dispose off lipids waste? . (2024, July 26). ResearchGate. Retrieved March 10, 2026, from [Link]
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Microbial Aldonolactone Formation and Hydrolysis: Kinetic and Bioenergetic Aspects . (1991). NASA Technical Reports Server. Retrieved March 10, 2026, from [Link]
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Biologically Active Lipids . (n.d.). Hotamışlıgil Lab, Department of Molecular Metabolism, Harvard T.H. Chan School of Public Health. Retrieved March 10, 2026, from [Link]
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The chemical ecology and physiological functions of type I polyketide natural products: the emerging picture . (2024). Natural Product Reports. Retrieved March 10, 2026, from [Link]
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Ebelactone A . (n.d.). PubChem. Retrieved March 10, 2026, from [Link]
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Guide to Laboratory Sink/Sewer Disposal of Wastes . (n.d.). Office of Clinical and Research Safety, Vanderbilt University. Retrieved March 10, 2026, from [Link]
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Polyketide . (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]
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Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules . (2012). The Journal of Organic Chemistry. Retrieved March 10, 2026, from [Link]
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Biodegradation rates of chemicals in surface water and groundwater assessed in batch simulation tests . (n.d.). DTU Research Database. Retrieved March 10, 2026, from [Link]
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Esterase detoxication of acetylcholinesterase inhibitors using human liver samples in vitro . (2016). Toxicology and Applied Pharmacology. Retrieved March 10, 2026, from [Link]
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BIODEGRADATION AND RELEASE CORRELATIONS IN SOIL/WATER MEDIUM OF POLYMER-FERTILIZER-BASED SYSTEM . (n.d.). INIS-IAEA. Retrieved March 10, 2026, from [Link]
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Experimental and computational (AM1, MNDO, PM3) studies on the hydrolysis rates of ethylene ketals in 1,3-cyclohexanediones . (n.d.). Journal of Chemical Sciences. Retrieved March 10, 2026, from [Link]
-
The Hydrolysis Kinetics of Gluconodeltalactone in Solutions without Anion Catalysis and a Systematical Error in Weakly Buffered pH-static Kinetics . (2026, February 23). ResearchGate. Retrieved March 10, 2026, from [Link]
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STUDY OF THE DEGRADATION BEHAVIOR OF ENISAMIUM IODIDE, TILORONE DIHYDROCHLORIDE, MORPHOLINIUM THIAZOTATE IN THE SOIL BY THE GC-F . (2024). ScienceRise: Pharmaceutical Science. Retrieved March 10, 2026, from [Link]
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Chemical kinetics . (n.d.). Retrieved March 10, 2026, from [Link]
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High-Throughput Measure of Bioactive Lipids Using Non-targeted Mass Spectrometry . (n.d.). Springer Protocols. Retrieved March 10, 2026, from [Link]
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Biosynthetic studies of ebelactone A and B by 13C NMR spectrometry . (1982). The Journal of Antibiotics. Retrieved March 10, 2026, from [Link]
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Ebelactone, an inhibitor of esterase, produced by actinomycetes . (1980). The Journal of Antibiotics. Retrieved March 10, 2026, from [Link]
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- 2. Ebelactone, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of ebelactone A: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Polyketide - Wikipedia [en.wikipedia.org]
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- 8. journals.uran.ua [journals.uran.ua]
- 9. Microbial Aldonolactone Formation and Hydrolysis: Kinetic and Bioenergetic Aspects. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 10. researchgate.net [researchgate.net]
Personal protective equipment for handling ebelactone a
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of potent enzyme inhibitors. Ebelactone A presents a unique logistical challenge: while it is not formally classified as a hazardous substance under OSHA 29 CFR 1910.1200 or the Globally Harmonized System (GHS)[1][2], its potent biological activity demands rigorous laboratory safety protocols.
This guide bridges the gap between basic Safety Data Sheets (SDS) and practical, field-proven operational strategies, ensuring your laboratory maintains uncompromising safety standards while handling this compound.
Biological Hazard Rationale & Causality
To understand the necessity of Personal Protective Equipment (PPE) for Ebelactone A, we must examine its mechanism of action. Ebelactone A is a β-lactone compound isolated from soil actinomycetes that acts as a potent inhibitor of esterases, lipases, and N-formylmethionine aminopeptidases[3]. Because it is biologically active at microgram concentrations, accidental systemic exposure—via inhalation of aerosolized dust or dermal absorption—could theoretically disrupt lipid metabolism and normal enzymatic functions[3].
Biological hazard pathway of Ebelactone A exposure.
Table 1: Ebelactone A Enzymatic Inhibition Potency Summarizing the quantitative potency highlights exactly why stringent PPE is required despite the lack of strict OSHA hazard warnings[3].
| Target Enzyme | IC50 Value (µg/mL) | Biological Implication |
|---|---|---|
| Esterases | 0.056 | Disruption of ester hydrolysis |
| Lipases | 0.003 | Interference with cellular lipid metabolism |
| N-formylmethionine aminopeptidases | 0.08 | Alteration of protein processing and immune cell defense |
(Data sourced from Cayman Chemical Product Information[3])
Personal Protective Equipment (PPE) Matrix
Because Ebelactone A is typically handled as a lyophilized powder, the primary risk vectors are aerosolization (dust inhalation) and accidental ocular or dermal contact[1][4].
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification Standard | Causal Rationale for Requirement |
|---|---|---|
| Eye Protection | Chemical goggles or Face shield (ANSI Z87.1 / EN 166) | Direct contact causes transient discomfort, tearing, and conjunctival redness (similar to windburn)[1]. |
| Hand Protection | Impermeable chemical gloves (EN 374 / EU 89/686/EEC) | Prevents dermal absorption of biologically active molecules. Gloves must be inspected prior to use[4]. |
| Respiratory | Particulate respirator (AS/NZS 1716, EN 143, ANSI Z88) | Required if dust/aerosols are generated. Prevents inhalation of potentially combustible organic dusts[1]. |
| Body Protection | Flame-resistant, impervious lab coat | Mitigates risk from electrostatic discharge and prevents the accumulation of combustible dusts on clothing[4]. |
Standard Operating Procedures (SOP): Handling & Spill Response
Trustworthy protocols must be self-validating. The following step-by-step methodologies incorporate built-in verification steps to ensure operational integrity.
Workflow 1: Routine Handling and Solution Preparation
-
Environmental Setup: Conduct all weighing and transfer operations inside a certified chemical fume hood to prevent the aerosolization of the lyophilized powder[4].
-
Validation Check: Verify the fume hood's face velocity is actively reading between 80–100 feet per minute (fpm) before opening the vial.
-
-
PPE Verification: Don impermeable chemical gloves, a flame-resistant lab coat, and chemical goggles[4].
-
Validation Check: Inspect gloves for pinhole leaks using the inflation method prior to handling the chemical.
-
-
Reconstitution: Ebelactone A is highly soluble in organic solvents. Dissolve the powder in DMSO, Ethanol, or DMF (solubility up to 20-25 mg/mL) using non-sparking tools to prevent ignition of organic dusts[3][4].
-
Storage: Aliquot the reconstituted solution into tightly sealed glass containers (suitable for laboratory quantities) and store at -20°C, away from incompatible materials and environmental extremes[1].
Workflow 2: Accidental Spill Response
Organic dusts can be combustible (approximately 70% of organic dusts pose fire/explosion risks under specific circumstances)[1]. Immediate, dry containment is required.
-
Evacuation & Assessment: Clear personnel from the immediate area, move upwind, and alert the laboratory safety officer[1].
-
PPE Escalation: Equip a particulate respirator (e.g., N95 or P100) alongside standard PPE[1].
-
Validation Check: Perform a positive and negative pressure user seal check on the respirator before entering the spill zone.
-
-
Dry Clean-Up: Carefully sweep the spilled material using non-sparking tools. Crucial: Do not use liquid initially, as it may spread the active compound and generate aerosols[4].
-
Decontamination: Wash the affected surface with soap and plenty of water only after the bulk powder has been physically removed and secured[4].
Step-by-step operational workflow for Ebelactone A spill containment.
Waste Management & Disposal Plans
Proper disposal is critical to prevent environmental contamination. Ebelactone A must never be introduced into standard municipal water systems[1].
Workflow 3: Waste Disposal Protocol
-
Segregation: Collect all adhered material, swept powder, and contaminated PPE, placing them into a designated, clearly labeled, and tightly closed hazardous waste container[4].
-
Aqueous Waste Restriction: Do not allow wash water from cleaning or process equipment to enter laboratory drains, sewers, or water courses. Collect all wash water for separate chemical treatment[1].
-
Final Destruction: Transfer the sealed containers to a licensed chemical destruction plant. The mandated method of destruction is controlled incineration equipped with flue gas scrubbing (an afterburner and scrubber)[4].
References
- Santa Cruz Biotechnology. "Ebelactone A - Material Safety Data Sheet." scbt.com.
- ChemicalBook. "EBELACTONE A - Safety Data Sheet." chemicalbook.com.
- Cayman Chemical. "Safety Data Sheet - Ebelactone A." caymanchem.com.
- Cayman Chemical. "Ebelactone A (CAS 76808-16-7) Product Information." caymanchem.com.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
